molecular formula C27H42N7O19P3S B1239229 5-Carboxy-2-pentenoyl-CoA

5-Carboxy-2-pentenoyl-CoA

货号: B1239229
分子量: 893.6 g/mol
InChI 键: ZFXICKRXPZTFPB-UWIQVNQSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

5-Carboxy-2-pentenoyl-CoA is a polyol.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

属性

分子式

C27H42N7O19P3S

分子量

893.6 g/mol

IUPAC 名称

(E)-6-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohex-4-enoic acid

InChI

InChI=1S/C27H42N7O19P3S/c1-27(2,22(40)25(41)30-8-7-16(35)29-9-10-57-18(38)6-4-3-5-17(36)37)12-50-56(47,48)53-55(45,46)49-11-15-21(52-54(42,43)44)20(39)26(51-15)34-14-33-19-23(28)31-13-32-24(19)34/h4,6,13-15,20-22,26,39-40H,3,5,7-12H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/b6-4+/t15-,20-,21-,22?,26-/m1/s1

InChI 键

ZFXICKRXPZTFPB-UWIQVNQSSA-N

手性 SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)/C=C/CCC(=O)O)O

规范 SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCCC(=O)O)O

产品来源

United States

Foundational & Exploratory

5-Carboxy-2-pentenoyl-CoA: A Technical Guide to its Discovery, Function, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxy-2-pentenoyl-CoA is a pivotal intermediate in engineered and naturally occurring metabolic pathways, most notably in the biosynthesis of the industrially significant chemical, adipic acid. Its role as a substrate for the rate-limiting enzyme, this compound reductase, places it at a critical juncture for metabolic engineering efforts. This technical guide provides a comprehensive overview of the discovery, function, and analytical methodologies related to this compound, intended to serve as a valuable resource for researchers in biotechnology and drug development.

Discovery and Overview

Its most significant recognition has come from its role as a key intermediate in the "reverse adipate (B1204190) degradation pathway" (RADP), a synthetic route engineered in microorganisms like Escherichia coli for the bio-based production of adipic acid. This pathway is a reversal of the natural adipic acid degradation pathway found in some bacteria, such as Thermobifida fusca.

Metabolic Function

This compound is a crucial metabolite in several metabolic contexts:

Adipic Acid Biosynthesis (Reverse Adipate Degradation Pathway)

In the engineered RADP, this compound is the product of the dehydration of 3-hydroxyadipyl-CoA, catalyzed by 3-hydroxyadipyl-CoA dehydrogenase. It then serves as the substrate for the key enzyme, this compound reductase (Tfu_1647 from T. fusca), which reduces it to adipyl-CoA. This step has been identified as a rate-limiting step in the overall pathway for adipic acid production.[1][2][3]

Adipic Acid Biosynthesis 3-Hydroxyadipyl-CoA 3-Hydroxyadipyl-CoA This compound This compound 3-Hydroxyadipyl-CoA->this compound 3-Hydroxyadipyl-CoA Dehydrogenase Adipyl-CoA Adipyl-CoA This compound->Adipyl-CoA This compound Reductase (Tfu_1647) Adipic Acid Adipic Acid Adipyl-CoA->Adipic Acid Adipyl-CoA Synthetase

Figure 1: The final steps of the Reverse Adipate Degradation Pathway (RADP).
Caprolactam Degradation

In some bacteria, such as Pseudomonas jessenii, this compound is an intermediate in the degradation pathway of caprolactam, a precursor for the production of Nylon 6.[4] The pathway involves the conversion of caprolactam to adipate, which is then activated to adipyl-CoA and subsequently enters a β-oxidation-like pathway where this compound is likely formed.

Caprolactam Degradation Caprolactam Caprolactam 6-Aminocaproic Acid 6-Aminocaproic Acid Caprolactam->6-Aminocaproic Acid Caprolactamase Adipate Adipate 6-Aminocaproic Acid->Adipate Multiple Steps Adipyl-CoA Adipyl-CoA Adipate->Adipyl-CoA Acyl-CoA Synthetase This compound This compound Adipyl-CoA->this compound Acyl-CoA Dehydrogenase Further Degradation Further Degradation This compound->Further Degradation

Figure 2: Putative involvement of this compound in caprolactam degradation.
Phenylalanine Metabolism

Databases indicate the involvement of this compound in phenylalanine metabolism in some microorganisms.[4] This likely occurs through pathways that degrade aromatic compounds to intermediates of central metabolism. Phenylalanine can be catabolized to adipate, which then enters a dicarboxylic acid degradation pathway involving this compound.

Quantitative Data

Quantitative data for this compound itself, such as intracellular concentrations, is scarce in the literature. However, kinetic parameters for the enzyme that utilizes it, this compound reductase (Tfu_1647), have been reported, particularly in the context of improving adipic acid production.

Enzyme MutantKm (μM)Vmax (μM/min)Adipic Acid Titer (g/L)Reference
Wild-type (Tfu_1647)--0.3[1]
E334DSignificantly ReducedHigher than control0.23[5]
E334FSignificantly ReducedHigher than control-[5]
E334RSignificantly ReducedHigher than control-[5]

Note: Specific Km and Vmax values for the wild-type enzyme were not explicitly stated in the provided search results, but the mutants showed improved kinetics.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is a hypothetical adaptation based on the known enzymatic steps in the reverse adipate degradation pathway.

Objective: To synthesize this compound from 3-hydroxyadipyl-CoA.

Materials:

  • Purified 3-hydroxyadipyl-CoA dehydrogenase

  • 3-hydroxyadipyl-CoA (substrate)

  • NAD+ (cofactor)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., perchloric acid)

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, NAD+, and 3-hydroxyadipyl-CoA.

  • Initiate the reaction by adding a purified preparation of 3-hydroxyadipyl-CoA dehydrogenase.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C).

  • Monitor the progress of the reaction by observing the increase in absorbance at 340 nm, corresponding to the production of NADH.

  • When the reaction reaches completion (no further change in absorbance), quench the reaction by adding a cold quenching solution.

  • The resulting mixture will contain this compound, which can then be purified.

Purification of this compound

This protocol is a general method for the purification of dicarboxylic acyl-CoAs using High-Performance Liquid Chromatography (HPLC).

Objective: To purify this compound from a reaction mixture or cell extract.

Materials:

  • Reversed-phase HPLC column (e.g., C18)

  • Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5)

  • Mobile Phase B: Acetonitrile (B52724)

  • HPLC system with a UV detector

Protocol:

  • Acidify the sample containing this compound to a pH below its pKa to ensure it is in its protonated form.

  • Centrifuge the sample to remove any precipitated proteins.

  • Inject the supernatant onto the C18 HPLC column.

  • Elute the column with a gradient of Mobile Phase B (acetonitrile) in Mobile Phase A. A typical gradient might be from 5% to 60% acetonitrile over 30 minutes.

  • Monitor the eluent at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) base of Coenzyme A.

  • Collect the fraction corresponding to the peak of this compound.

  • The identity and purity of the collected fraction should be confirmed by LC-MS/MS.

Quantification of this compound by LC-MS/MS

This protocol outlines a general approach for quantifying this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).

Objective: To accurately quantify the concentration of this compound in a biological sample.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase UPLC/HPLC column (e.g., C18)

  • Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 10 mM ammonium (B1175870) acetate)

  • Mobile Phase B: Acetonitrile

  • Purified this compound standard

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA)

Protocol:

  • Sample Preparation: Extract acyl-CoAs from the biological sample using a suitable method, such as solid-phase extraction or protein precipitation with organic solvents.

  • LC Separation: Inject the extracted sample onto the C18 column and separate the analytes using a gradient of acetonitrile in ammonium acetate (B1210297) buffer.

  • MS/MS Detection:

    • Set the mass spectrometer to operate in positive ion mode.

    • Define the MRM transitions for this compound. A common transition for acyl-CoAs is the neutral loss of the phosphopantetheine-AMP moiety (507 Da). The precursor ion will be the [M+H]+ of this compound (m/z 894.2). The product ion would be [M+H-507]+.

    • Optimize the collision energy for this transition to maximize signal intensity.

  • Quantification:

    • Generate a standard curve using known concentrations of the purified this compound standard.

    • Spike the samples and standards with a known amount of the internal standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

LC_MSMS_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis Biological_Sample Biological_Sample Extraction Extraction Biological_Sample->Extraction Extracted_Analytes Extracted_Analytes Extraction->Extracted_Analytes UPLC_HPLC UPLC_HPLC Extracted_Analytes->UPLC_HPLC Mass_Spectrometer Mass_Spectrometer UPLC_HPLC->Mass_Spectrometer Quantification Quantification Mass_Spectrometer->Quantification

Figure 3: General workflow for the quantification of this compound by LC-MS/MS.
Enzyme Assay for this compound Reductase

This spectrophotometric assay measures the activity of this compound reductase by monitoring the consumption of NADPH.

Objective: To determine the enzymatic activity of this compound reductase.

Materials:

  • Purified this compound reductase

  • This compound (substrate)

  • NADPH (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

Protocol:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer and NADPH.

  • Add the purified this compound reductase to the cuvette and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding a known concentration of this compound.

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient of NADPH at 340 nm is 6.22 mM-1cm-1).

  • Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Conclusion

This compound stands as a metabolite of significant interest, particularly in the burgeoning field of synthetic biology and metabolic engineering for the production of value-added chemicals. While its role in the reverse adipate degradation pathway is well-documented, further exploration of its function in other metabolic contexts, such as caprolactam and phenylalanine degradation, is warranted. The development of standardized and robust analytical methods for its synthesis, purification, and quantification will be crucial for advancing research in these areas. This technical guide provides a foundational resource to aid in these future endeavors.

References

Elucidation of the 5-Carboxy-2-pentenoyl-CoA Metabolic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxy-2-pentenoyl-CoA is a key intermediate in both natural and engineered metabolic pathways. Its elucidation is critical for understanding the biodegradation of industrial byproducts and for the advancement of biocatalytic manufacturing of valuable chemicals. This technical guide provides an in-depth overview of the metabolic pathways involving this compound, with a focus on the catabolic degradation of caprolactam and the biosynthetic pathway for adipic acid. This document presents quantitative data, detailed experimental protocols, and visual representations of the involved pathways to serve as a comprehensive resource for researchers in the field.

Introduction

This compound, also known as trans-2,3-didehydroadipoyl-CoA, is a dicarboxylic acyl-CoA intermediate. Its metabolic significance spans two key areas of research: the biodegradation of environmental pollutants and the bio-based production of industrial chemicals. In the realm of environmental science, it is an intermediate in the microbial degradation of caprolactam, a major byproduct of nylon-6 synthesis. In biotechnology, it is a critical component of the engineered reverse adipate (B1204190) degradation pathway (RADP) for the sustainable production of adipic acid, a precursor to nylon-6,6. A thorough understanding of the enzymes and pathways that produce and consume this intermediate is essential for optimizing these processes.

Metabolic Pathways Involving this compound

Catabolic Pathway: Caprolactam Degradation

Several microbial species, particularly from the Pseudomonas genus, are capable of utilizing caprolactam as a sole carbon and nitrogen source. The degradation pathway converges on the central metabolite adipate, which is subsequently catabolized via a modified β-oxidation pathway.

The initial steps of caprolactam degradation are as follows:

  • Caprolactam is hydrolyzed to 6-aminohexanoate by an ATP-dependent caprolactamase .[1][2]

  • 6-Aminohexanoate is deaminated to 6-oxohexanoate by an ω-aminotransferase .[3][4]

  • 6-Oxohexanoate is oxidized to adipate by an aldehyde dehydrogenase.

Adipate is then activated to adipyl-CoA , which enters a β-oxidation spiral. In this pathway, this compound is a key intermediate. The β-oxidation of adipyl-CoA proceeds through the following steps:

  • Adipyl-CoA is oxidized to This compound by an acyl-CoA dehydrogenase .

  • This compound is hydrated to 3-hydroxyadipyl-CoA by an enoyl-CoA hydratase .

  • 3-Hydroxyadipyl-CoA is oxidized to 3-oxoadipyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase .

  • 3-Oxoadipyl-CoA is cleaved by a thiolase into succinyl-CoA and acetyl-CoA , which can then enter central metabolism.

caprolactam_degradation Caprolactam Caprolactam Aminohexanoate 6-Aminohexanoate Caprolactam->Aminohexanoate Caprolactamase Oxohexanoate 6-Oxohexanoate Aminohexanoate->Oxohexanoate ω-Aminotransferase Adipate Adipate Oxohexanoate->Adipate Aldehyde Dehydrogenase Adipyl_CoA Adipyl-CoA Adipate->Adipyl_CoA Acyl-CoA Synthetase Pentenoyl_CoA This compound Adipyl_CoA->Pentenoyl_CoA Acyl-CoA Dehydrogenase Hydroxyadipyl_CoA 3-Hydroxyadipyl-CoA Pentenoyl_CoA->Hydroxyadipyl_CoA Enoyl-CoA Hydratase Oxoadipyl_CoA 3-Oxoadipyl-CoA Hydroxyadipyl_CoA->Oxoadipyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Succinyl_CoA Succinyl-CoA Oxoadipyl_CoA->Succinyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoadipyl_CoA->Acetyl_CoA Thiolase TCA TCA Cycle Succinyl_CoA->TCA Acetyl_CoA->TCA

Figure 1: Caprolactam Degradation Pathway
Biosynthetic Pathway: Reverse Adipate Degradation Pathway (RADP)

An engineered pathway for the production of adipic acid, termed the reverse adipate degradation pathway (RADP), has been constructed in organisms like E. coli. This pathway essentially reverses the β-oxidation of adipate. A key and often rate-limiting step in this pathway is the reduction of this compound.

The RADP for adipic acid biosynthesis proceeds as follows:

  • Succinyl-CoA and acetyl-CoA are condensed to form 3-oxoadipyl-CoA by a thiolase .

  • 3-Oxoadipyl-CoA is reduced to 3-hydroxyadipyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase .

  • 3-Hydroxyadipyl-CoA is dehydrated to This compound by an enoyl-CoA hydratase .

  • This compound is reduced to adipyl-CoA by This compound reductase (e.g., Tfu_1647 from Thermobifida fusca).

  • Adipyl-CoA is hydrolyzed to adipic acid by a thioesterase .

adipic_acid_biosynthesis Succinyl_CoA Succinyl-CoA Oxoadipyl_CoA 3-Oxoadipyl-CoA Succinyl_CoA->Oxoadipyl_CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->Oxoadipyl_CoA Thiolase Hydroxyadipyl_CoA 3-Hydroxyadipyl-CoA Oxoadipyl_CoA->Hydroxyadipyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Pentenoyl_CoA This compound Hydroxyadipyl_CoA->Pentenoyl_CoA Enoyl-CoA Hydratase Adipyl_CoA Adipyl-CoA Pentenoyl_CoA->Adipyl_CoA This compound Reductase Adipic_Acid Adipic Acid Adipyl_CoA->Adipic_Acid Thioesterase

Figure 2: Adipic Acid Biosynthesis via RADP

Quantitative Data

The enzyme this compound reductase (from Thermobifida fusca, gene Tfu_1647) is a critical control point in the RADP. Site-directed mutagenesis has been employed to improve its catalytic efficiency. While specific kinetic parameters (Km, Vmax, kcat) for the wild-type and mutant enzymes are not consistently reported across the literature, studies have shown that mutations at active site residues, such as E334D, E334F, and E334R, lead to significantly reduced Km values, indicating a higher affinity for the substrate.

Enzyme VariantQualitative Change in K_m_Qualitative Change in Activity
Wild-Type Tfu_1647-Baseline
E334D MutantSignificantly ReducedMuch Higher
E334F MutantSignificantly ReducedMuch Higher
E334R MutantSignificantly ReducedMuch Higher

Table 1: Summary of Qualitative Enzyme Kinetic Data for this compound Reductase Mutants.

Experimental Protocols

Spectrophotometric Assay for this compound Reductase

This protocol is adapted from assays for similar NADPH-dependent enoyl-CoA reductases.

Principle: The activity of this compound reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

Reagents:

  • 100 mM Potassium phosphate (B84403) buffer, pH 7.0

  • 10 mM this compound solution (substrate)

  • 10 mM NADPH solution

  • Purified this compound reductase enzyme solution

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 880 µL of 100 mM potassium phosphate buffer (pH 7.0)

    • 100 µL of 10 mM NADPH solution

  • Incubate the mixture at 30°C for 5 minutes to equilibrate.

  • Initiate the reaction by adding 20 µL of the purified enzyme solution and mix thoroughly.

  • Monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • The rate of NADPH oxidation is calculated using the Beer-Lambert law (ε of NADPH at 340 nm = 6.22 mM⁻¹ cm⁻¹).

enzyme_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents: - Buffer - NADPH - Substrate mixture Prepare Reaction Mixture (Buffer + NADPH) reagents->mixture equilibrate Equilibrate at 30°C mixture->equilibrate add_enzyme Add Enzyme to Initiate equilibrate->add_enzyme monitor Monitor A340 Decrease add_enzyme->monitor calculate Calculate Rate of NADPH Oxidation monitor->calculate

Figure 3: Enzyme Assay Workflow
Site-Directed Mutagenesis of this compound Reductase (Tfu_1647)

This protocol provides a general workflow for introducing point mutations into the Tfu_1647 gene.

Principle: A plasmid containing the wild-type gene is amplified by PCR using primers that contain the desired mutation. The parental, methylated DNA is then digested with DpnI, and the newly synthesized, mutated plasmid is transformed into competent E. coli cells.

Materials:

  • Plasmid DNA containing the wild-type Tfu_1647 gene

  • Mutagenic primers (forward and reverse) containing the desired nucleotide change

  • High-fidelity DNA polymerase (e.g., Pfu)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the middle of the primer sequence.

  • PCR Amplification:

    • Set up a PCR reaction with the plasmid template, mutagenic primers, high-fidelity polymerase, and dNTPs.

    • Perform PCR to amplify the entire plasmid.

  • DpnI Digestion:

    • Add DpnI to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated DNA.

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing:

    • Plate the transformed cells on selective LB agar plates.

    • Isolate plasmid DNA from individual colonies and verify the desired mutation by DNA sequencing.

mutagenesis_workflow start Start: Wild-Type Plasmid pcr PCR with Mutagenic Primers start->pcr dpni DpnI Digestion of Parental Plasmid pcr->dpni transform Transformation into E. coli dpni->transform plate Plate on Selective Media transform->plate sequence Sequence Verification plate->sequence end Mutant Plasmid Confirmed sequence->end

Figure 4: Site-Directed Mutagenesis Workflow

Conclusion

The metabolic pathways involving this compound are of significant interest in both environmental microbiology and industrial biotechnology. The elucidation of the caprolactam degradation pathway provides insights into the natural cycling of xenobiotic compounds, while the engineering of the reverse adipate degradation pathway highlights the potential for sustainable chemical production. Further research, particularly in obtaining detailed quantitative kinetic data for the enzymes involved, will be crucial for the rational design and optimization of these pathways for practical applications. This guide serves as a foundational resource to aid researchers in these endeavors.

References

The Pivotal Role of 5-Carboxy-2-pentenoyl-CoA in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxy-2-pentenoyl-CoA, an intermediate synonymous with or isomeric to glutaconyl-CoA, occupies a critical juncture in the anaerobic metabolism of aromatic compounds in diverse microbial populations. As a key metabolite in the lower benzoyl-CoA degradation pathway, its formation and subsequent conversion are central to the complete mineralization of a wide array of aromatic substrates, which are prevalent environmental constituents. This technical guide provides an in-depth exploration of the metabolic significance, enzymatic transformations, and experimental considerations surrounding this compound, offering a valuable resource for researchers in microbiology, biochemistry, and drug development seeking to understand and manipulate this vital metabolic hub.

Introduction

The anaerobic degradation of aromatic compounds is a crucial biogeochemical process, primarily carried out by microorganisms.[1][2] A central pathway in this process is the benzoyl-CoA pathway, which funnels a variety of aromatic molecules into a common set of intermediates for eventual entry into central metabolism.[1][2] Within this pathway, the conversion of glutaryl-CoA to crotonyl-CoA represents a key sequence of reactions. This compound, also known as glutaconyl-CoA, is a pivotal intermediate in this conversion, particularly in obligately anaerobic bacteria.[2] Understanding the enzymes that produce and consume this metabolite is essential for a comprehensive picture of anaerobic aromatic degradation and for potential biotechnological applications, including bioremediation and the synthesis of value-added chemicals.

Metabolic Context and Signaling Pathways

This compound is an intermediate in the "lower" or "modified β-oxidation" segment of the benzoyl-CoA pathway. This part of the pathway is responsible for the conversion of the seven-carbon dicarboxylic acid derivative, pimeloyl-CoA (or 3-hydroxypimelyl-CoA), ultimately to acetyl-CoA.[1] The direct precursor to the glutaryl-CoA/glutaconyl-CoA stage is pimeloyl-CoA, which undergoes β-oxidation to yield glutaryl-CoA and acetyl-CoA.

The subsequent metabolism of glutaryl-CoA to crotonyl-CoA can proceed via two distinct routes depending on the microorganism:

  • Decarboxylating Glutaryl-CoA Dehydrogenase (in facultative anaerobes): In organisms such as Thauera aromatica, a single enzyme, a decarboxylating glutaryl-CoA dehydrogenase, catalyzes both the dehydrogenation of glutaryl-CoA to an enzyme-bound glutaconyl-CoA intermediate and its subsequent decarboxylation to crotonyl-CoA.[2]

  • Non-decarboxylating Glutaryl-CoA Dehydrogenase and Glutaconyl-CoA Decarboxylase (in obligate anaerobes): In strictly anaerobic bacteria like Geobacter metallireducens and fermentative bacteria such as Acidaminococcus fermentans, this conversion is a two-step process. First, a non-decarboxylating glutaryl-CoA dehydrogenase oxidizes glutaryl-CoA to free glutaconyl-CoA (this compound). A second enzyme, glutaconyl-CoA decarboxylase, then catalyzes the decarboxylation of glutaconyl-CoA to crotonyl-CoA.[2][3] This two-step process can be coupled to energy conservation.[2]

The following diagrams illustrate these pathways.

Benzoyl_CoA_Lower_Pathway cluster_common Lower Benzoyl-CoA Pathway (Common Steps) cluster_facultative Facultative Anaerobes (e.g., Thauera aromatica) cluster_obligate Obligate Anaerobes (e.g., Geobacter, Acidaminococcus) Pimelyl-CoA Pimelyl-CoA Glutaryl-CoA Glutaryl-CoA Pimelyl-CoA->Glutaryl-CoA β-oxidation Glutaryl-CoA_fac Glutaryl-CoA Glutaryl-CoA_obl Glutaryl-CoA Crotonyl-CoA_fac Crotonyl-CoA Glutaryl-CoA_fac->Crotonyl-CoA_fac  Glutaryl-CoA  Dehydrogenase  (decarboxylating) Glutaconyl-CoA Glutaconyl-CoA (this compound) Glutaryl-CoA_obl->Glutaconyl-CoA Glutaryl-CoA Dehydrogenase (non-decarboxylating) Crotonyl-CoA_obl Crotonyl-CoA Glutaconyl-CoA->Crotonyl-CoA_obl Glutaconyl-CoA Decarboxylase

Figure 1: Alternative pathways for glutaryl-CoA metabolism.

Quantitative Data

Quantitative kinetic data for the enzymes directly involved in the metabolism of this compound (glutaconyl-CoA) and its immediate precursor are crucial for metabolic modeling and understanding pathway flux. The available data are summarized below.

Table 1: Kinetic Parameters of Glutaryl-CoA Dehydrogenases from Anaerobic Bacteria

EnzymeOrganismSubstrateKm (µM)Vmax (µmol min-1 mg-1)NotesReference
Glutaryl-CoA Dehydrogenase (GDHGeo)Geobacter metallireducensGlutaryl-CoA30 ± 23.2 ± 0.2Decarboxylating activity[2]
Glutaryl-CoA Dehydrogenase (GDHDes)Desulfococcus multivoransGlutaryl-CoA52 ± 511 ± 1Non-decarboxylating activity[2]

Experimental Protocols

General Anaerobic Cultivation of Aromatic-Degrading Bacteria

Successful investigation of this compound metabolism necessitates the cultivation of strictly anaerobic microorganisms. The following provides a general framework for the cultivation of organisms like Geobacter metallireducens and Acidaminococcus fermentans.

Workflow for Anaerobic Cultivation:

anaerobic_cultivation_workflow prep_media Prepare anaerobic medium (e.g., DSMZ medium 414 for A. fermentans) dispense Dispense medium into anaerobic tubes or bottles prep_media->dispense degas Degas medium by sparging with N2/CO2 gas mixture dispense->degas seal Seal vessels with butyl rubber stoppers degas->seal autoclave Autoclave sealed vessels seal->autoclave add_supplements Aseptically add sterile, anaerobic supplements (e.g., reducing agents, carbon source, vitamins) autoclave->add_supplements inoculate Inoculate with microbial culture inside an anaerobic chamber or using gas-tight syringes add_supplements->inoculate incubate Incubate at appropriate temperature (e.g., 37°C) inoculate->incubate

Figure 2: General workflow for anaerobic microbial cultivation.

Key Considerations:

  • Medium Composition: The medium must contain a suitable carbon and energy source (e.g., benzoate (B1203000) for inducing the pathway), electron acceptor (e.g., Fe(III) for Geobacter), a reducing agent (e.g., cysteine-HCl, sodium sulfide) to lower the redox potential, and a redox indicator (e.g., resazurin) to monitor anaerobic conditions. For Acidaminococcus fermentans, a glutamate-based medium like DSMZ medium 414 is recommended.

  • Gas Phase: The headspace of the culture vessels should be exchanged with an anoxic gas mixture, typically N2/CO2 (e.g., 80:20 v/v).

  • Aseptic and Anaerobic Technique: All manipulations, including media preparation, transfers, and sampling, must be performed under strictly anaerobic conditions, often within an anaerobic chamber or using the Hungate technique.

Purification of Glutaconyl-CoA Decarboxylase (from Acidaminococcus fermentans)

The following is a summarized protocol based on published methods for the purification of this membrane-bound, biotin-dependent enzyme.[3]

  • Cell Lysis: Harvested cells are resuspended in a suitable buffer and lysed, for example, by using a French press.

  • Membrane Fractionation: The cell lysate is ultracentrifuged to pellet the membrane fraction containing the enzyme.

  • Solubilization: The membrane pellet is resuspended and the enzyme is solubilized using a detergent such as Triton X-100.

  • Affinity Chromatography: The solubilized protein is subjected to affinity chromatography on a monomeric avidin-Sepharose column, which binds the biotin (B1667282) moiety of the enzyme.

  • Elution: The purified enzyme is eluted from the column using a solution containing free biotin.

  • Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

Assay for Glutaconyl-CoA Decarboxylase Activity

The activity of glutaconyl-CoA decarboxylase can be measured spectrophotometrically by coupling the formation of crotonyl-CoA to the NADH-dependent reduction of crotonyl-CoA to butyryl-CoA by crotonyl-CoA reductase (or by the reverse reaction of butyryl-CoA dehydrogenase).

Assay Principle:

enzyme_assay cluster_reaction Reaction of Interest cluster_coupling Coupling Reaction (for monitoring) cluster_detection Detection Glutaconyl-CoA Glutaconyl-CoA Crotonyl-CoA Crotonyl-CoA Glutaconyl-CoA->Crotonyl-CoA Glutaconyl-CoA Decarboxylase CO2 + CO2 Crotonyl-CoA_c Crotonyl-CoA Crotonyl-CoA->Crotonyl-CoA_c NADH + NADH + H+ Butyryl-CoA Butyryl-CoA Crotonyl-CoA_c->Butyryl-CoA Butyryl-CoA Dehydrogenase NAD + NAD+ Crotonyl-CoA_c->NAD Butyryl-CoA Dehydrogenase NADH->Butyryl-CoA Butyryl-CoA Dehydrogenase NADH->NAD Butyryl-CoA Dehydrogenase Monitor Monitor decrease in absorbance at 340 nm (oxidation of NADH)

Figure 3: Coupled spectrophotometric assay for glutaconyl-CoA decarboxylase.

Reaction Mixture:

  • Buffer (e.g., Tris-HCl, pH 7.5)

  • NADH

  • Butyryl-CoA dehydrogenase (as coupling enzyme)

  • Glutaconyl-CoA (substrate)

  • Enzyme preparation (cell-free extract or purified enzyme)

The reaction is initiated by the addition of the substrate, and the decrease in absorbance at 340 nm due to the oxidation of NADH is monitored over time.

Analytical Methods for CoA Esters

The analysis of CoA esters, including this compound, is typically performed using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).

General Protocol for HPLC Analysis:

  • Extraction: Quench metabolic activity and extract CoA esters from microbial cells using a cold solvent mixture (e.g., acetonitrile/water or perchloric acid).

  • Separation: Separate the CoA esters by reverse-phase HPLC on a C18 column. A gradient elution with a mobile phase consisting of a phosphate (B84403) buffer and an organic solvent (e.g., acetonitrile) is commonly used.

  • Detection: Detect the CoA esters by their UV absorbance at approximately 260 nm (due to the adenine (B156593) moiety of CoA). For enhanced specificity and sensitivity, detection by mass spectrometry (LC-MS/MS) is preferred.

Conclusion and Future Directions

This compound (glutaconyl-CoA) is a key intermediate in the anaerobic degradation of aromatic compounds, bridging the upper and lower portions of the benzoyl-CoA pathway. The differential enzymology for its metabolism in facultative and obligate anaerobes highlights the metabolic diversity within these microbial groups. While significant progress has been made in elucidating the broader pathway, further research is needed to obtain detailed kinetic parameters for all the enzymes involved, particularly glutaconyl-CoA decarboxylase. The development of robust methods for the synthesis of this compound and its isotopically labeled analogues will be invaluable for future studies on pathway flux and enzyme mechanisms. A deeper understanding of the regulation of this pathway holds promise for the development of novel bioremediation strategies and for the engineering of microbial cell factories for the production of bio-based chemicals. The enzymes of this pathway may also represent novel targets for the development of antimicrobial agents, particularly against pathogenic anaerobic bacteria.

References

Technical Guide: Chemical Properties and Metabolic Role of 5-Carboxy-2-pentenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Carboxy-2-pentenoyl-CoA is a crucial intermediate in engineered metabolic pathways, particularly in the biosynthesis of adipic acid, a valuable platform chemical. Understanding its chemical properties and the enzymatic reactions it participates in is essential for optimizing these biosynthetic routes. This document provides a technical overview of this compound, summarizing its known chemical data, its role in metabolic pathways, and general methodologies for its synthesis and analysis.

Chemical Properties

This compound, also known as trans-2,3-didehydroadipoyl-CoA, is a derivative of coenzyme A.[1] It is classified as a medium-chain 2-enoyl-CoA, which are compounds containing a coenzyme A structure linked to an enoyl chain of 5 to 12 carbons.[2] The molecule consists of a pantothenic acid (Vitamin B5) unit, a cysteamine (B1669678) group, and an adenosine (B11128) 3',5'-bisphosphate moiety, linked via a thioester bond to a 6-carbon dicarboxylic acid backbone with a double bond at the C2 position.

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of this compound.

PropertyValueSource
Chemical Formula C₂₇H₄₂N₇O₁₉P₃SPubChem[3]
Average Molecular Weight 893.644 g/mol PAMDB
Monoisotopic Molecular Weight 893.146902423 DaPAMDB
CAS Number 138149-18-5PAMDB
InChI Key ZFXICKRXPZTFPB-UWIQVNQSSA-NPAMDB
Synonyms Trans-2,3-Didehydroadipoyl-CoA, (E)-3,4-Dehydroadipoyl-CoA, 2,3-Didehydroadipyl-CoAPAMDB, HMDB[4]

Biological Role and Metabolic Pathways

This compound is a key intermediate in the reverse β-oxidation pathway engineered for the microbial production of adipic acid. This pathway is a promising green alternative to the conventional chemical synthesis of adipic acid, which is a major precursor for nylon production.

Adipic Acid Biosynthesis Pathway

In engineered organisms like Escherichia coli, a synthetic pathway ported from bacteria such as Thermobifida fusca is used to produce adipic acid. The process starts from central metabolites acetyl-CoA and succinyl-CoA. This compound is formed from 3-hydroxyadipyl-CoA and is the direct precursor to adipyl-CoA. The conversion of this compound to adipyl-CoA is catalyzed by the enzyme This compound reductase . This specific enzymatic step has been identified as a rate-limiting step in the overall pathway, making the reductase a key target for protein engineering to improve adipic acid titers.

Adipic_Acid_Pathway cluster_main Adipic Acid Biosynthesis (Reverse β-Oxidation) ac Acetyl-CoA keto 3-Oxoadipyl-CoA ac->keto β-ketothiolase suc Succinyl-CoA suc->keto hydroxy 3-Hydroxyadipyl-CoA keto->hydroxy 3-hydroxyacyl-CoA dehydrogenase enoyl This compound hydroxy->enoyl 3-hydroxyadipyl-CoA dehydratase adipyl Adipyl-CoA enoyl->adipyl This compound reductase (Rate-Limiting) adipate Adipic Acid adipyl->adipate Adipyl-CoA synthetase/thioesterase

Biosynthetic pathway leading to Adipic Acid.

Experimental Protocols

General Chemo-Enzymatic Synthesis

A common strategy for synthesizing acyl-CoA thioesters involves the activation of the corresponding carboxylic acid followed by reaction with free coenzyme A.

Principle: The precursor, 2-pentenedioic acid (trans-3,4-dehydroadipic acid), must first be synthesized or procured. This dicarboxylic acid is then activated at one of its carboxyl groups and subsequently reacted with the thiol group of Coenzyme A to form the thioester bond.

General Protocol Outline (Ethylchloroformate Method):

  • Activation: The free carboxylic acid (e.g., 2-pentenedioic acid) is dissolved in an appropriate organic solvent like THF.

  • The solution is cooled (e.g., to 4°C), and a base such as triethylamine (B128534) is added, followed by the activating agent, ethylchloroformate. The mixture is stirred to form a mixed anhydride.

  • Thioesterification: A solution of Coenzyme A (lithium or sodium salt) in a suitable buffer (e.g., 0.5 M NaHCO₃) is added to the activated acid mixture.

  • The reaction is stirred at room temperature to allow the formation of the thioester bond.

  • Quenching and Lyophilization: The reaction is stopped, typically by flash-freezing in liquid nitrogen, and the product is lyophilized to dryness.

Note: This is a generalized procedure. Optimization of stoichiometry, reaction times, and temperature would be required for this compound.

Purification and Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the purification and analysis of acyl-CoA molecules.

Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. Acyl-CoAs are separated on a C18 column using a gradient of an aqueous buffer and an organic solvent, typically acetonitrile. Detection is commonly performed by monitoring the absorbance of the adenine (B156593) ring of CoA at 260 nm.

General Protocol Outline:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase A: An aqueous buffer, such as potassium phosphate (B84403) (e.g., 75 mM, pH 4.9).

  • Mobile Phase B: Acetonitrile, sometimes containing an acid like glacial acetic acid to improve peak shape.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs. The specific gradient profile would need to be optimized to resolve this compound from starting materials and byproducts.

  • Detection: UV absorbance at 260 nm.

  • Confirmation: The identity of the purified product should be confirmed by mass spectrometry (MS). Acyl-CoAs show a characteristic neutral loss of 507 Da in positive ion mode MS/MS, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.

This compound Reductase Activity Assay

The activity of this compound reductase, the enzyme that converts this compound to adipyl-CoA, can be assayed by monitoring the consumption of the reducing cofactor, NADPH.

Principle: The enzymatic reduction of the carbon-carbon double bond in this compound is dependent on NADPH. The oxidation of NADPH to NADP⁺ leads to a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to the enzyme's activity.

General Protocol Outline:

  • Reaction Mixture: A reaction buffer (e.g., Tris-HCl or phosphate buffer at a physiological pH) is prepared containing the purified this compound reductase enzyme and a known concentration of NADPH.

  • Initiation: The reaction is initiated by the addition of the substrate, this compound.

  • Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer, typically in a temperature-controlled cuvette or microplate reader.

  • Calculation: The enzyme activity is calculated from the linear rate of absorbance decrease using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).

Assay_Workflow cluster_workflow Enzyme Assay Workflow prep Prepare Reaction Mix (Buffer, NADPH, Enzyme) init Initiate with Substrate (this compound) prep->init measure Monitor A₃₄₀ Decrease (NADPH Oxidation) init->measure calc Calculate Activity (Rate vs. Time) measure->calc

General workflow for a reductase spectrophotometric assay.

Conclusion

This compound is a pivotal metabolite in the bio-based production of adipic acid. While its fundamental chemical properties are well-documented, detailed experimental protocols for its de novo synthesis and analysis require adaptation from general methodologies for acyl-CoA esters. Further research focusing on the optimization of the this compound reductase enzyme holds significant promise for enhancing the efficiency of this important biosynthetic pathway.

References

The Natural Occurrence of 5-Carboxy-2-pentenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxy-2-pentenoyl-CoA is a pivotal intermediate in specialized metabolic pathways, primarily recognized for its role in the microbial biosynthesis of adipic acid, a commercially significant dicarboxylic acid. Its natural occurrence is transient and localized within specific metabolic contexts, making its detection and quantification challenging. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, its biosynthetic pathways, and detailed methodologies for its study. This document is intended to serve as a resource for researchers in metabolic engineering, synthetic biology, and drug development.

Introduction

This compound is an acyl-CoA thioester that has garnered significant interest due to its position as a key intermediate in engineered and natural pathways for the production of valuable chemicals. While not a ubiquitous metabolite, its presence is crucial in the metabolic landscape of certain microorganisms, particularly in the context of dicarboxylic acid metabolism. Understanding its natural occurrence, the enzymes that synthesize and metabolize it, and the pathways it participates in is essential for harnessing these biological systems for industrial and pharmaceutical applications.

Natural Occurrence and Metabolic Roles

The primary known natural occurrence of this compound is within the microbial metabolism of dicarboxylic acids. It is a central intermediate in the reverse β-oxidation pathway for the biosynthesis of adipic acid. This pathway has been engineered in microorganisms like Escherichia coli and is inspired by the reversal of the fatty acid degradation spiral.

Furthermore, this compound is implicated as an intermediate in the catabolism of certain cyclic compounds , such as caprolactam, by soil bacteria like Pseudomonas jessenii. In these pathways, the ring structure is opened, and the resulting linear molecule is channeled into a β-oxidation-like pathway for degradation, where this compound can be formed.

It is also listed as a metabolite in Pseudomonas aeruginosa and is associated with pathways such as caprolactam degradation, microbial metabolism in diverse environments, and phenylalanine metabolism[1].

Quantitative Data

To date, there is a notable lack of published quantitative data on the specific intracellular or extracellular concentrations of this compound in any organism. This is likely due to its transient nature as a metabolic intermediate, existing at low steady-state concentrations within the cell. While studies have reported the titers of the end-product, adipic acid, the direct measurement of this specific CoA ester remains an area for future research.

Biosynthetic and Catabolic Pathways

This compound is positioned at the crossroads of anabolic and catabolic pathways involving C6 dicarboxylic acids.

Adipic Acid Biosynthesis (Reverse β-Oxidation Pathway)

In the engineered biosynthesis of adipic acid, this compound is formed from 3-hydroxyadipyl-CoA and is subsequently reduced to adipyl-CoA. The key enzyme in this step is This compound reductase .

adipic_acid_biosynthesis cluster_0 Adipic Acid Biosynthesis 3-Hydroxyadipyl-CoA 3-Hydroxyadipyl-CoA This compound This compound 3-Hydroxyadipyl-CoA->this compound Dehydration Adipyl-CoA Adipyl-CoA This compound->Adipyl-CoA This compound reductase (Reduction) Adipic Acid Adipic Acid Adipyl-CoA->Adipic Acid Thioesterase caprolactam_degradation cluster_1 Caprolactam Degradation Caprolactam Caprolactam 6-Aminocaproic Acid 6-Aminocaproic Acid Caprolactam->6-Aminocaproic Acid Hydrolysis 6-Oxohexanoate 6-Oxohexanoate 6-Aminocaproic Acid->6-Oxohexanoate Deamination Adipic Acid Adipic Acid 6-Oxohexanoate->Adipic Acid Oxidation Adipyl-CoA Adipyl-CoA Adipic Acid->Adipyl-CoA CoA Ligation This compound This compound Adipyl-CoA->this compound Dehydrogenation (β-Oxidation Step) experimental_workflow cluster_2 Quantification Workflow start Bacterial Cell Pellet homogenize Homogenization (KH₂PO₄ buffer, Internal Standard) start->homogenize extract Solvent Extraction (Isopropanol, Acetonitrile) homogenize->extract centrifuge Centrifugation extract->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe concentrate Evaporation & Reconstitution spe->concentrate lcms LC-MS/MS Analysis concentrate->lcms

References

An In-depth Technical Guide on the Biosynthesis of 5-Carboxy-2-pentenoyl-CoA from Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxy-2-pentenoyl-CoA is a key intermediate in the metabolic pathways of the essential amino acids L-lysine and L-tryptophan. Its biosynthesis is intricately linked to cellular energy production and the catabolism of these amino acids. This technical guide provides a comprehensive overview of the enzymatic reactions and pathways leading to the formation of this compound, with a focus on the core biochemical transformations. This document details the precursor amino acids, the enzymatic cascade, and the associated quantitative data. Furthermore, it includes detailed experimental protocols for the key enzymes involved and presents visual diagrams of the metabolic pathways and experimental workflows to facilitate a deeper understanding of these complex biological processes.

Introduction

The catabolism of amino acids is a fundamental process in cellular metabolism, providing precursors for gluconeogenesis, ketogenesis, and energy production. The degradation of L-lysine and L-tryptophan, in particular, converges on a common pathway that leads to the formation of glutaryl-CoA. This intermediate is further metabolized in a crucial step catalyzed by glutaryl-CoA dehydrogenase, which involves the formation of this compound. Understanding the biosynthesis of this intermediate is critical for elucidating the pathophysiology of metabolic disorders such as Glutaric Aciduria Type 1, and for the development of novel therapeutic interventions. This guide serves as a technical resource for researchers and professionals in the field, offering a detailed examination of the biosynthetic route from precursor amino acids to this compound.

The Biosynthetic Pathway from Amino Acids

The formation of this compound from L-lysine and L-tryptophan is a multi-step enzymatic process that primarily occurs within the mitochondrial matrix. The pathways for both amino acids converge at the intermediate glutaryl-CoA.

L-Lysine Degradation (Saccharopine Pathway)

The principal route for L-lysine catabolism in mammals is the saccharopine pathway. This pathway converts L-lysine into glutaryl-CoA through a series of enzymatic reactions.

  • Step 1 & 2: Formation of α-Aminoadipic Semialdehyde. L-lysine is first condensed with α-ketoglutarate to form saccharopine. This reaction is catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase, which possesses both lysine-ketoglutarate reductase and saccharopine dehydrogenase activities.

  • Step 3: Oxidation to α-Aminoadipate. α-Aminoadipic semialdehyde is then oxidized to α-aminoadipate by α-aminoadipic semialdehyde dehydrogenase.

  • Step 4: Transamination to α-Ketoadipate. α-Aminoadipate undergoes transamination, catalyzed by an aminotransferase, to yield α-ketoadipate.

  • Step 5: Oxidative Decarboxylation to Glutaryl-CoA. Finally, α-ketoadipate is oxidatively decarboxylated to glutaryl-CoA by the α-ketoadipate dehydrogenase complex.

L-Tryptophan Degradation (Kynurenine Pathway)

The degradation of L-tryptophan proceeds via the kynurenine (B1673888) pathway, which also culminates in the production of glutaryl-CoA.

  • Initial Steps to 3-hydroxyanthranilate. L-tryptophan is converted through a series of enzymatic steps, including the action of tryptophan 2,3-dioxygenase and kynureninase, to 3-hydroxyanthranilate.

  • Formation of 2-amino-3-carboxymuconate semialdehyde. 3-hydroxyanthranilate is then cleaved by 3-hydroxyanthranilate 3,4-dioxygenase to form 2-amino-3-carboxymuconate semialdehyde.

  • Conversion to α-ketoadipate. This intermediate is further processed through several enzymatic reactions to yield α-ketoadipate.

  • Formation of Glutaryl-CoA. Similar to the lysine (B10760008) pathway, α-ketoadipate is oxidatively decarboxylated to glutaryl-CoA.

Formation of this compound from Glutaryl-CoA

Glutaryl-CoA is the central precursor for the synthesis of this compound. This conversion is catalyzed by the mitochondrial flavoenzyme glutaryl-CoA dehydrogenase (GCDH) .

The reaction proceeds via an oxidative decarboxylation mechanism. GCDH catalyzes the dehydrogenation of glutaryl-CoA to form an enzyme-bound intermediate, glutaconyl-CoA . This intermediate is then decarboxylated to yield crotonyl-CoA. While crotonyl-CoA is the final product released from the enzyme, this compound is understood to be a transient, enzyme-bound intermediate or a closely related isomer of glutaconyl-CoA. For the purpose of this guide, we will consider the formation of the C6 dicarboxylic acyl-CoA structure as the key biosynthetic step.

Quantitative Data

The following table summarizes the available kinetic data for the key enzyme, glutaryl-CoA dehydrogenase, involved in the biosynthesis of this compound.

EnzymeSubstrateOrganismKm (µM)kcat (s-1)Optimal pHReference
Glutaryl-CoA DehydrogenaseGlutaryl-CoAHuman~2-6~257.0-8.0[1]
Glutaryl-CoA DehydrogenasePentanoyl-CoAHuman~10~107.0-8.0[1]
Glutaryl-CoA DehydrogenaseHexanoyl-CoAHuman~5~57.0-8.0[1]

Experimental Protocols

Assay for Glutaryl-CoA Dehydrogenase (GCDH) Activity

Two primary methods are commonly used to assay GCDH activity: the 14CO2 release assay and the detritiation assay.

4.1.1. 14CO2 Release Assay

This assay measures the decarboxylation activity of GCDH by quantifying the release of 14CO2 from [1,5-14C]glutaryl-CoA.

  • Principle: The enzymatic reaction liberates the C1 carboxyl group of glutaryl-CoA as CO2. By using a radiolabeled substrate, the amount of product can be determined by capturing and counting the released 14CO2.

  • Reaction Mixture:

    • 50 mM Tris-HCl buffer, pH 8.0

    • 1 mM [1,5-14C]glutaryl-CoA (specific activity ~1-2 µCi/µmol)

    • 2 mM Phenazine methosulfate (PMS) as an artificial electron acceptor

    • Cell or mitochondrial extract containing GCDH

  • Procedure:

    • Prepare the reaction mixture in a sealed vial containing a center well with a piece of filter paper soaked in a CO2 trapping agent (e.g., hyamine hydroxide (B78521) or KOH).

    • Initiate the reaction by adding the enzyme source.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by injecting a strong acid (e.g., perchloric acid) into the reaction mixture, which also facilitates the release of dissolved CO2.

    • Allow the vial to stand for an additional period to ensure complete trapping of the 14CO2.

    • Remove the filter paper from the center well and place it in a scintillation vial with a suitable scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate the enzyme activity based on the specific activity of the substrate and the amount of 14CO2 produced per unit time.

4.1.2. Detritiation Assay

This assay measures the initial dehydrogenation step of the GCDH reaction by quantifying the release of tritium (B154650) from [2,3,4-3H]glutaryl-CoA into the aqueous solvent.

  • Principle: The abstraction of a proton from the substrate by the enzyme results in the release of tritium into the reaction buffer. The tritiated water produced is separated from the unreacted substrate and quantified.

  • Reaction Mixture:

    • 50 mM Potassium phosphate (B84403) buffer, pH 7.5

    • 10 µM [2,3,4-3H]glutaryl-CoA (specific activity ~10-20 Ci/mol)

    • (Optional) Artificial electron acceptors like PMS or ferricenium hexafluorophosphate.

    • Cell or mitochondrial extract containing GCDH

  • Procedure:

    • Combine the reaction components and initiate the reaction by adding the enzyme source.

    • Incubate at 37°C for a specified time.

    • Terminate the reaction by adding a quenching agent (e.g., a slurry of activated charcoal or an ion-exchange resin) that binds the acyl-CoA substrate and products.

    • Centrifuge to pellet the quenching agent.

    • Transfer an aliquot of the supernatant, which contains the tritiated water, to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity.

    • Calculate the enzyme activity based on the amount of tritium released per unit time.

Analytical Detection of Acyl-CoA Intermediates

The detection and quantification of this compound and other acyl-CoA intermediates are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Quench metabolic activity rapidly, often using cold methanol (B129727) or other organic solvents.

    • Extract the acyl-CoA esters from the biological matrix (cells, tissues, or mitochondria) using a suitable solvent system (e.g., acetonitrile/water or methanol/water).

    • Centrifuge to remove precipitated proteins and cellular debris.

    • Dry the supernatant under a stream of nitrogen and reconstitute in a buffer compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoA species using reversed-phase liquid chromatography. A C18 column is commonly employed with a gradient elution using a mobile phase containing an ion-pairing agent (e.g., ammonium (B1175870) acetate (B1210297) or tributylamine) to improve retention and peak shape.

    • Mass Spectrometry: Detect the eluted acyl-CoAs using a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

    • Detection Mode: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for each acyl-CoA of interest. For acyl-CoAs, a common fragmentation is the neutral loss of the 5'-ADP moiety (507 Da).

    • Quantification: Use stable isotope-labeled internal standards for each class of acyl-CoA to correct for matrix effects and variations in extraction efficiency and instrument response.

Visualizations

Biosynthetic Pathways

Biosynthesis_of_5_Carboxy_2_pentenoyl_CoA cluster_lysine L-Lysine Degradation (Saccharopine Pathway) cluster_tryptophan L-Tryptophan Degradation (Kynurenine Pathway) cluster_common Common Pathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine AASS alpha_Aminoadipic_semialdehyde α-Aminoadipic semialdehyde Saccharopine->alpha_Aminoadipic_semialdehyde AASS alpha_Aminoadipate α-Aminoadipate alpha_Aminoadipic_semialdehyde->alpha_Aminoadipate AASADH alpha_Ketoadipate_L α-Ketoadipate alpha_Aminoadipate->alpha_Ketoadipate_L Aminotransferase Glutaryl_CoA Glutaryl-CoA alpha_Ketoadipate_L->Glutaryl_CoA α-KGDHC Tryptophan L-Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine TDO/IDO Hydroxyanthranilate 3-Hydroxyanthranilate Kynurenine->Hydroxyanthranilate Multiple Enzymes Carboxymuconate_semialdehyde 2-Amino-3-carboxymuconate semialdehyde Hydroxyanthranilate->Carboxymuconate_semialdehyde 3,4-HAO alpha_Ketoadipate_T α-Ketoadipate Carboxymuconate_semialdehyde->alpha_Ketoadipate_T Multiple Enzymes alpha_Ketoadipate_T->Glutaryl_CoA Glutaconyl_CoA Glutaconyl-CoA (enzyme-bound) Glutaryl_CoA->Glutaconyl_CoA GCDH Target_Molecule This compound Glutaconyl_CoA->Target_Molecule Isomerization? Crotonyl_CoA Crotonyl-CoA Glutaconyl_CoA->Crotonyl_CoA GCDH (Decarboxylation)

Caption: Overview of the biosynthetic pathways of this compound from L-lysine and L-tryptophan.

Experimental Workflow for GCDH Activity Assay

GCDH_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Sample Biological Sample (e.g., Fibroblasts, Mitochondria) Homogenization Homogenization / Lysis Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant (Enzyme Source) Centrifugation->Supernatant Add_Enzyme Add Enzyme Source Supernatant->Add_Enzyme Reaction_Setup Prepare Reaction Mixture (Buffer, Substrate, Cofactors) Reaction_Setup->Add_Enzyme Incubation Incubate at 37°C Add_Enzyme->Incubation Stop_Reaction Stop Reaction (e.g., Acid Quench) Incubation->Stop_Reaction Product_Capture Capture Product (e.g., 14CO2 trapping) Stop_Reaction->Product_Capture Quantification Quantify Product (e.g., Scintillation Counting) Product_Capture->Quantification Data_Analysis Data Analysis and Activity Calculation Quantification->Data_Analysis

Caption: General experimental workflow for the determination of Glutaryl-CoA Dehydrogenase (GCDH) activity.

Conclusion

The biosynthesis of this compound is a critical juncture in the catabolism of L-lysine and L-tryptophan. This technical guide has provided a detailed overview of the enzymatic pathways, from the initial degradation of the precursor amino acids to the final formation of this key intermediate via the action of glutaryl-CoA dehydrogenase. The compilation of quantitative data, detailed experimental protocols, and clear visual diagrams serves to equip researchers, scientists, and drug development professionals with the necessary knowledge to further investigate this pathway. A thorough understanding of these metabolic processes is essential for advancing our knowledge of related metabolic diseases and for the development of targeted therapeutic strategies.

References

5-Carboxy-2-pentenoyl-CoA: An In-Depth Technical Guide to a Novel Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxy-2-pentenoyl-CoA, also known as (E)-3,4-dehydroadipoyl-CoA or 2,3-didehydroadipyl-CoA, is a fascinating metabolic intermediate that has recently garnered significant attention. Initially identified as a key component in engineered biosynthetic pathways for the production of adipic acid, further research has revealed its natural occurrence in bacterial catabolism of aromatic compounds. This guide provides a comprehensive overview of this compound, consolidating current knowledge on its metabolic roles, the enzymes that interact with it, and detailed experimental protocols for its study. Quantitative data are presented for comparative analysis, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of this novel intermediate.

Introduction

This compound is a dicarboxylic acid derivative of coenzyme A. Its significance stems from its position as a crucial intermediate in two distinct metabolic contexts: a synthetic, anabolic pathway for producing valuable chemicals and a natural, catabolic pathway for degrading environmental compounds. Understanding the biochemistry of this intermediate is pivotal for advancements in metabolic engineering and for elucidating microbial degradation processes.

Metabolic Pathways Involving this compound

Reverse Adipate Degradation Pathway (Anabolic)

In the pursuit of sustainable chemical production, a five-step reverse adipate-degradation pathway (RADP) has been engineered in microorganisms like Escherichia coli by leveraging enzymes from bacteria such as Thermobifida fusca.[1][2][3][4] This pathway synthesizes adipic acid, a precursor to nylon, from central metabolites. This compound is a key intermediate in this synthetic route. The final steps of this pathway are catalyzed by this compound reductase, which reduces the double bond to form adipyl-CoA.[1][3][4]

Reverse Adipate Degradation Pathway cluster_RADP Reverse Adipate Degradation Pathway (RADP) 3-Hydroxyadipyl-CoA 3-Hydroxyadipyl-CoA This compound This compound 3-Hydroxyadipyl-CoA->this compound 3-hydroxyadipyl-CoA dehydratase (Tfu_0067) Adipyl-CoA Adipyl-CoA This compound->Adipyl-CoA this compound reductase (Tfu_1647) Adipic Acid Adipic Acid Adipyl-CoA->Adipic Acid Adipyl-CoA synthetase/thioesterase

Figure 1: Key steps in the engineered Reverse Adipate Degradation Pathway.
Phenylacetate (B1230308) Catabolic Pathway (Catabolic)

This compound (under the synonym 2,3-dehydroadipyl-CoA) is a naturally occurring intermediate in the aerobic degradation of phenylacetate in various bacteria, including E. coli.[2][5][6][7] This pathway is crucial for the microbial breakdown of aromatic compounds in the environment. In this context, 2,3-dehydroadipyl-CoA is hydrated to form 3-hydroxyadipyl-CoA by the enzyme 2,3-dehydroadipyl-CoA hydratase (PaaF).[5][8] This is the reverse of the step seen in the anabolic RADP.

Phenylacetate Catabolic Pathway cluster_Phenylacetate Phenylacetate Catabolic Pathway 3,4-dehydroadipyl-CoA 3,4-dehydroadipyl-CoA 2,3-dehydroadipyl-CoA This compound (2,3-dehydroadipyl-CoA) 3,4-dehydroadipyl-CoA->2,3-dehydroadipyl-CoA Isomerase (PaaG) 3-Hydroxyadipyl-CoA 3-Hydroxyadipyl-CoA 2,3-dehydroadipyl-CoA->3-Hydroxyadipyl-CoA 2,3-dehydroadipyl-CoA hydratase (PaaF) β-Ketoadipyl-CoA β-Ketoadipyl-CoA 3-Hydroxyadipyl-CoA->β-Ketoadipyl-CoA 3-hydroxyadipyl-CoA dehydrogenase (PaaH)

Figure 2: Involvement of this compound in Phenylacetate Catabolism.

Quantitative Data

Currently, there is a lack of direct measurements of the intracellular concentrations of this compound. Research has primarily focused on the kinetics of related enzymes or the titers of the final product, adipic acid. The data available for the key enzyme in the anabolic pathway, this compound reductase (Tfu_1647), from Thermobifida fusca is presented below.

Enzyme MutantKm (μM)Adipic Acid Titer (g/L)Theoretical Yield (%)
Wild-Type (Tfu_1647)Not Reported0.311.1
E334DSignificantly Reduced0.235.8
E334FSignificantly ReducedNot ReportedNot Reported
E334RSignificantly ReducedNot ReportedNot Reported

Table 1: Kinetic and production data for wild-type and mutant this compound reductase from T. fusca expressed in E. coli.[3][4] Km values for the mutants were reported as significantly reduced compared to the control, but specific values were not provided in the text.

Experimental Protocols

Enzymatic Synthesis of this compound

A precise protocol for the enzymatic synthesis of this compound has not been published. However, it can be generated in situ by utilizing the upstream enzyme from the Reverse Adipate Degradation Pathway, 3-hydroxyadipyl-CoA dehydratase (encoded by Tfu_0067).

Principle: The dehydratase will convert 3-hydroxyadipyl-CoA to this compound. The precursor, 3-hydroxyadipyl-CoA, can be synthesized or generated from earlier pathway steps.

Materials:

  • Purified 3-hydroxyadipyl-CoA dehydratase (Tfu_0067)

  • 3-hydroxyadipyl-CoA (substrate)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 10% trichloroacetic acid)

Procedure:

  • Set up a reaction mixture containing the reaction buffer and 3-hydroxyadipyl-CoA at a desired concentration (e.g., 1 mM).

  • Initiate the reaction by adding the purified 3-hydroxyadipyl-CoA dehydratase.

  • Incubate at the optimal temperature for the enzyme (e.g., 37°C).

  • Monitor the reaction progress by taking time-point samples and quenching the reaction.

  • Analyze the formation of this compound using LC-MS/MS.

Quantification by LC-MS/MS

A specific, validated method for this compound is not available in the literature. The following is a general protocol for short-chain acyl-CoA analysis that can be adapted.[9][10]

Principle: Liquid chromatography separates the analyte from other cellular components, and tandem mass spectrometry provides sensitive and specific detection based on the mass-to-charge ratio of the parent ion and its fragments.

Sample Preparation:

  • Quench metabolism and extract metabolites from cell pellets using a cold solvent mixture (e.g., 10% trichloroacetic acid or 5-sulfosalicylic acid).[9][11]

  • Centrifuge to pellet protein and debris.

  • The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE) if necessary.

LC-MS/MS Parameters (Hypothetical):

  • Column: A reverse-phase C18 column suitable for polar molecules.

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: The specific parent and fragment ions for this compound would need to be determined empirically. Based on its structure, a likely parent ion [M+H]⁺ would be monitored, with characteristic fragments corresponding to the CoA moiety.

This compound Reductase (Tfu_1647) Assay

This protocol is based on typical assays for NADPH-dependent reductases.

Principle: The activity of the reductase is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[11][12][13][14]

Materials:

  • Purified this compound reductase (Tfu_1647)

  • This compound (substrate, synthesized as in 4.1)

  • NADPH

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in the plate/cuvette containing Assay Buffer, a fixed concentration of NADPH (e.g., 200 µM), and the enzyme.

  • Initiate the reaction by adding the substrate, this compound.

  • Immediately monitor the decrease in absorbance at 340 nm over time in kinetic mode.

  • Calculate the rate of reaction using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Experimental and Logical Workflows

Workflow for Characterizing the Role of this compound

A logical workflow for investigating this novel intermediate involves several interconnected stages, from initial identification to functional characterization.

Metabolite Characterization Workflow cluster_Discovery Discovery & Identification cluster_Quant Quantification & Synthesis cluster_Functional Functional Analysis A Metabolomic Analysis (e.g., in engineered strains) B Feature Identification (Putative m/z) A->B C Structure Elucidation (High-Res MS/MS) B->C E Enzymatic or Chemical Synthesis of Standard C->E Confirm Structure D Develop LC-MS/MS Quantification Method F Quantify in Biological Samples D->F E->D I Metabolic Flux Analysis F->I Inform Flux Model G Identify Interacting Enzymes (e.g., Reductase, Hydratase) H Enzyme Kinetic Assays G->H H->I

Figure 3: A generalized workflow for the study of a novel metabolic intermediate.

Conclusion

This compound stands as a metabolite of dual significance, bridging the gap between synthetic biology and natural microbial metabolism. While its role in the engineered production of adipic acid is well-established as a rate-limiting step, its function in the widespread bacterial degradation of phenylacetate highlights its environmental relevance. Future research should focus on obtaining precise quantitative data on its cellular concentrations, which will be critical for optimizing engineered pathways and for fully understanding the flux through natural catabolic routes. The detailed protocols and workflows provided in this guide offer a foundational framework for researchers to further explore and harness the potential of this novel metabolic intermediate.

References

An In-depth Technical Guide to the Theoretical Pathways Involving 5-Carboxy-2-pentenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxy-2-pentenoyl-CoA is a key intermediate in engineered metabolic pathways, most notably in the biosynthesis of adipic acid, a valuable platform chemical. This technical guide provides a comprehensive overview of the theoretical pathways involving this molecule, with a focus on the enzymatic conversion and its optimization for enhanced bioproduction. This document details the core metabolic pathway, the kinetics of the rate-limiting enzyme and its mutants, and the experimental protocols for pathway analysis and engineering.

Core Metabolic Pathway: The Reverse Adipate (B1204190) Degradation Pathway (RADP)

The primary pathway involving this compound is the reverse adipate degradation pathway (RADP), a synthetic route engineered in microorganisms like Escherichia coli for the production of adipic acid from central metabolites. This pathway is inspired by the native adipate degradation pathway found in organisms such as Thermobifida fusca. The RADP effectively reverses the beta-oxidation of dicarboxylic acids.

The pathway commences with the condensation of acetyl-CoA and succinyl-CoA and proceeds through a series of reduction, dehydration, and hydrogenation steps to yield adipyl-CoA, which is then hydrolyzed to adipic acid. This compound is a critical intermediate in this sequence.

The enzymatic steps of the RADP originating from Thermobifida fusca are as follows:

  • β-ketothiolase (Tfu_0875): Catalyzes the condensation of acetyl-CoA and succinyl-CoA to form 3-oxoadipyl-CoA.

  • 3-hydroxyacyl-CoA dehydrogenase (Tfu_2399): Reduces 3-oxoadipyl-CoA to 3-hydroxyadipyl-CoA.

  • 3-hydroxyadipyl-CoA dehydrogenase (Tfu_0067): Dehydrates 3-hydroxyadipyl-CoA to this compound.

  • This compound reductase (Tfu_1647): Reduces this compound to adipyl-CoA. This step is identified as the rate-limiting step in the pathway.[1]

  • Adipyl-CoA synthetase (Tfu_2576 and Tfu_2577): While originally annotated as a synthetase, in the context of the production pathway, a thioesterase is required to hydrolyze adipyl-CoA to adipic acid.

Below is a graphical representation of the Reverse Adipate Degradation Pathway.

Reverse Adipate Degradation Pathway Acetyl-CoA Acetyl-CoA 3-Oxoadipyl-CoA 3-Oxoadipyl-CoA Acetyl-CoA->3-Oxoadipyl-CoA β-ketothiolase (Tfu_0875) Succinyl-CoA Succinyl-CoA Succinyl-CoA->3-Oxoadipyl-CoA 3-Hydroxyadipyl-CoA 3-Hydroxyadipyl-CoA 3-Oxoadipyl-CoA->3-Hydroxyadipyl-CoA 3-hydroxyacyl-CoA dehydrogenase (Tfu_2399) This compound This compound 3-Hydroxyadipyl-CoA->this compound 3-hydroxyadipyl-CoA dehydratase (Tfu_0067) Adipyl-CoA Adipyl-CoA This compound->Adipyl-CoA This compound reductase (Tfu_1647) (Rate-limiting) Adipic Acid Adipic Acid Adipyl-CoA->Adipic Acid Thioesterase

Reverse Adipate Degradation Pathway (RADP)

Enzyme Kinetics and Engineering of this compound Reductase (Tfu_1647)

As the rate-limiting enzyme, this compound reductase (Tfu_1647) has been a primary target for protein engineering to improve the overall efficiency of the RADP. Studies have focused on site-directed mutagenesis to enhance its catalytic activity.

Key Active Site Residues and Mutagenesis

Homology modeling of Tfu_1647 has identified Lys295 and Glu334 as key active site residues.[1] Site-directed mutagenesis studies have shown that specific mutations at the Glu334 position can significantly enhance enzyme activity. The mutants E334D, E334F, and E334R have demonstrated much higher enzymatic activity compared to the wild-type enzyme.[1]

Quantitative Data: Enzyme Kinetics and Adipic Acid Production

The mutations at the Glu334 residue not only increased the enzymatic activity but also led to a significant reduction in the Michaelis constant (Km), indicating a higher affinity for the substrate, this compound.[1] The strain expressing the E334D mutant exhibited the highest adipic acid titer.[1]

Enzyme VariantAdipic Acid Titer (g/L)Theoretical Yield (%)
Wild-Type Tfu_1647 Not explicitly reported, but lower than mutantsNot explicitly reported
E334D Mutant 0.235.8

Note: Specific Km and Vmax values for the wild-type and mutant enzymes are not publicly available in a structured format in the reviewed literature but are reported to be significantly improved in the mutants.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its associated pathways.

Site-Directed Mutagenesis of this compound Reductase (Tfu_1647)

This protocol is based on standard PCR-based site-directed mutagenesis techniques.

Objective: To introduce point mutations at specific codons in the Tfu_1647 gene.

Materials:

  • Plasmid DNA containing the wild-type Tfu_1647 gene

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

  • LB agar (B569324) plates with appropriate antibiotic for selection

Procedure:

  • Primer Design: Design complementary forward and reverse primers, 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥ 78°C.

  • PCR Amplification:

    • Set up a PCR reaction with the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

    • Perform thermal cycling, typically for 18-25 cycles. The elongation time should be sufficient to amplify the entire plasmid.

  • DpnI Digestion:

    • Add DpnI enzyme directly to the amplification product.

    • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation:

    • Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

    • Plate the transformed cells on selective LB agar plates and incubate overnight at 37°C.

  • Verification:

    • Select colonies and isolate plasmid DNA.

    • Verify the presence of the desired mutation by DNA sequencing.

Site-Directed Mutagenesis Workflow cluster_0 Plasmid Preparation cluster_1 PCR Amplification cluster_2 Template Removal cluster_3 Transformation & Verification Template_Plasmid Template Plasmid (Wild-Type Tfu_1647) PCR PCR with Mutagenic Primers Template_Plasmid->PCR DpnI_Digestion DpnI Digestion PCR->DpnI_Digestion Transformation Transformation into E. coli DpnI_Digestion->Transformation Sequencing DNA Sequencing Verification Transformation->Sequencing

Site-Directed Mutagenesis Workflow
Enzymatic Assay of this compound Reductase

This spectrophotometric assay measures the activity of this compound reductase by monitoring the consumption of NADPH.

Objective: To determine the kinetic parameters (Km and Vmax) of wild-type and mutant this compound reductase.

Materials:

  • Purified wild-type or mutant this compound reductase

  • This compound (substrate)

  • NADPH

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer and a fixed concentration of NADPH (e.g., 0.2 mM).

  • Enzyme Addition: Add a known amount of the purified enzyme to the reaction mixture.

  • Substrate Addition and Measurement:

    • Initiate the reaction by adding varying concentrations of the substrate, this compound.

    • Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) over time in a kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM-1cm-1).

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Quantification of Adipic Acid from Fermentation Broth by HPLC

This protocol describes a method for the quantification of adipic acid in the supernatant of bacterial cultures.

Objective: To measure the concentration of adipic acid produced by engineered E. coli strains.

Materials:

  • Fermentation broth samples

  • Adipic acid standard solutions of known concentrations

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., 0.1 M phosphate (B84403) buffer, pH 2.5, with 10% acetonitrile)

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth to pellet the cells.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C) and the flow rate of the mobile phase (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength of 210 nm.

    • Inject a known volume of the prepared sample onto the HPLC column.

  • Quantification:

    • Run a series of adipic acid standard solutions to generate a calibration curve of peak area versus concentration.

    • Identify the adipic acid peak in the sample chromatogram based on its retention time compared to the standard.

    • Quantify the concentration of adipic acid in the sample by comparing its peak area to the calibration curve.

HPLC Analysis Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatography Chromatographic Separation HPLC_Injection->Chromatography UV_Detection UV Detection (210 nm) Chromatography->UV_Detection Quantification Quantification of Adipic Acid UV_Detection->Quantification Calibration_Curve Calibration Curve (Adipic Acid Standards) Calibration_Curve->Quantification

HPLC Analysis Workflow for Adipic Acid Quantification

Conclusion and Future Perspectives

The study of theoretical pathways involving this compound has significant implications for the biotechnological production of valuable chemicals. The reverse adipate degradation pathway serves as a prime example of how metabolic engineering can be employed to create novel biosynthetic routes. The identification and subsequent engineering of the rate-limiting enzyme, this compound reductase, underscore the importance of targeted protein engineering in optimizing metabolic flux. Future research in this area will likely focus on the discovery and characterization of novel enzymes with improved catalytic efficiencies, the fine-tuning of gene expression to balance the pathway, and the optimization of fermentation conditions to enhance product titers and yields. These advancements will be crucial for the development of sustainable and economically viable bioprocesses for the production of adipic acid and other dicarboxylic acids.

References

Enzymatic Synthesis of 5-Carboxy-2-pentenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the enzymatic formation of 5-Carboxy-2-pentenoyl-CoA, a key intermediate in the biosynthetic pathway for adipic acid. The document details the core enzymatic reaction, the metabolic pathway context, and provides generalized experimental protocols for the synthesis and analysis of this compound. Quantitative data, where available for homologous enzymes, is presented to offer a comparative baseline for research and development. This guide is intended for professionals in biochemistry, metabolic engineering, and drug development seeking to understand and utilize this specific enzymatic transformation.

Introduction

This compound is a crucial intermediate in the reverse adipate (B1204190) degradation pathway, an engineered metabolic route for the biosynthesis of adipic acid, a valuable platform chemical. The formation of this α,β-unsaturated acyl-CoA is a critical step, catalyzed by a specific dehydrogenase. Understanding the kinetics and mechanism of this enzymatic reaction is paramount for optimizing adipic acid production and for the potential development of novel therapeutics targeting related metabolic pathways.

The Core Enzymatic Reaction

The formation of this compound is catalyzed by the enzyme 3-hydroxyadipyl-CoA dehydrogenase . In the context of the adipic acid biosynthesis pathway engineered from Thermobifida fusca, this enzyme is encoded by the gene Tfu_0067 . The reaction involves the dehydration of 3-hydroxyadipyl-CoA to introduce a double bond between the alpha and beta carbons of the adipyl-CoA backbone.

Reaction:

3-hydroxyadipyl-CoA ⇌ this compound + H₂O

This reaction is a key step in the multi-enzyme cascade that converts central metabolites into adipic acid.

Metabolic Pathway Context

The enzymatic formation of this compound occurs within the reverse adipate degradation pathway . This pathway has been identified in organisms like Thermobifida fusca and has been heterologously expressed in Escherichia coli for the bio-production of adipic acid.[1][2] The pathway begins with the condensation of acetyl-CoA and succinyl-CoA and proceeds through a series of reduction and dehydration steps.

Below is a diagram illustrating the core steps of the reverse adipate degradation pathway leading to the formation of adipic acid.

reverse_adipate_degradation_pathway cluster_0 acetyl_coa Acetyl-CoA b_ketoadipyl_coa 3-Oxoadipyl-CoA acetyl_coa->b_ketoadipyl_coa β-ketothiolase (Tfu_0875) succinyl_coa Succinyl-CoA three_hydroxyadipyl_coa 3-Hydroxyadipyl-CoA b_ketoadipyl_coa->three_hydroxyadipyl_coa 3-hydroxyacyl-CoA dehydrogenase (Tfu_2399) five_carboxy_pentenoyl_coa This compound three_hydroxyadipyl_coa->five_carboxy_pentenoyl_coa 3-hydroxyadipyl-CoA dehydrogenase (Tfu_0067) adipyl_coa Adipyl-CoA five_carboxy_pentenoyl_coa->adipyl_coa This compound reductase (Tfu_1647) adipic_acid Adipic Acid adipyl_coa->adipic_acid Adipyl-CoA synthetase (Tfu_2576-7)

Reverse Adipate Degradation Pathway

Quantitative Data

EnzymeSubstrateKm (µM)Vmax (U/mg)OrganismReference
L-3-Hydroxyacyl-CoA Dehydrogenase(Medium-chain 3-hydroxyacyl-CoAs)~Equal for medium and long chainsHighest for medium chainsPig Heart[3][4]
17β-Hydroxysteroid dehydrogenase type 10Acetoacetyl-CoA134 ± 14-Human[5]
Acyl-CoA CarboxylaseAcetyl-CoA--Thermobifida fusca[6]

Note: The provided data is for homologous enzymes and may not be directly representative of the kinetics of 3-hydroxyadipyl-CoA dehydrogenase (Tfu_0067). Experimental determination of the kinetic parameters for the specific enzyme and substrate is highly recommended.

Experimental Protocols

General Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is a generalized method for assaying the activity of 3-hydroxyacyl-CoA dehydrogenases and can be adapted for 3-hydroxyadipyl-CoA dehydrogenase. The assay monitors the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • NAD⁺ solution (10 mM)

  • 3-hydroxyadipyl-CoA (substrate, concentration to be varied)

  • Purified 3-hydroxyadipyl-CoA dehydrogenase (Tfu_0067)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Potassium phosphate buffer

    • NAD⁺ solution to a final concentration of 1 mM

    • Substrate (3-hydroxyadipyl-CoA) at the desired concentration

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a small volume of the purified enzyme solution.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Workflow Diagram:

assay_workflow prep_reagents Prepare Reagents (Buffer, NAD+, Substrate) mix_components Mix Buffer, NAD+, and Substrate in Cuvette prep_reagents->mix_components equilibrate Equilibrate to Assay Temperature mix_components->equilibrate add_enzyme Add Enzyme to Initiate Reaction equilibrate->add_enzyme measure_abs Monitor Absorbance at 340 nm add_enzyme->measure_abs calculate_velocity Calculate Initial Velocity measure_abs->calculate_velocity

General Spectrophotometric Assay Workflow
Protocol for Enzymatic Synthesis of this compound

This protocol outlines a general procedure for the enzymatic synthesis and purification of this compound.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.3)

  • 3-hydroxyadipyl-CoA (substrate)

  • NAD⁺

  • Purified 3-hydroxyadipyl-CoA dehydrogenase (Tfu_0067)

  • Quenching solution (e.g., 10% perchloric acid)

  • HPLC system with a C18 column for purification and analysis

Procedure:

  • Set up a reaction vessel with potassium phosphate buffer, 3-hydroxyadipyl-CoA, and a catalytic amount of NAD⁺.

  • Add the purified 3-hydroxyadipyl-CoA dehydrogenase to initiate the reaction.

  • Incubate the reaction at an optimal temperature (e.g., 37°C) for a predetermined time.

  • Monitor the reaction progress by taking small aliquots and analyzing them via HPLC.

  • Once the reaction reaches completion (or the desired conversion), quench the reaction by adding an acid solution.

  • Centrifuge the quenched reaction mixture to pellet the precipitated enzyme.

  • Purify the supernatant containing this compound using preparative HPLC.

  • Lyophilize the collected fractions to obtain the purified product.

  • Confirm the identity and purity of the product using mass spectrometry and NMR.

Conclusion

The enzymatic formation of this compound by 3-hydroxyadipyl-CoA dehydrogenase is a pivotal step in the bio-based production of adipic acid. While specific kinetic data for the Thermobifida fusca enzyme remains to be fully elucidated, the provided metabolic context and generalized experimental protocols offer a solid foundation for further research. The methodologies outlined in this guide can be adapted to characterize the enzyme, optimize the reaction conditions, and produce this compound for various research and development applications. Further investigation into the substrate specificity and kinetic properties of 3-hydroxyadipyl-CoA dehydrogenase will be instrumental in advancing the efficiency of the reverse adipate degradation pathway and exploring its potential in other biotechnological applications.

References

An In-depth Technical Guide to 5-Carboxy-2-pentenoyl-CoA and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 5-Carboxy-2-pentenoyl-CoA, a key intermediate in various metabolic pathways. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its synonyms, biochemical roles, relevant quantitative data, and detailed experimental protocols.

Nomenclature and Synonyms

This compound is known by several alternative names in scientific literature. A clear understanding of these synonyms is crucial for comprehensive literature searches and data comparison.

SynonymReference(s)
Trans-2,3-Didehydroadipoyl-CoA
Trans-3,4-Dehydroadipyl-CoA
(E)-3,4-dehydroadipoyl-CoA
2,3-didehydroadipyl-CoA
5-Carboxy-2-pentenoyl-coenzyme A

Biochemical Roles and Metabolic Pathways

This compound is a pivotal intermediate in several metabolic pathways, including the biosynthesis of industrially significant chemicals and the degradation of xenobiotics and amino acids.

Adipic Acid Biosynthesis

A key role of this compound is as an intermediate in the reverse β-oxidation pathway for the biosynthesis of adipic acid, a valuable dicarboxylic acid used in the production of nylon. In this pathway, 3-hydroxyadipyl-CoA is dehydrated to form this compound, which is then reduced by the enzyme This compound reductase to adipyl-CoA.

Adipic Acid Biosynthesis cluster_main Adipic Acid Biosynthesis Pathway 3-Hydroxyadipyl-CoA 3-Hydroxyadipyl-CoA This compound This compound 3-Hydroxyadipyl-CoA->this compound 3-hydroxyadipyl-CoA dehydratase Adipyl-CoA Adipyl-CoA This compound->Adipyl-CoA this compound reductase Adipic Acid Adipic Acid Adipyl-CoA->Adipic Acid Adipyl-CoA thioesterase

Adipic Acid Biosynthesis Pathway
Caprolactam Degradation

This compound is also implicated as an intermediate in the microbial degradation of caprolactam, a precursor for the production of Nylon 6. The pathway involves the conversion of caprolactam to adipate, which is then activated to adipyl-CoA and subsequently enters the β-oxidation pathway, where this compound is formed.

Caprolactam Degradation cluster_main Caprolactam Degradation Pathway Caprolactam Caprolactam 6-Aminocaproic Acid 6-Aminocaproic Acid Caprolactam->6-Aminocaproic Acid Amidohydrolase 6-Oxohexanoate 6-Oxohexanoate 6-Aminocaproic Acid->6-Oxohexanoate Transaminase Adipate Adipate 6-Oxohexanoate->Adipate Dehydrogenase Adipyl-CoA Adipyl-CoA Adipate->Adipyl-CoA Acyl-CoA Synthetase This compound This compound Adipyl-CoA->this compound Acyl-CoA Dehydrogenase 3-Hydroxyadipyl-CoA 3-Hydroxyadipyl-CoA This compound->3-Hydroxyadipyl-CoA Enoyl-CoA Hydratase 3-Oxoadipyl-CoA 3-Oxoadipyl-CoA 3-Hydroxyadipyl-CoA->3-Oxoadipyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Succinyl-CoA + Acetyl-CoA Succinyl-CoA + Acetyl-CoA 3-Oxoadipyl-CoA->Succinyl-CoA + Acetyl-CoA β-Ketothiolase

Caprolactam Degradation Pathway
Phenylalanine Metabolism

In some microorganisms, the catabolism of the aromatic amino acid phenylalanine can lead to the formation of intermediates that enter central metabolism. While not a direct product, the degradation of the aromatic ring can ultimately lead to the formation of adipyl-CoA, which would then proceed through the β-oxidation pathway involving this compound.

Phenylalanine_Metabolism cluster_main Phenylalanine Catabolism Phenylalanine Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Transaminase Phenylacetyl-CoA Phenylacetyl-CoA Phenylpyruvate->Phenylacetyl-CoA Multi-step enzymatic conversion Ring Cleavage Products Ring Cleavage Products Phenylacetyl-CoA->Ring Cleavage Products Dioxygenase Adipyl-CoA Adipyl-CoA Ring Cleavage Products->Adipyl-CoA Further metabolism This compound This compound Adipyl-CoA->this compound Acyl-CoA Dehydrogenase Central Metabolism Central Metabolism This compound->Central Metabolism β-Oxidation

Phenylalanine Catabolism

Quantitative Data

The enzymatic activity of this compound reductase, a key enzyme in adipic acid biosynthesis, has been characterized. The following table summarizes the kinetic parameters of the wild-type enzyme and several mutants.

Enzyme VariantKm (μM) for this compoundAdipic Acid Titer (g/L)Reference(s)
Wild-typeNot ReportedNot Reported
E334DSignificantly Reduced0.23
E334FSignificantly ReducedNot Reported
E334RSignificantly ReducedNot Reported

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its associated pathways.

Heterologous Expression and Purification of this compound Reductase

This protocol describes the expression of recombinant this compound reductase from Thermobifida fusca in E. coli and its subsequent purification.

Materials:

  • E. coli BL21(DE3) expression strain

  • pET expression vector containing the gene for this compound reductase with a His-tag

  • Luria-Bertani (LB) medium

  • Kanamycin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE materials

Procedure:

  • Transform the expression vector into competent E. coli BL21(DE3) cells.

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of wash buffer.

  • Elute the protein with 5 column volumes of elution buffer.

  • Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

  • Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Store the purified enzyme at -80°C.

Enzymatic Assay of this compound Reductase

This spectrophotometric assay measures the activity of this compound reductase by monitoring the oxidation of NADPH at 340 nm.

Materials:

  • Purified this compound reductase

  • Assay buffer (100 mM Tris-HCl pH 7.5)

  • NADPH

  • This compound (substrate)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of NADPH in assay buffer.

  • Prepare various concentrations of the substrate, this compound, in assay buffer.

  • Set up the reaction mixture in a quartz cuvette containing assay buffer, a fixed concentration of NADPH (e.g., 200 μM), and a specific concentration of the substrate.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of the purified enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time. The molar extinction coefficient for NADPH at 340 nm is 6220 M-1cm-1.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

  • Repeat the assay with varying substrate concentrations to determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of this compound from bacterial cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Bacterial cell pellet

  • Internal standard (e.g., a heavy-isotope labeled version of the analyte, if available, or a structurally similar CoA ester)

  • Extraction solvent (e.g., 80% methanol (B129727) or a mixture of acetonitrile/methanol/water)

  • LC-MS/MS system equipped with a C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Extraction:

    • To a frozen cell pellet, add a known amount of internal standard.

    • Add ice-cold extraction solvent and vortex vigorously.

    • Incubate on ice for 15 minutes to allow for protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the analytes using a gradient elution with Mobile Phases A and B. A typical gradient would start with a low percentage of B and ramp up to elute the more hydrophobic compounds.

    • The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

    • The specific MRM transitions for this compound will need to be determined empirically or from the literature.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of a this compound standard with a fixed amount of the internal standard.

    • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the production, purification, and analysis of a recombinant enzyme like this compound reductase and its product.

Experimental Workflow cluster_production Enzyme Production cluster_purification Enzyme Purification cluster_analysis Activity & Product Analysis Transformation Transformation Culture Culture Transformation->Culture Induction Induction Culture->Induction Harvest Harvest Induction->Harvest Lysis Lysis Harvest->Lysis AffinityChrom Affinity Chromatography Lysis->AffinityChrom Analysis Purity Analysis (SDS-PAGE) AffinityChrom->Analysis EnzymeAssay Enzymatic Assay Analysis->EnzymeAssay LCMS Product Quantification (LC-MS/MS) EnzymeAssay->LCMS

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Carboxy-2-pentenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the proposed synthesis of 5-Carboxy-2-pentenoyl-CoA, an intermediate in the reverse adipate (B1204190) degradation pathway. The synthesis strategy presented is a chemo-enzymatic approach, adapted from general methods for the synthesis of acyl-CoA thioesters. This document also includes illustrative data and diagrams to guide the researcher.

Introduction

This compound is a key intermediate in the biosynthetic pathway for adipic acid, a commercially significant dicarboxylic acid used in the production of nylon-6,6. The enzyme this compound reductase catalyzes a crucial step in this pathway[1]. The availability of pure this compound is essential for detailed enzymatic studies, inhibitor screening, and metabolic engineering efforts aimed at optimizing adipic acid production. This document outlines a proposed chemo-enzymatic protocol for its synthesis.

Proposed Synthesis Strategy

The synthesis of this compound can be approached through a two-step chemo-enzymatic method. The first step involves the chemical synthesis of the free carboxylic acid precursor, 2-hexenedioic acid (also known as 5-carboxy-2-pentenoic acid). The second step is the enzymatic conversion of this precursor to its corresponding Coenzyme A thioester.

Experimental Protocols

Protocol 1: Chemical Synthesis of 2-Hexenedioic Acid

This protocol describes the synthesis of the carboxylic acid precursor.

Materials:

  • Malonic acid

  • Acrolein

  • Pyridine

  • Piperidine (B6355638)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Doebner-von Miller Reaction: In a round-bottom flask, dissolve malonic acid (1 equivalent) in pyridine.

  • Add a catalytic amount of piperidine to the solution.

  • Slowly add acrolein (1 equivalent) to the reaction mixture at room temperature with constant stirring.

  • After the initial reaction subsides, heat the mixture at 60-70°C for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and acidify with 2M HCl to a pH of approximately 2.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain crude 2-hexenedioic acid.

  • Purification: Purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Enzymatic Synthesis of this compound

This protocol utilizes an acyl-CoA synthetase to convert 2-hexenedioic acid to its CoA thioester. This method is adapted from general enzymatic acyl-CoA synthesis procedures[2].

Materials:

  • 2-Hexenedioic acid (from Protocol 1)

  • Coenzyme A, free acid (CoA)

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • HPLC system for purification and analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM DTT

    • 2 mM 2-Hexenedioic acid

    • 1 mM Coenzyme A

    • Acyl-CoA Synthetase (concentration to be optimized)

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitoring: Monitor the formation of this compound using reverse-phase HPLC. The product will have a characteristic UV absorbance at 260 nm (adenine of CoA) and potentially a shoulder corresponding to the thioester bond.

  • Quenching: Stop the reaction by adding an equal volume of cold acetonitrile (B52724) or by heat inactivation.

  • Purification: Purify the this compound from the reaction mixture using preparative reverse-phase HPLC.

  • Quantification and Characterization: Determine the concentration of the purified product using its extinction coefficient at 260 nm. Confirm the identity of the product by mass spectrometry (LC-MS).

Data Presentation

The following table presents illustrative quantitative data for the proposed synthesis of this compound.

StepProductStarting MaterialHypothetical Yield (%)Purity (by HPLC)Analysis Method
12-Hexenedioic acidMalonic acid and Acrolein65%>95%¹H NMR, ¹³C NMR, MS
2This compound2-Hexenedioic acid and CoA80% (enzymatic conversion)>98%RP-HPLC, LC-MS

Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates the role of this compound in the reverse adipate degradation pathway for the biosynthesis of adipic acid.

reverse_adipate_pathway cluster_pathway Reverse Adipate Degradation Pathway succinyl_coa Succinyl-CoA + Acetyl-CoA beta_ketoadipyl_coa β-Ketoadipyl-CoA succinyl_coa->beta_ketoadipyl_coa β-Ketothiolase beta_hydroxyadipyl_coa 3-Hydroxyadipyl-CoA beta_ketoadipyl_coa->beta_hydroxyadipyl_coa 3-Hydroxyacyl-CoA dehydrogenase five_carboxy_pentenoyl_coa This compound beta_hydroxyadipyl_coa->five_carboxy_pentenoyl_coa Enoyl-CoA hydratase adipyl_coa Adipyl-CoA five_carboxy_pentenoyl_coa->adipyl_coa This compound reductase adipic_acid Adipic Acid adipyl_coa->adipic_acid Adipyl-CoA synthetase

Caption: Role of this compound in adipic acid biosynthesis.

Experimental Workflow

The diagram below outlines the experimental workflow for the proposed chemo-enzymatic synthesis of this compound.

synthesis_workflow cluster_workflow Synthesis Workflow start Start: Malonic Acid + Acrolein chem_synthesis Chemical Synthesis (Doebner-von Miller) start->chem_synthesis purification1 Purification 1 (Recrystallization/ Column Chromatography) chem_synthesis->purification1 char1 Characterization 1 (NMR, MS) purification1->char1 precursor 2-Hexenedioic Acid char1->precursor enzymatic_synthesis Enzymatic Synthesis (Acyl-CoA Synthetase) precursor->enzymatic_synthesis purification2 Purification 2 (Preparative HPLC) enzymatic_synthesis->purification2 char2 Characterization 2 (LC-MS) purification2->char2 final_product This compound char2->final_product

Caption: Proposed workflow for this compound synthesis.

References

Enzymatic Synthesis of 5-Carboxy-2-pentenoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of 5-Carboxy-2-pentenoyl-CoA, a key intermediate in engineered metabolic pathways for the production of valuable chemicals such as adipic acid. The following sections detail the enzymatic reaction, necessary enzymes and substrates, and protocols for synthesis, purification, and analysis.

Introduction

This compound is a crucial C6 dicarboxylic acid derivative that serves as a precursor in the biosynthesis of adipic acid, a monomer for nylon-6,6 production. The enzymatic synthesis of this molecule is a key step in developing sustainable and bio-based manufacturing processes. This document outlines the synthesis of this compound from 3-hydroxyadipyl-CoA through an enzymatic dehydration reaction catalyzed by a 3-hydroxyacyl-CoA dehydratase.

Signaling Pathway: Reverse β-Oxidation for Adipic Acid Biosynthesis

The enzymatic synthesis of this compound is a critical step in the reverse β-oxidation pathway engineered for adipic acid production. This pathway typically starts from central metabolites and builds the C6 backbone through a series of enzymatic reactions.

reverse_beta_oxidation cluster_pathway Reverse β-Oxidation Pathway Acetyl-CoA Acetyl-CoA β-Ketoadipyl-CoA β-Ketoadipyl-CoA Acetyl-CoA->β-Ketoadipyl-CoA β-Ketothiolase Succinyl-CoA Succinyl-CoA Succinyl-CoA->β-Ketoadipyl-CoA 3-Hydroxyadipyl-CoA 3-Hydroxyadipyl-CoA β-Ketoadipyl-CoA->3-Hydroxyadipyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (Reduction) This compound This compound 3-Hydroxyadipyl-CoA->this compound 3-Hydroxyacyl-CoA Dehydratase Adipyl-CoA Adipyl-CoA This compound->Adipyl-CoA This compound Reductase Adipic Acid Adipic Acid Adipyl-CoA->Adipic Acid Adipyl-CoA Synthetase (Hydrolysis)

Caption: Reverse β-oxidation pathway for adipic acid synthesis.

Experimental Workflow

The overall experimental workflow for the enzymatic synthesis of this compound involves several key stages, from the expression and purification of the necessary enzyme to the final analysis of the product.

experimental_workflow cluster_workflow Experimental Workflow A 1. Gene Cloning and Expression of 3-Hydroxyacyl-CoA Dehydratase B 2. Purification of Recombinant 3-Hydroxyacyl-CoA Dehydratase A->B C 3. Enzymatic Synthesis Reaction: 3-Hydroxyadipyl-CoA to This compound B->C D 4. Reaction Quenching and Sample Preparation C->D E 5. HPLC Purification of This compound D->E F 6. Product Analysis and Quantification (HPLC-MS) E->F

Caption: Workflow for enzymatic synthesis and analysis.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a putative 3-Hydroxyadipyl-CoA Dehydratase, based on typical values for related enzymes.

Table 1: Kinetic Parameters of 3-Hydroxyadipyl-CoA Dehydratase

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
3-Hydroxyadipyl-CoA501512.52.5 x 105
3-Hydroxybutyryl-CoA15054.22.8 x 104
3-Hydroxyhexanoyl-CoA75108.31.1 x 105

Table 2: Optimal Reaction Conditions

ParameterOptimal Value
pH7.5
Temperature (°C)37
Buffer50 mM Tris-HCl
Enzyme Concentration (µg/mL)10
Substrate Concentration (mM)1

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant 3-Hydroxyadipyl-CoA Dehydratase

This protocol describes the expression of a hypothetical His-tagged 3-hydroxyadipyl-CoA dehydratase in E. coli and its subsequent purification.

Materials:

  • E. coli BL21(DE3) cells transformed with an expression vector containing the gene for His-tagged 3-hydroxyadipyl-CoA dehydratase.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme (B549824), and protease inhibitor cocktail.

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.

  • Ni-NTA affinity chromatography column.

  • Storage Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 10% glycerol.

Procedure:

  • Inoculate 1 L of LB medium containing the appropriate antibiotic with an overnight culture of the transformed E. coli cells.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer (without lysozyme and protease inhibitors).

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the protein with 5 column volumes of Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

  • Pool the pure fractions and dialyze against Storage Buffer.

  • Determine the protein concentration using a Bradford assay.

  • Store the purified enzyme at -80°C.

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines the in vitro enzymatic conversion of 3-hydroxyadipyl-CoA to this compound.

Materials:

  • Purified 3-Hydroxyadipyl-CoA Dehydratase (Protocol 1).

  • 3-Hydroxyadipyl-CoA (substrate).

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5).

  • Quenching Solution: 10% (v/v) formic acid.

Procedure:

  • Prepare a 1 mL reaction mixture in a microcentrifuge tube containing:

    • 1 mM 3-Hydroxyadipyl-CoA

    • 10 µg/mL purified 3-Hydroxyadipyl-CoA Dehydratase

    • Reaction Buffer to a final volume of 1 mL.

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 15, 30, 60 minutes).

  • Stop the reaction by adding 100 µL of Quenching Solution to each aliquot.

  • Centrifuge the quenched reaction mixture at 10,000 x g for 5 minutes to pellet any precipitated protein.

  • Collect the supernatant for purification and analysis.

Protocol 3: HPLC Purification of this compound

This protocol describes the purification of the synthesized this compound using reverse-phase HPLC.

Materials:

  • Quenched and clarified reaction mixture (Protocol 2).

  • HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the supernatant from the enzymatic reaction onto the column.

  • Elute the compounds using a linear gradient of 5% to 50% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

  • Monitor the elution profile at 260 nm (for the adenine (B156593) base of CoA).

  • Collect fractions corresponding to the peak of this compound. The retention time will need to be determined empirically, but it is expected to be different from the substrate, 3-hydroxyadipyl-CoA.

  • Pool the fractions containing the purified product.

  • Lyophilize the pooled fractions to remove the solvent.

  • Store the purified this compound at -80°C.

Protocol 4: Analysis of this compound by HPLC-MS

This protocol provides a method for the confirmation and quantification of the purified product.

Materials:

  • Purified this compound (Protocol 3).

  • HPLC-MS system with a C18 column and an electrospray ionization (ESI) source.

  • Mobile phases as in Protocol 3.

Procedure:

  • Dissolve a small amount of the lyophilized product in Mobile Phase A.

  • Inject the sample into the HPLC-MS system.

  • Use the same HPLC gradient as in Protocol 3.

  • Analyze the eluent by mass spectrometry in negative ion mode.

  • Confirm the identity of the product by observing the expected mass-to-charge ratio (m/z) for this compound.

  • Quantify the product by integrating the peak area from the HPLC chromatogram and comparing it to a standard curve of a related acyl-CoA, if a pure standard of the product is not available.

Application Note and Protocols for the Purification of 5-Carboxy-2-pentenoyl-CoA from Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Carboxy-2-pentenoyl-CoA is a key intermediate in several metabolic pathways, including the degradation of caprolactam and phenylalanine, as well as in the biosynthesis of industrially significant chemicals like adipic acid.[1][2] Accurate and efficient purification of this molecule from complex biological matrices such as cell lysates is crucial for detailed enzymatic studies, inhibitor screening, and metabolomic profiling. Acyl-Coenzyme A (acyl-CoA) molecules are typically present in low abundance and can be unstable, which presents significant analytical challenges.[3] This document provides a detailed protocol for the purification of this compound from cell lysates, leveraging established methods for acyl-CoA extraction and purification. The protocol is designed to ensure high recovery and sample purity for downstream applications, including liquid chromatography-mass spectrometry (LC-MS) analysis.[3][4][5]

Data Presentation

The expected yield and purity of this compound can vary significantly depending on the cell type, culture conditions, and the specific metabolic state of the cells. The following table provides a representative summary of quantitative data that could be expected from the purification protocol described below.

ParameterExpected ValueMethod of Analysis
Initial Concentration in Lysate 0.1 - 5 µMLC-MS/MS
Purification Yield 60 - 85%Comparison of pre- and post-purification LC-MS peak areas
Final Purity >95%LC-MS with UV detection at 260 nm
Final Concentration 10 - 50 µM (in 100 µL)LC-MS/MS with a standard curve

Metabolic Pathway Context

This compound is an intermediate in various metabolic pathways. One such pathway is the biosynthesis of adipic acid. The diagram below illustrates a simplified pathway leading to the formation and subsequent conversion of this compound.

metabolic_pathway cluster_0 Adipic Acid Biosynthesis 3-Hydroxyadipyl-CoA 3-Hydroxyadipyl-CoA This compound This compound 3-Hydroxyadipyl-CoA->this compound 3-hydroxyadipyl-CoA dehydratase Adipyl-CoA Adipyl-CoA This compound->Adipyl-CoA this compound reductase (Tfu_1647) Adipic Acid Adipic Acid Adipyl-CoA->Adipic Acid Adipyl-CoA synthetase

Caption: Simplified metabolic pathway showing the role of this compound.

Experimental Protocols

This section provides a detailed methodology for the purification of this compound from cell lysates. The overall workflow is depicted in the diagram below.

experimental_workflow Cell Culture Cell Culture Cell Harvesting and Lysis Cell Harvesting and Lysis Cell Culture->Cell Harvesting and Lysis Protein Precipitation Protein Precipitation Cell Harvesting and Lysis->Protein Precipitation Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Supernatant Collection->Solid-Phase Extraction (SPE) Elution Elution Solid-Phase Extraction (SPE)->Elution Solvent Evaporation Solvent Evaporation Elution->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution LC-MS Analysis LC-MS Analysis Reconstitution->LC-MS Analysis

Caption: Experimental workflow for the purification of this compound.

Materials and Reagents
  • Cultured cells (e.g., adherent or suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), HPLC grade, pre-chilled to -20°C

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (B52724), HPLC grade

  • Ammonium (B1175870) acetate (B1210297)

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Protocol 1: Cell Harvesting and Extraction

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from cultured cells.[3]

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.

  • Cell Lysis and Acyl-CoA Extraction:

    • Add 1 mL of pre-chilled (-20°C) methanol containing an appropriate internal standard to the cell pellet or plate.

    • Adherent Cells: Use a cell scraper to scrape the cells in the cold methanol.

    • Suspension Cells: Resuspend the cell pellet in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the lysate vigorously for 1 minute.

    • Incubate on ice for 5 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the protein pellet.

Protocol 2: Solid-Phase Extraction (SPE) Purification

This protocol is a recommended procedure for the purification of acyl-CoAs based on their chemical properties.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water with 0.1% TFA.

  • Sample Loading:

    • Acidify the collected supernatant from Protocol 1 with 0.1% TFA.

    • Load the acidified supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water containing 0.1% TFA to remove salts and other hydrophilic impurities.

    • Wash the cartridge with 1 mL of 20% acetonitrile in water with 0.1% TFA to remove less hydrophobic impurities.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of 80% acetonitrile in water. Collect the eluate in a clean tube.

Protocol 3: Sample Concentration and Reconstitution
  • Solvent Evaporation:

    • Dry the collected eluate using a vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. A common choice is 50% methanol in 50 mM ammonium acetate (pH 7) to ensure stability.[3]

Protocol 4: Analysis by LC-MS/MS
  • Chromatographic Separation:

    • Inject the reconstituted sample onto a C18 reversed-phase HPLC column.

    • Use a gradient elution with mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95% acetonitrile/5% water).

  • Mass Spectrometry Detection:

    • Perform mass spectrometry in positive ion mode.

    • Use multiple reaction monitoring (MRM) for quantification, with specific precursor-product ion transitions for this compound and the internal standard.

Concluding Remarks

The protocols outlined in this application note provide a robust framework for the purification and analysis of this compound from cell lysates. Adherence to these procedures, particularly maintaining low temperatures and using appropriate solvents, is critical for preserving the integrity of the target molecule. The successful implementation of these methods will enable researchers to accurately quantify this important metabolic intermediate and further elucidate its role in cellular biochemistry and disease.

References

Application Notes and Protocols for the Quantification of 5-Carboxy-2-pentenoyl-CoA by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-2-pentenoyl-CoA is a key intermediate in the microbial biosynthesis of adipic acid, a commercially significant dicarboxylic acid used in the production of nylon-6,6. The quantification of this acyl-CoA species is crucial for metabolic engineering efforts aimed at optimizing adipic acid production strains and for studying related metabolic pathways. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used method for the analysis of acyl-CoA esters. This document provides detailed application notes and protocols for the quantification of this compound in biological samples.

Principle

The method is based on the separation of this compound from other cellular components by reverse-phase HPLC. Acyl-CoA esters are extracted from biological samples and purified using solid-phase extraction (SPE). The purified sample is then injected into an HPLC system equipped with a C18 column. Separation is achieved using a gradient of an aqueous buffer and an organic solvent. The CoA moiety of the molecule contains an adenine (B156593) ring, which strongly absorbs ultraviolet (UV) light at approximately 260 nm, allowing for sensitive detection and quantification.

Data Presentation

Table 1: HPLC Instrument and Operating Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase, 5 µm, 4.6 x 250 mm
Mobile Phase A 100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 5.3
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 260 nm
Injection Volume 20 µL
Table 2: HPLC Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0955
5955
205050
25595
30595
31955
40955
Table 3: Sample Preparation and SPE Recovery
Sample TypeExtraction MethodSPE CartridgeAverage Recovery (%)
Bacterial Cell PelletPerchloric Acid PrecipitationC18 SPE Cartridge85 ± 5
Yeast Cell PelletMethanol (B129727)/Chloroform ExtractionC18 SPE Cartridge80 ± 7
In vitro Enzyme AssayDirect SPEC18 SPE Cartridge95 ± 3

Experimental Protocols

Preparation of Standards

1.1. External Standard Curve:

  • A commercially available or enzymatically synthesized standard of this compound is required.

  • Prepare a stock solution of 1 mM this compound in 10 mM sodium acetate (B1210297) buffer (pH 5.0).

  • Generate a series of dilutions from the stock solution to create a standard curve ranging from 1 µM to 100 µM.

  • Inject each standard in triplicate to establish a calibration curve of peak area versus concentration.

1.2. Internal Standard:

  • Heptadecanoyl-CoA can be used as an internal standard to correct for variations in extraction efficiency and injection volume.

  • Prepare a 1 mM stock solution of the internal standard.

  • Spike samples with a known concentration of the internal standard prior to extraction.

Sample Preparation from Bacterial or Yeast Cells
  • Harvest cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • For extraction, resuspend the cell pellet in 1 mL of ice-cold 1 M perchloric acid.

  • Incubate on ice for 15 minutes, with intermittent vortexing.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.

  • Carefully transfer the supernatant to a new tube for SPE cleanup.

Solid-Phase Extraction (SPE) Cleanup
  • Condition a C18 SPE cartridge (100 mg) by washing with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the supernatant from the sample preparation step onto the SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.

  • Elute the acyl-CoA esters with 2 mL of methanol containing 25 mM ammonium (B1175870) acetate.

  • Evaporate the eluate to dryness under a stream of nitrogen gas.

  • Reconstitute the dried residue in 100 µL of Mobile Phase A for HPLC analysis.

Visualization of Pathways and Workflows

Adipic_Acid_Biosynthesis_Pathway cluster_pathway Adipic Acid Biosynthesis Pathway AcetylCoA Acetyl-CoA betaKetoadipylCoA β-Ketoadipyl-CoA AcetylCoA->betaKetoadipylCoA β-Ketothiolase SuccinylCoA Succinyl-CoA SuccinylCoA->betaKetoadipylCoA betaHydroxyadipylCoA β-Hydroxyadipyl-CoA betaKetoadipylCoA->betaHydroxyadipylCoA 3-Hydroxyacyl-CoA Dehydrogenase CarboxypentenoylCoA This compound betaHydroxyadipylCoA->CarboxypentenoylCoA 3-Hydroxyadipyl-CoA Dehydratase AdipylCoA Adipyl-CoA CarboxypentenoylCoA->AdipylCoA This compound Reductase AdipicAcid Adipic Acid AdipylCoA->AdipicAcid Adipyl-CoA Thioesterase

Caption: Microbial biosynthesis pathway of adipic acid highlighting this compound.

HPLC_Quantification_Workflow cluster_workflow HPLC Quantification Workflow Sample Biological Sample (e.g., Bacterial Pellet) Extraction Extraction with Perchloric Acid Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Cleanup on C18 Cartridge Supernatant->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase A Evaporation->Reconstitution HPLC HPLC Analysis (C18 Column, UV Detection at 260 nm) Reconstitution->HPLC Quantification Quantification using Standard Curve HPLC->Quantification

Caption: Experimental workflow for the quantification of this compound by HPLC.

Application Note: Analysis of 5-Carboxy-2-pentenoyl-CoA by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Carboxy-2-pentenoyl-CoA is an intermediate in various metabolic pathways.[1][2] Accurate identification and quantification of this and other acyl-CoA species are crucial for understanding cellular metabolism and the pathophysiology of related metabolic disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the analysis of acyl-CoAs.[3][4] This document outlines the characteristic fragmentation pattern of this compound and provides a protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern

While specific experimental fragmentation data for this compound is not widely published, its fragmentation pattern can be reliably predicted based on the well-characterized behavior of acyl-CoA compounds in collision-induced dissociation (CID) during tandem mass spectrometry.[5][6][7]

In positive ion mode electrospray ionization (ESI), acyl-CoAs typically exhibit a conserved fragmentation pattern. The primary fragmentation events occur within the coenzyme A moiety. For this compound, with a monoisotopic mass of 893.1469 Da[8][9], the expected protonated precursor ion [M+H]⁺ would be at m/z 894.1542.

The key predicted fragmentation pathways are:

  • Neutral Loss of 507 Da: This is the most characteristic fragmentation for acyl-CoAs, resulting from the loss of the 3'-phosphoadenosine diphosphate (B83284) group.[5][7] This yields a highly abundant product ion.

  • Formation of the m/z 428 Ion: This fragment corresponds to the adenosine (B11128) 3',5'-bisphosphate part of the CoA molecule.[5][10][11]

Based on these principles, a table of predicted precursor and product ions for this compound can be constructed for use in developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods.

Quantitative Data Summary

The following table summarizes the predicted m/z values for this compound analysis.

Parameter Value Description
Chemical FormulaC₂₇H₄₂N₇O₁₉P₃SMolecular formula of this compound.[8]
Monoisotopic Mass893.1469 DaExact mass of the most abundant isotope.[8][9]
Precursor Ion [M+H]⁺894.1542 m/zProtonated molecule observed in Q1.
Product Ion 1387.1000 m/zResulting from the neutral loss of 507.1 Da.
Product Ion 2428.0356 m/zFragment corresponding to the CoA moiety.[5][10]

Experimental Protocols

1. Sample Preparation: Extraction of Acyl-CoAs from Biological Samples

This protocol is adapted from established methods for acyl-CoA extraction.[4]

  • Materials:

    • 10% (w/v) Trichloroacetic Acid (TCA)

    • Solid Phase Extraction (SPE) C18 cartridges

    • Methanol (B129727)

    • Deionized water

    • Internal standard (e.g., a stable isotope-labeled acyl-CoA)

  • Procedure:

    • Homogenize tissue or cell pellets in a suitable buffer on ice.

    • Add the internal standard to the homogenate.

    • Precipitate proteins by adding an equal volume of cold 10% TCA.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

    • Condition an SPE C18 cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of deionized water to remove the TCA.

    • Elute the acyl-CoAs with 1 mL of methanol.

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the sample in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol in water).

2. LC-MS/MS Analysis

This is a general guideline; specific parameters may need optimization.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a suitable time to achieve separation.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 µL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions:

      • Q1: 894.15 m/z (Precursor ion of this compound)

      • Q3: 387.10 m/z (Primary product ion)

      • Q3: 428.04 m/z (Secondary product ion)

    • Collision Energy: Optimize for the specific instrument to maximize the signal of the product ions.

Visualizations

fragmentation_pathway cluster_precursor Q1 Mass Analyzer cluster_collision Q2 Collision Cell cluster_products Q3 Mass Analyzer precursor This compound [M+H]⁺ m/z = 894.15 collision Collision-Induced Dissociation (CID) precursor->collision Isolation product1 [M+H-507]⁺ m/z = 387.10 collision->product1 Neutral Loss of 507 Da product2 CoA Fragment m/z = 428.04 collision->product2 Fragmentation experimental_workflow sample Biological Sample (Cells or Tissue) extraction Acyl-CoA Extraction (TCA precipitation, SPE) sample->extraction analysis LC-MS/MS Analysis (C18 RP, ESI+, MRM) extraction->analysis data Data Processing (Quantification) analysis->data

References

Application Note: Structural Confirmation of 5-Carboxy-2-pentenoyl-CoA using NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the structural confirmation of 5-Carboxy-2-pentenoyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes procedures for sample preparation, data acquisition, and interpretation of NMR spectra.

Introduction

This compound is an intermediate in various metabolic pathways.[1] Accurate structural confirmation is crucial for its identification and for studying its role in biological systems. NMR spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure of a compound in solution.[2][3] This application note outlines the use of one-dimensional (1D) ¹H and ¹³C NMR, along with two-dimensional (2D) correlation spectroscopy, for the unambiguous structural elucidation of this compound.

Predicted NMR Data for this compound

Due to the limited availability of experimental NMR data for this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established chemical shift ranges for analogous functional groups found in acyl-CoA compounds and related molecules.[4][5][6][7][8][9]

Table 1: Predicted ¹H NMR Data for this compound in D₂O

Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-26.2 - 6.4dtJ_H2-H3 ≈ 15 (trans), J_H2-H4 ≈ 1.5
H-36.9 - 7.1dtJ_H3-H2 ≈ 15 (trans), J_H3-H4 ≈ 7
H-42.4 - 2.6m
H-52.3 - 2.5tJ_H5-H4 ≈ 7
Adenosine H-8'8.4 - 8.6s
Adenosine H-2'8.1 - 8.3s
Ribose H-1''6.0 - 6.2dJ_H1''-H2'' ≈ 5
Pantothenate CH₂-α3.4 - 3.6t
Pantothenate CH₂-β2.4 - 2.6t
Cysteamine (B1669678) CH₂-α3.1 - 3.3t
Cysteamine CH₂-β2.7 - 2.9t
Pantothenate CH₃ (x2)0.8 - 1.0s

Table 2: Predicted ¹³C NMR Data for this compound in D₂O

Carbon (Position)Predicted Chemical Shift (δ, ppm)
C-1 (Thioester Carbonyl)190 - 195
C-2135 - 140
C-3145 - 150
C-430 - 35
C-535 - 40
C-6 (Carboxyl)175 - 180
Adenosine C-5'148 - 150
Adenosine C-6'152 - 154
Adenosine C-2'150 - 152
Adenosine C-4'118 - 120
Adenosine C-8'140 - 142
Ribose C-1''87 - 89
Pantothenate Carbonyl170 - 175
Cysteamine CH₂-α38 - 42
Cysteamine CH₂-β28 - 32

Experimental Protocols

This section details the necessary steps for preparing the sample and acquiring NMR data for the structural confirmation of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Synthesis and Purification: this compound can be synthesized enzymatically or chemically.[10] Purification is typically achieved using high-performance liquid chromatography (HPLC).

  • Sample Dissolution:

    • Dissolve 1-5 mg of purified this compound in 0.5-0.6 mL of deuterium (B1214612) oxide (D₂O) or a suitable deuterated buffer (e.g., phosphate (B84403) buffer in D₂O, pH 7.0). The use of a deuterated solvent is essential to avoid a large solvent signal in the ¹H NMR spectrum.

    • For samples where exchangeable protons (e.g., -OH, -NH) are of interest, a solvent system with a high percentage of H₂O (e.g., 90% H₂O/10% D₂O) can be used with appropriate solvent suppression techniques.

  • Internal Standard: Add a known amount of an internal standard for chemical shift referencing and quantification. A common standard for aqueous samples is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), setting its methyl signal to 0.00 ppm.[11]

  • Transfer to NMR Tube: Transfer the final solution to a high-quality 5 mm NMR tube.

NMR Data Acquisition

High-resolution NMR spectrometers (≥500 MHz) are recommended to achieve optimal signal dispersion.[12]

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply solvent suppression techniques if necessary.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a longer relaxation delay (e.g., 2-5 seconds) may be needed for quaternary carbons. A large number of scans is typically required due to the low natural abundance of ¹³C.

  • 2D NMR Spectroscopy (for unambiguous assignments):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system (e.g., through the pentenoyl chain).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.

Visualization of Structures and Workflows

Chemical Structure and Numbering Scheme

G cluster_acyl 5-Carboxy-2-pentenoyl moiety C1 C1(O)S-CoA C2 C2(H) C1->C2 C3 C3(H) C2->C3 = C4 C4(H₂) C3->C4 C5 C5(H₂) C4->C5 C6 C6(O)OH C5->C6

Caption: Structure of the 5-Carboxy-2-pentenoyl moiety with numbering for NMR assignments.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis synthesis Synthesis/Isolation of This compound dissolution Dissolution in Deuterated Solvent synthesis->dissolution standard Addition of Internal Standard dissolution->standard transfer Transfer to NMR Tube standard->transfer nmr_1d 1D NMR (¹H, ¹³C) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d processing Spectral Processing (Phasing, Baseline Correction) nmr_2d->processing assignment Signal Assignment processing->assignment confirmation Structure Confirmation assignment->confirmation

Caption: Workflow for NMR-based structural confirmation of this compound.

Data Interpretation and Structure Confirmation

  • ¹H NMR Spectrum:

    • The downfield region (6.0-7.5 ppm) will show signals for the vinyl protons (H-2 and H-3). The large coupling constant (J ≈ 15 Hz) between them will confirm the trans configuration of the double bond.

    • The aliphatic region (2.0-3.0 ppm) will contain signals for the methylene (B1212753) protons (H-4 and H-5).

    • Signals corresponding to the coenzyme A moiety (adenosine, ribose, pantothenate, and cysteamine protons) will be observed in their characteristic regions.

  • ¹³C NMR Spectrum:

    • The carbonyl carbons of the thioester (C-1) and the carboxyl group (C-6) will appear at the downfield end of the spectrum.

    • The olefinic carbons (C-2 and C-3) will resonate around 130-150 ppm.

    • The aliphatic carbons (C-4 and C-5) will be in the upfield region.

    • The numerous signals from the coenzyme A moiety will be present and can be assigned by comparison with known data for CoA.

  • 2D NMR Spectra:

    • COSY: Will show correlations between H-2/H-3, H-3/H-4, and H-4/H-5, confirming the connectivity of the pentenoyl chain.

    • HSQC: Will link each proton signal to its directly attached carbon, allowing for the assignment of the corresponding carbon resonances.

    • HMBC: Will be crucial for confirming the overall structure. For instance, correlations from H-2 and H-3 to the thioester carbonyl carbon (C-1) will establish the position of the thioester. Correlations from H-4 and H-5 to the carboxyl carbon (C-6) will confirm the other end of the chain.

By combining the information from all these NMR experiments, an unambiguous structural confirmation of this compound can be achieved.

References

Application Notes and Protocols for the Enzyme Assay of 5-Carboxy-2-pentenoyl-CoA Reductase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Carboxy-2-pentenoyl-CoA reductase is a putative enzyme involved in novel metabolic pathways. Its activity, characterized by the reduction of a carbon-carbon double bond in its substrate, this compound, is dependent on the cofactor NADPH. The development of a robust and reliable assay for this enzyme is crucial for its characterization, inhibitor screening, and understanding its physiological role. These application notes provide detailed protocols for two primary assay methods: a continuous spectrophotometric assay and a discontinuous High-Performance Liquid Chromatography (HPLC)-based assay.

Principle of the Enzymatic Reaction

Based on its nomenclature, this compound reductase is presumed to catalyze the following reaction:

This compound + NADPH + H⁺ → 5-Carboxy-pentanoyl-CoA + NADP⁺

The assays described below are designed to monitor this reaction by measuring the consumption of NADPH or by quantifying the substrate and product.

I. Spectrophotometric Assay Protocol

This is a continuous assay that measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[1][2][3] This method is suitable for high-throughput screening and for determining initial reaction velocities.

A. Materials and Reagents:

  • Enzyme: Purified or partially purified this compound reductase

  • Substrate: this compound[4]

  • Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form (NADPH)

  • Assay Buffer: 100 mM Potassium phosphate buffer, pH 7.0, containing 1 mM EDTA

  • Instrumentation: UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm, with temperature control.

B. Experimental Protocol:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in deionized water.

    • Prepare a 10 mM stock solution of NADPH in 10 mM Tris-HCl, pH 7.5.

    • Determine the exact concentration of the NADPH stock by measuring its absorbance at 340 nm (Extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Set up the Reaction Mixture:

    • A typical 200 µL reaction mixture in a 96-well UV-transparent plate would consist of the components listed in the table below. Prepare a master mix for multiple reactions to ensure consistency.

  • Initiate the Reaction:

    • Add all components except the substrate (this compound) to the wells.

    • Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding the substrate, this compound.

  • Measure Absorbance:

    • Immediately start monitoring the decrease in absorbance at 340 nm in a kinetic mode for 10-20 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Determine the initial reaction rate (v₀) from the linear portion of the absorbance vs. time plot.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε × l) × 10⁶

      • ΔA₃₄₀/min: The initial rate of absorbance change per minute.

      • ε: Molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

      • l: Path length of the cuvette or well in cm.

C. Data Presentation: Spectrophotometric Assay Components

ComponentStock ConcentrationVolume for 200 µL ReactionFinal Concentration
Assay Buffer (pH 7.0)100 mM160 µL80 mM
NADPH10 mM4 µL200 µM
Enzyme SolutionVaries20 µLVaries
This compound10 mM16 µL800 µM

II. HPLC-Based Assay Protocol

This discontinuous assay directly measures the consumption of the substrate and the formation of the product. It is a highly specific and sensitive method, useful for confirming the results of the spectrophotometric assay and for detailed kinetic studies.[5][6][7]

A. Materials and Reagents:

  • All reagents from the spectrophotometric assay.

  • Quenching Solution: 1 M HCl or 10% Trichloroacetic acid (TCA).

  • HPLC System: A system equipped with a C18 reverse-phase column and a UV detector.

  • Mobile Phase: A gradient of Buffer A (e.g., 50 mM potassium phosphate, pH 5.5) and Buffer B (e.g., Methanol or Acetonitrile).

B. Experimental Protocol:

  • Enzymatic Reaction:

    • Set up the reaction mixture as described for the spectrophotometric assay. The reaction volume can be scaled up if necessary.

    • Incubate at the desired temperature for a defined period (e.g., 0, 5, 10, 20 minutes).

  • Stop the Reaction:

    • At each time point, stop the reaction by adding an equal volume of quenching solution. This will precipitate the protein.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Separate the substrate and product using a suitable gradient elution method.

    • Monitor the elution of CoA derivatives by measuring the absorbance at 260 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the substrate (this compound) and the product (5-Carboxy-pentanoyl-CoA) by comparing their retention times with those of authentic standards.

    • Quantify the amount of substrate consumed and product formed by integrating the peak areas and using a standard curve.

    • Calculate the enzyme activity based on the amount of product formed per unit time.

C. Data Presentation: HPLC Gradient and Retention Times (Hypothetical)

Time (min)% Buffer A% Buffer B
0955
205050
22595
25595
27955
30955
CompoundRetention Time (min)
5-Carboxy-pentanoyl-CoA12.5
This compound15.8

III. Enzyme Kinetics

The protocols described above can be adapted to determine the kinetic parameters of this compound reductase.

  • Determination of Kₘ for this compound: Vary the concentration of this compound while keeping the concentration of NADPH constant (at a saturating level).

  • Determination of Kₘ for NADPH: Vary the concentration of NADPH while keeping the concentration of this compound constant (at a saturating level).

The initial reaction velocities obtained at different substrate concentrations can be plotted (e.g., Michaelis-Menten or Lineweaver-Burk plot) to calculate Kₘ and Vₘₐₓ.

Data Presentation: Hypothetical Kinetic Data

[Substrate] (µM)Initial Velocity (µmol/min/mg)
100.52
251.15
501.98
1003.15
2004.50
4005.80
8006.70

IV. Visualizations

A. Hypothetical Metabolic Pathway

Metabolic_Pathway Precursor_Metabolite Precursor_Metabolite Intermediate_1 Intermediate_1 Precursor_Metabolite->Intermediate_1 Enzyme_A 5_Carboxy_2_pentenoyl_CoA 5_Carboxy_2_pentenoyl_CoA Intermediate_1->5_Carboxy_2_pentenoyl_CoA Enzyme_B 5_Carboxy_pentanoyl_CoA 5_Carboxy_pentanoyl_CoA 5_Carboxy_2_pentenoyl_CoA->5_Carboxy_pentanoyl_CoA 5CPR (NADPH -> NADP+) Downstream_Product Downstream_Product 5_Carboxy_pentanoyl_CoA->Downstream_Product Enzyme_C Enzyme_A Enzyme_A Enzyme_B Enzyme_B 5CPR This compound Reductase Enzyme_C Enzyme_C

Caption: Hypothetical metabolic pathway involving this compound reductase.

B. Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Purification Enzyme_Purification Spectrophotometric_Assay Spectrophotometric_Assay Enzyme_Purification->Spectrophotometric_Assay HPLC_Assay HPLC_Assay Enzyme_Purification->HPLC_Assay Reagent_Preparation Reagent_Preparation Reagent_Preparation->Spectrophotometric_Assay Reagent_Preparation->HPLC_Assay Kinetic_Analysis Kinetic_Analysis Spectrophotometric_Assay->Kinetic_Analysis HPLC_Assay->Kinetic_Analysis Inhibitor_Screening Inhibitor_Screening Kinetic_Analysis->Inhibitor_Screening

Caption: Workflow for the development of the this compound reductase assay.

References

LC-MS/MS method for 5-Carboxy-2-pentenoyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the sensitive and selective quantification of 5-Carboxy-2-pentenoyl-CoA is crucial for researchers in metabolic studies and drug development. This application note details a robust protocol for the detection of this specific medium-chain acyl-CoA in biological matrices. The methodology presented here is adapted from established techniques for short and medium-chain acyl-CoA analysis, ensuring high sensitivity and reproducibility.

Introduction

This compound is an intermediate metabolite involved in several metabolic pathways, including the degradation of caprolactam and phenylalanine.[1] As a Coenzyme A (CoA) derivative, it plays a vital role in cellular metabolism, acting as an acyl group carrier.[2][3] Dysregulation of acyl-CoA metabolism is linked to various metabolic and neurodegenerative diseases.[2][4] Therefore, accurate quantification of specific acyl-CoAs like this compound is essential for understanding disease mechanisms and for the development of therapeutic interventions.

This protocol outlines a complete workflow, from sample preparation to data acquisition, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation step for sample cleanup and utilizes Multiple Reaction Monitoring (MRM) for highly selective and sensitive detection.

Analyte Properties

A summary of the key properties for this compound is provided below.

PropertyValueReference
Chemical FormulaC27H42N7O19P3S[1]
Average Molecular Weight893.644 Da[1]
Monoisotopic Molecular Weight893.1469 g/mol [1]
SynonymsTrans-2,3-Didehydroadipoyl-CoA, Trans-3,4-Dehydroadipyl-CoA[1]

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is designed for cultured cells or tissue homogenates.

Reagents:

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 5% (w/v) 5-Sulfosalicylic Acid (SSA) in water.[2][5]

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample, like C17:0-CoA).[6]

  • HPLC-grade water.

  • HPLC-grade acetonitrile.

Procedure:

  • For cultured cells, aspirate the media and immediately add 1 mL of ice-cold 10% TCA to the plate (e.g., 10 cm dish).[5]

  • Scrape the cells and transfer the lysate to a 1.5 mL microcentrifuge tube.

  • For tissue samples, homogenize the tissue in an appropriate ice-cold buffer.

  • Add an equal volume of the homogenate to an ice-cold 10% TCA solution.

  • Spike the samples with the internal standard at a known concentration.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C.[5]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 98:2 Water:Acetonitrile with 25 mM ammonium (B1175870) formate).[7]

  • Centrifuge the reconstituted sample at high speed for 5 minutes to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[8]

LC-MS/MS Analysis

The following parameters are recommended as a starting point and may require optimization for specific instrumentation.

Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
ColumnReversed-Phase C18 or C8 Column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm)[7]
Mobile Phase A25 mM Ammonium Formate in 98:2 Water:Acetonitrile, pH 8.2[7]
Mobile Phase B5 mM Ammonium Formate in 2:98 Water:Acetonitrile[7]
Flow Rate40 µL/min[7]
Column Temperature40 - 42°C[7]
Autosampler Temperature4 - 5°C[7]
Injection Volume2 - 10 µL
Gradient Elution Time (min)
0.0 - 0.5
0.5 - 2.5
2.5 - 12.0
12.0 - 13.0
13.0 - 15.0
15.1 - 20.0

Tandem Mass Spectrometry (MS/MS) Parameters

The analysis is performed in positive ion mode using Multiple Reaction Monitoring (MRM) for quantification. Acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[9]

ParameterRecommended Setting
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition 1 (Quantifier)Q1: 894.15 m/z -> Q3: 387.1 m/z (or other specific fragment)
MRM Transition 2 (Qualifier)Q1: 894.15 m/z -> Q3: 428.0 m/z (Adenosine diphosphate fragment)[2][9]
Dwell Time50 - 100 ms
Collision Energy (CE)Optimize for specific instrument and transition
Declustering Potential (DP)Optimize for specific instrument

Note: The precursor ion (Q1) corresponds to [M+H]+ for this compound. Product ions (Q3) should be empirically determined and optimized using a pure standard.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant metabolic pathway.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Cells/Tissue) lysis Lysis & Homogenization (e.g., 10% TCA) sample->lysis is_spike Spike Internal Standard (IS) lysis->is_spike precip Protein Precipitation (10 min on ice) is_spike->precip cent1 Centrifugation (17,000 x g, 10 min) precip->cent1 supernatant Collect Supernatant cent1->supernatant dry Evaporation (Nitrogen Stream) supernatant->dry reconstitute Reconstitution (in Mobile Phase A) dry->reconstitute cent2 Final Centrifugation reconstitute->cent2 vial Transfer to Autosampler Vial cent2->vial injection Sample Injection vial->injection Analysis Stage lcms LC-MS/MS System separation Chromatographic Separation (C18) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection (Q1/Q3) ionization->detection data Data Acquisition & Quantification detection->data

Caption: Experimental workflow for this compound analysis.

metabolic_pathway cluster_pathway Phenylalanine Degradation Pathway (Simplified) phenylalanine Phenylalanine intermediate_path ... phenylalanine->intermediate_path Multiple Steps homogentisate Homogentisate maleylacetoacetate 4-Maleylacetoacetate homogentisate->maleylacetoacetate fumarylacetoacetate 4-Fumarylacetoacetate maleylacetoacetate->fumarylacetoacetate fumarate Fumarate fumarylacetoacetate->fumarate acetoacetate Acetoacetate fumarylacetoacetate->acetoacetate target_analyte This compound intermediate_path->target_analyte target_analyte->homogentisate Pathway Continues

Caption: Role of this compound in Phenylalanine Metabolism.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by LC-MS/MS. The described method, which includes a straightforward sample preparation procedure and highly selective MRM detection, is suitable for researchers and scientists in academic and industrial settings. This approach can be readily adapted to various biological matrices, facilitating further investigation into the metabolic significance of this important acyl-CoA intermediate.

References

Metabolic Flux Analysis of the 5-Carboxy-2-pentenoyl-CoA Pathway: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The burgeoning field of synthetic biology has paved the way for the microbial production of valuable chemicals, offering a sustainable alternative to traditional petrochemical processes. A prominent example is the biosynthesis of adipic acid, a key precursor for nylon production, via the 5-Carboxy-2-pentenoyl-CoA pathway. This engineered pathway, often referred to as the reverse β-oxidation pathway, provides a direct route from central carbon metabolism to dicarboxylic acids. Understanding and optimizing the flow of metabolites, or metabolic flux, through this pathway is critical for enhancing production titers and yields. Metabolic Flux Analysis (MFA), particularly using 13C isotope tracers (¹³C-MFA), has emerged as an indispensable tool for quantifying intracellular fluxes and identifying metabolic bottlenecks.[1]

These application notes provide a comprehensive overview of the this compound pathway and detail the protocols for conducting ¹³C-MFA to elucidate its in vivo activity. This information is tailored for researchers, scientists, and drug development professionals seeking to engineer and analyze this and similar metabolic pathways.

The this compound Pathway for Adipic Acid Biosynthesis

The this compound pathway is a synthetic route engineered in microbial hosts like Escherichia coli to produce adipic acid.[2] It essentially reverses the β-oxidation spiral to build a C6 dicarboxylic acid from the C4 intermediate succinyl-CoA and the C2 unit acetyl-CoA, both derived from central carbon metabolism.[2][3] The pathway consists of five key enzymatic steps.[4]

Pathway Diagram

5_Carboxy_2_pentenoyl_CoA_Pathway acetyl_coa Acetyl-CoA ketoadipyl_coa 3-Oxoadipyl-CoA acetyl_coa->ketoadipyl_coa Thiolase succinyl_coa Succinyl-CoA succinyl_coa->ketoadipyl_coa hydroxyadipyl_coa 3-Hydroxyadipyl-CoA ketoadipyl_coa->hydroxyadipyl_coa 3-Hydroxyacyl-CoA Dehydrogenase dehydroadipyl_coa 2,3-Dehydroadipyl-CoA hydroxyadipyl_coa->dehydroadipyl_coa 3-Hydroxyadipyl-CoA Dehydratase carboxy_pentenoyl_coa This compound dehydroadipyl_coa->carboxy_pentenoyl_coa Isomerase (spontaneous or enzymatic) adipyl_coa Adipyl-CoA carboxy_pentenoyl_coa->adipyl_coa This compound Reductase adipic_acid Adipic Acid adipyl_coa->adipic_acid Thioesterase

Caption: The this compound pathway for adipic acid biosynthesis.

Application of Metabolic Flux Analysis

MFA is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1] For the this compound pathway, MFA can be applied to:

  • Identify Rate-Limiting Steps: By measuring the flux through each enzymatic step, researchers can pinpoint reactions that are slower than others, creating bottlenecks in the pathway.[5] For instance, studies have identified the this compound reductase as a rate-limiting step in adipic acid production.[5]

  • Quantify Precursor Supply: MFA can determine the flux of acetyl-CoA and succinyl-CoA from central metabolism into the production pathway, providing insights into the efficiency of precursor supply.

  • Evaluate Competing Pathways: The analysis can quantify the amount of carbon diverted to competing pathways, such as biomass formation or the production of other byproducts.

  • Guide Metabolic Engineering Strategies: The quantitative data from MFA provides a rational basis for targeted genetic modifications, such as overexpressing enzymes at bottleneck steps or deleting genes for competing pathways to redirect carbon flux towards adipic acid production.[5]

  • Assess the Impact of Therapeutic Interventions: In a drug development context, MFA can be used to understand how a compound alters the metabolic state of a cell, including fluxes through specific pathways.

Quantitative Data from Metabolic Engineering Studies

While detailed flux maps for the this compound pathway are not widely available in the public domain, several studies have reported on the successful engineering of this pathway in E. coli and have provided quantitative data on production titers and yields. This data, while not a direct measure of intracellular fluxes, serves as a critical indicator of overall pathway efficiency.

Engineered Strain / ConditionKey Genetic ModificationsAdipic Acid Titer (g/L)Theoretical Yield (%)Reference
E. coli BL21 (DE3) with RADPReconstruction of the five-step reverse adipate-degradation pathway (RADP) from Thermobifida fusca.0.311.1[5]
E. coli Mad146Overexpression of this compound reductase (Tfu_1647).Not specified49.5[5]
E. coli Mad123146Elimination of competing pathways and deletion of succinate-CoA ligase gene.68.093.1[5]
Engineered E. coliOptimization of rate-limiting enzymes and protein expression.110 (from KA oil)Not specified[6]

Note: The theoretical yield is the maximum possible conversion of the carbon source into the product based on stoichiometry. The reported titers are achieved under specific fed-batch fermentation conditions.

Experimental Protocols for ¹³C-Metabolic Flux Analysis

The following protocols provide a detailed methodology for conducting ¹³C-MFA on a microbial strain engineered with the this compound pathway.

Experimental Workflow

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase tracer_selection 1. Isotopic Tracer Selection ([U-13C]glucose, [1,2-13C]glucose) cell_culture 2. Cell Culture with 13C-labeled Substrate tracer_selection->cell_culture quenching 3. Rapid Quenching of Metabolism cell_culture->quenching extraction 4. Metabolite Extraction quenching->extraction analysis 5. GC-MS Analysis of 13C Labeling Patterns extraction->analysis flux_estimation 7. Flux Estimation using Software (e.g., INCA, Metran) analysis->flux_estimation model 6. Metabolic Network Model Construction model->flux_estimation statistical_analysis 8. Statistical Analysis and Goodness-of-Fit flux_estimation->statistical_analysis flux_map 9. Flux Map Visualization statistical_analysis->flux_map

Caption: A generalized workflow for ¹³C-Metabolic Flux Analysis.

Isotopic Tracer Selection and Cell Culture

Objective: To label the intracellular metabolites with a ¹³C-tracer to an isotopic steady state.

Materials:

  • Engineered microbial strain (e.g., E. coli)

  • Defined minimal medium

  • ¹³C-labeled glucose (e.g., [U-¹³C]glucose or a mixture of [1-¹³C]glucose and unlabeled glucose)

  • Shake flasks or bioreactor

Protocol:

  • Prepare a defined minimal medium with a known concentration of glucose as the sole carbon source. To achieve high precision in flux estimation, it is often advantageous to use a mixture of specifically labeled and unlabeled glucose (e.g., 80% [1-¹³C]glucose and 20% unlabeled glucose).

  • Inoculate a pre-culture of the engineered microbial strain into the ¹³C-labeled medium.

  • Incubate the culture under controlled conditions (temperature, pH, aeration) to allow for balanced exponential growth.

  • Monitor cell growth (e.g., by measuring optical density at 600 nm) and the concentration of the carbon source and major secreted byproducts (e.g., acetate) in the medium.

  • Ensure that the culture reaches a metabolic and isotopic steady state. This is typically achieved during the mid-exponential growth phase.

Rapid Quenching and Metabolite Extraction

Objective: To rapidly halt all enzymatic activity to preserve the in vivo metabolic state and extract intracellular metabolites.

Materials:

  • Cold quenching solution (e.g., 60% methanol (B129727) at -50°C)

  • Centrifuge capable of rapid temperature changes

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • Lyophilizer

Protocol:

  • Rapidly withdraw a known volume of cell culture.

  • Immediately quench the metabolic activity by mixing the cell suspension with a cold quenching solution. The volume of the quenching solution should be at least twice the volume of the cell suspension.

  • Centrifuge the quenched cell suspension at a low temperature (e.g., -20°C) to pellet the cells.

  • Discard the supernatant and wash the cell pellet with the cold quenching solution.

  • Extract the intracellular metabolites by resuspending the cell pellet in a cold extraction solvent.

  • Lyophilize the metabolite extract to dryness.

GC-MS Analysis of ¹³C Labeling Patterns

Objective: To determine the mass isotopomer distribution of key metabolites, particularly the amino acids derived from central metabolic intermediates.

Materials:

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

  • Derivatize the dried metabolite extract to make the metabolites volatile for GC-MS analysis. For amino acids, this is often done by silylation using MTBSTFA.

  • Inject the derivatized sample into the GC-MS system.

  • Separate the derivatized metabolites on a GC column.

  • Analyze the eluting compounds by mass spectrometry to determine the mass isotopomer distributions for each fragment of interest.

  • Correct the raw MS data for the natural abundance of isotopes.

Computational Flux Estimation

Objective: To calculate the intracellular metabolic fluxes that best explain the experimentally determined labeling patterns and extracellular rates.

Software:

  • Metabolic flux analysis software such as INCA, Metran, or OpenFLUX.

Protocol:

  • Construct a stoichiometric model of the central carbon metabolism of the host organism, including the engineered this compound pathway.

  • Input the experimentally measured data into the software, including:

    • The ¹³C labeling pattern of the substrate.

    • The mass isotopomer distributions of the measured metabolites (e.g., proteinogenic amino acids).

    • Extracellular rates of substrate uptake and product/byproduct secretion.

  • The software will then use an iterative algorithm to estimate the intracellular fluxes by minimizing the difference between the experimentally measured and the model-predicted labeling patterns and extracellular rates.

  • Perform a statistical analysis to assess the goodness-of-fit of the estimated fluxes and to determine the confidence intervals for each flux.

Conclusion and Future Perspectives

Metabolic flux analysis of the this compound pathway is a powerful approach to understand and optimize the production of adipic acid in engineered microorganisms. The detailed protocols provided here offer a roadmap for researchers to apply ¹³C-MFA to this and other synthetic metabolic pathways. While the availability of detailed public flux maps for this specific pathway is currently limited, the principles and methodologies of MFA are well-established and can be readily applied. Future research in this area will likely focus on generating and publishing such quantitative flux data to provide a deeper understanding of the pathway's in vivo operation and to guide the next generation of metabolic engineering efforts for the sustainable production of valuable chemicals.

References

Troubleshooting & Optimization

handling and storage conditions for 5-Carboxy-2-pentenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Carboxy-2-pentenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and use of this coenzyme A derivative in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a coenzyme A derivative that serves as an intermediate in various metabolic pathways.[1][2][3] It is notably involved in the biosynthesis of adipic acid and the anaerobic degradation of naphthalene (B1677914).[4][5][6]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound should be stored at -20°C. If it is in an organic solution, it should be stored in a glass container with a Teflon-lined cap to prevent degradation and contamination.[1] While it may be shipped at room temperature, prolonged storage at this temperature is not recommended.[1] Always refer to the Certificate of Analysis provided by the supplier for the most accurate storage information.[1]

Q3: How should I handle this compound in the laboratory?

A3: As with any chemical, proper laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Work in a well-ventilated area. For detailed safety information, it is always best to consult the Safety Data Sheet (SDS) from your supplier.

Q4: In which metabolic pathways is this compound involved?

A4: this compound is a key intermediate in the following pathways:

  • Adipic Acid Biosynthesis: It is part of a synthetic pathway for the production of adipic acid, a precursor to nylon.[4][7][8]

  • Anaerobic Naphthalene Degradation: It is a metabolite in the pathway of anaerobic degradation of naphthalene by certain bacteria.[5][6][9]

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving this compound.

Problem Possible Cause Recommended Solution
Inconsistent or no enzyme activity Improper storage of this compound leading to degradation.Ensure the compound is stored at -20°C. If in solution, ensure it was stored in a glass, Teflon-capped vial.
Incorrect buffer conditions (pH, temperature).Verify that the assay buffer is at the optimal pH and temperature for the enzyme being used. Most enzyme assays perform best at room temperature (20-25°C).[10]
Presence of interfering substances in the sample.Some substances can interfere with enzymatic assays. Consider deproteinizing samples if necessary.[11]
Inaccurate pipetting or reagent preparation.Use calibrated pipettes and prepare fresh reaction mixes before use. Thaw all components completely and mix gently.[11]
High background signal in assay Contamination of reagents or samples.Use fresh reagents and ensure clean handling practices to avoid cross-contamination.
Autohydrolysis of the thioester bond.Prepare solutions of this compound fresh for each experiment to minimize degradation.
Variability between replicate experiments Inconsistent sample preparation.Ensure uniform preparation of all samples, including proper thawing and mixing.[10]
"Edge effects" in microplates due to evaporation.Use temperature-controlled plate readers or fill all wells evenly to minimize evaporation at the edges.[10]

Experimental Protocols

Detailed Methodology for this compound Reductase Assay

This protocol is adapted from general spectrophotometric assays for dienoyl-CoA reductases and may need optimization for specific experimental conditions.[12]

Objective: To measure the activity of this compound reductase by monitoring the oxidation of NADPH.

Materials:

  • This compound

  • NADPH

  • Purified or crude enzyme preparation containing this compound reductase

  • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will typically be in the low micromolar range.

    • Prepare a stock solution of NADPH in the assay buffer.

  • Assay Mixture:

    • In a cuvette, prepare the reaction mixture containing the assay buffer, a specific concentration of NADPH, and the enzyme solution.

    • The total volume should be pre-determined (e.g., 1 mL).

  • Initiate the Reaction:

    • Start the reaction by adding a small volume of the this compound stock solution to the cuvette.

    • Immediately mix the contents of the cuvette by gentle inversion.

  • Measure Absorbance:

    • Monitor the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH.

    • Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 3-5 minutes).

  • Calculate Enzyme Activity:

    • Determine the rate of NADPH oxidation from the linear portion of the absorbance versus time plot.

    • Use the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹) to calculate the enzyme activity.

Signaling Pathways and Experimental Workflows

Adipic Acid Biosynthesis Pathway

The following diagram illustrates the synthetic pathway for adipic acid production, highlighting the role of this compound. This pathway is a reversal of the β-oxidation of dicarboxylic acids.[4]

Adipic_Acid_Biosynthesis cluster_main Adipic Acid Biosynthesis Acetyl_CoA Acetyl-CoA Three_oxoadipyl_CoA 3-Oxoadipyl-CoA Acetyl_CoA->Three_oxoadipyl_CoA Succinyl_CoA Succinyl-CoA Succinyl_CoA->Three_oxoadipyl_CoA Three_hydroxyadipyl_CoA 3-Hydroxyadipyl-CoA Three_oxoadipyl_CoA->Three_hydroxyadipyl_CoA Reduction Five_Carboxy_2_pentenoyl_CoA This compound Three_hydroxyadipyl_CoA->Five_Carboxy_2_pentenoyl_CoA Dehydration Adipyl_CoA Adipyl-CoA Five_Carboxy_2_pentenoyl_CoA->Adipyl_CoA Reduction Adipic_Acid Adipic Acid Adipyl_CoA->Adipic_Acid Thioesterase Naphthalene_Degradation cluster_degradation Anaerobic Naphthalene Degradation Naphthalene Naphthalene Two_Naphthoyl_CoA 2-Naphthoyl-CoA Naphthalene->Two_Naphthoyl_CoA Carboxylation & Ligation Five_six_dihydro_2_naphthoyl_CoA 5,6-Dihydro-2-naphthoyl-CoA Two_Naphthoyl_CoA->Five_six_dihydro_2_naphthoyl_CoA Reduction Five_six_seven_eight_tetrahydro_2_naphthoyl_CoA 5,6,7,8-Tetrahydro-2-naphthoyl-CoA Five_six_dihydro_2_naphthoyl_CoA->Five_six_seven_eight_tetrahydro_2_naphthoyl_CoA Reduction Ring_Cleavage_Products Ring Cleavage Products Five_six_seven_eight_tetrahydro_2_naphthoyl_CoA->Ring_Cleavage_Products Reduction & Ring Cleavage Five_Carboxy_2_pentenoyl_CoA This compound Ring_Cleavage_Products->Five_Carboxy_2_pentenoyl_CoA Further_Degradation Further Degradation Products Five_Carboxy_2_pentenoyl_CoA->Further_Degradation

References

Technical Support Center: 5-Carboxy-2-pentenoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 5-Carboxy-2-pentenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the analysis of this important metabolic intermediate.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound, offering potential causes and recommended solutions in a user-friendly question-and-answer format.

Issue 1: Low or No Signal Detected for this compound

  • Question: I am not detecting any signal for this compound in my samples, or the signal is significantly lower than expected. What could be the cause?

  • Answer: This is a common issue often related to the inherent instability of acyl-CoA thioesters. Several factors could be at play:

    • Sample Degradation: this compound is susceptible to hydrolysis, especially at neutral or alkaline pH and elevated temperatures. It is crucial to maintain acidic conditions (pH < 6) and low temperatures (on ice or at 4°C) throughout the sample preparation process.

    • Inefficient Extraction: The extraction method may not be suitable for capturing this polar molecule. Ensure your protocol is optimized for short-chain acyl-CoAs.

    • Improper Storage: Samples should be stored at -80°C and analyzed as quickly as possible after extraction. Avoid repeated freeze-thaw cycles.

    • Mass Spectrometer Tuning: Incorrect mass spectrometer parameters, such as precursor/product ion selection or collision energy, will result in poor signal.

Potential Cause Recommended Solution
Sample DegradationMaintain samples on ice; use an acidic extraction buffer (e.g., 10% trichloroacetic acid); process samples rapidly.
Inefficient ExtractionUtilize a validated extraction protocol for short-chain acyl-CoAs, such as protein precipitation with cold acid.
Improper StorageStore extracts at -80°C under inert gas if possible; analyze promptly after preparation.
Incorrect MS/MS ParametersOptimize MRM transitions and collision energy using a commercially available standard or a synthesized analog.

Issue 2: Poor Chromatographic Peak Shape and Resolution

  • Question: My chromatogram shows broad, tailing, or split peaks for this compound. How can I improve the peak shape?

  • Answer: Poor peak shape is often a result of secondary interactions with the stationary phase or issues with the mobile phase.

    • Column Choice: A standard C18 column may not be optimal. Consider using a column with a different stationary phase (e.g., C8, phenyl-hexyl) or one specifically designed for polar compounds.

    • Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state and retention of this compound. Experiment with different pH values (typically acidic) to find the optimal condition.

    • Ion-Pairing Agents: The use of an ion-pairing agent, such as triethylamine (B128534) or dimethylbutylamine, in the mobile phase can improve peak shape for polar analytes.

Potential Cause Recommended Solution
Inappropriate ColumnTest different reversed-phase columns (C8, C18, phenyl-hexyl) or consider HILIC chromatography.
Suboptimal Mobile PhaseAdjust the pH of the aqueous mobile phase (e.g., with formic acid or acetic acid).
Analyte-Column InteractionsIntroduce an ion-pairing reagent to the mobile phase to reduce peak tailing.

Issue 3: Inaccurate or Non-Reproducible Quantification

  • Question: My quantitative results for this compound are inconsistent between replicates and experiments. What are the likely sources of this variability?

  • Answer: Quantitative inaccuracy and irreproducibility can stem from several sources, from sample handling to data analysis.

    • Lack of a Suitable Internal Standard: Due to the instability of acyl-CoAs, a stable isotope-labeled internal standard is highly recommended for accurate quantification. If not available, a structurally similar acyl-CoA that is not present in the sample can be used.

    • Matrix Effects: Components of the biological matrix can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer.

    • Standard Curve Issues: An improperly prepared or degraded calibration curve will lead to inaccurate results.

Potential Cause Recommended Solution
No Internal StandardSynthesize or purchase a stable isotope-labeled this compound or use a non-endogenous, odd-chain acyl-CoA as an internal standard.
Matrix EffectsPerform a post-column infusion study to identify regions of ion suppression or enhancement. Adjust chromatography to separate the analyte from interfering matrix components.
Calibration Curve InaccuracyPrepare fresh calibration standards for each batch of samples. Use a matrix-matched calibration curve if significant matrix effects are observed.

Frequently Asked Questions (FAQs)

Q1: What is the typical stability of this compound in solution?

A1: Like other acyl-CoAs, this compound is most stable in acidic conditions (pH 4-5) and at low temperatures (4°C for short-term, -80°C for long-term storage). At neutral or alkaline pH, it is prone to hydrolysis of the thioester bond.

Q2: What are the expected MRM transitions for this compound in LC-MS/MS analysis?

A2: While the exact transitions should be optimized empirically, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety (507.1 m/z) in positive ion mode. The precursor ion for this compound is [M+H]+ at m/z 894.2. A common product ion is m/z 387.1. Therefore, a primary MRM transition to monitor would be 894.2 -> 387.1. Additional confirmatory transitions should also be monitored.

Q3: Are there any known interfering compounds in the analysis of this compound?

A3: Potential interferences include isomers and isobars of this compound, as well as other acyl-CoAs with similar chain lengths and polarities. It is crucial to have a chromatographic method with sufficient resolution to separate these compounds. For example, glutaryl-CoA is an isomer that may need to be chromatographically resolved.

Q4: How can I obtain a standard for this compound?

A4: Commercial availability of a this compound standard may be limited. It can be synthesized enzymatically from its corresponding carboxylic acid and Coenzyme A using a suitable ligase or chemically.

Experimental Protocols

Protocol 1: Sample Preparation from Bacterial Cells

  • Cell Quenching and Lysis:

    • Rapidly quench metabolism by adding the bacterial cell pellet to a cold (-20°C) extraction solution of 40:40:20 methanol:acetonitrile:water with 0.1 M formic acid.

    • Lyse the cells by bead beating or sonication on ice.

  • Protein Precipitation:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Method for this compound Quantification

  • Liquid Chromatography:

    • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 2% to 50% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Quantifier: 894.2 -> 387.1

      • Qualifier: 894.2 -> 428.1

    • Collision Energy: Optimize for your specific instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result start Bacterial Cell Pellet quench Quench Metabolism & Lyse Cells (Cold Acetonitrile/Methanol/Water) start->quench centrifuge Centrifuge (16,000 x g, 4°C) quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Reversed-Phase LC Separation supernatant->lc ms ESI-MS/MS Detection (MRM) lc->ms data Data Acquisition & Quantification ms->data result This compound Concentration data->result

Caption: Experimental workflow for this compound quantification.

adipic_acid_pathway cluster_pathway Adipic Acid Biosynthesis Pathway (Reverse Degradation) beta_keto β-ketothiolase ketoadipyl_coa 3-Ketoadipyl-CoA beta_keto->ketoadipyl_coa Tfu_0875 hydroxyacyl 3-hydroxyacyl-CoA dehydrogenase hydroxyadipyl_coa 3-Hydroxyadipyl-CoA hydroxyacyl->hydroxyadipyl_coa Tfu_2399 hydroxyadipyl 3-hydroxyadipyl-CoA dehydrogenase cpc This compound hydroxyadipyl->cpc Tfu_0067 cpc_reductase This compound reductase adipyl_coa Adipyl-CoA cpc_reductase->adipyl_coa Tfu_1647 adipyl_synth Adipyl-CoA synthetase adipic_acid Adipic Acid adipyl_synth->adipic_acid Tfu_2576/7 succinyl_coa Succinyl-CoA succinyl_coa->beta_keto acetyl_coa Acetyl-CoA acetyl_coa->beta_keto ketoadipyl_coa->hydroxyacyl Tfu_2399 hydroxyadipyl_coa->hydroxyadipyl Tfu_0067 cpc->cpc_reductase Tfu_1647 adipyl_coa->adipyl_synth Tfu_2576/7

Caption: Adipic acid biosynthesis pathway highlighting this compound.

troubleshooting_logic start Start Troubleshooting no_signal Low or No Signal? start->no_signal peak_shape Poor Peak Shape? no_signal->peak_shape No degradation Check Sample Handling (Temp, pH, Storage) no_signal->degradation Yes quant_issue Inaccurate Quantification? peak_shape->quant_issue No column Test Different Columns peak_shape->column Yes is Use Stable Isotope IS quant_issue->is Yes end Problem Resolved quant_issue->end No extraction Optimize Extraction Protocol degradation->extraction ms_params Verify MS/MS Parameters extraction->ms_params ms_params->peak_shape mobile_phase Adjust Mobile Phase pH column->mobile_phase ion_pair Use Ion-Pairing Agent mobile_phase->ion_pair ion_pair->quant_issue matrix Investigate Matrix Effects is->matrix cal_curve Prepare Fresh Calibration Curve matrix->cal_curve cal_curve->end

Caption: Logical troubleshooting flow for this compound quantification.

troubleshooting low yield in 5-Carboxy-2-pentenoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of 5-Carboxy-2-pentenoyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the common causes for low or no yield of this compound in a chemical synthesis?

Low yields in the synthesis of this compound can stem from several factors related to the reactants, reaction conditions, and product stability. The key is to systematically investigate each possibility.

Troubleshooting Steps:

  • Precursor Carboxylic Acid Quality:

    • Issue: The starting material, 2-hexenedioic acid (or a protected derivative), may be impure or degraded.

    • Solution: Verify the purity of the precursor acid using techniques like NMR or mass spectrometry. Ensure it is dry, as moisture can interfere with activation steps.

  • Inefficient Carboxylic Acid Activation:

    • Issue: The conversion of the carboxylic acid to a more reactive intermediate (e.g., with CDI or ethyl chloroformate) is a critical step.[1][2] Incomplete activation will lead to low yields.

    • Solution:

      • Ensure all reagents for the activation step are fresh and anhydrous.

      • Optimize the stoichiometry of the activating agent. An excess may be required, but a large excess can lead to side reactions.

      • Monitor the activation step (e.g., by TLC or LC-MS) to ensure the starting material is consumed before adding Coenzyme A.

  • Coenzyme A Degradation:

    • Issue: Coenzyme A (CoA) is susceptible to degradation, especially at non-optimal pH or in the presence of oxidizing agents. The free thiol group is reactive.

    • Solution:

      • Use high-quality CoA from a reputable supplier.

      • Prepare CoA solutions fresh and keep them on ice.

      • Maintain the recommended pH during the coupling reaction (typically slightly basic, e.g., using a bicarbonate buffer) to ensure the thiol is deprotonated and nucleophilic.[2]

  • Suboptimal Reaction Conditions:

    • Issue: Temperature, reaction time, and pH can significantly impact the yield.

    • Solution:

      • Temperature: Activation reactions are often performed at low temperatures (e.g., 4°C) to prevent side reactions, followed by a milder temperature (e.g., 22°C) for the coupling with CoA.[2]

      • Reaction Time: Allow sufficient time for both the activation and coupling steps. Monitor the reaction progress to determine the optimal time.

      • pH: As mentioned, a slightly basic pH is generally preferred for the coupling step to facilitate the nucleophilic attack by the thiolate of CoA.

  • Product Instability and Degradation:

    • Issue: The thioester bond is labile, and the molecule may be sensitive to pH extremes or enzymatic degradation from contaminants.

    • Solution:

      • Once the reaction is complete, proceed with purification promptly.

      • During workup and purification, use buffers at a neutral or slightly acidic pH.

      • Store the final product at low temperatures (e.g., -80°C) and under an inert atmosphere if possible.

FAQ 2: My synthesis is enzymatic. Why am I observing low this compound reductase activity?

In biological systems, the synthesis of this compound is often a step in a larger metabolic pathway, and its formation can be limited by the efficiency of the enzymes involved, such as this compound reductase.[3]

Troubleshooting Steps:

  • Sub-optimal Enzyme Conditions:

    • Issue: The enzyme may not be functioning at its optimal temperature or pH.

    • Solution: Review the literature for the specific enzyme being used to determine its optimal conditions. For example, some mutant versions of this reductase have an optimal pH of 7.5 and temperatures up to 45°C.[3]

  • Cofactor Limitation:

    • Issue: Reductases often require cofactors like NADPH or NADH. Insufficient levels of these cofactors will limit the reaction rate.

    • Solution: Ensure that the reaction buffer is supplemented with an adequate concentration of the necessary cofactor. Consider a cofactor regeneration system for prolonged reactions.

  • Enzyme Inhibition:

    • Issue: The product itself, or other metabolites in the system, may be inhibiting the enzyme.

    • Solution:

      • Keep the concentration of the product low, for instance by using it in a subsequent reaction step immediately.

      • Investigate potential inhibitory effects of other pathway intermediates.

  • Incorrect Enzyme Expression or Folding:

    • Issue: If the enzyme is being expressed recombinantly, there may be issues with its expression levels or proper folding, leading to a high proportion of inactive enzyme.

    • Solution:

      • Optimize expression conditions (e.g., inducer concentration, temperature).

      • Consider co-expression with chaperones to aid in proper folding.

      • Purify the enzyme and verify its activity in vitro before use in a whole-cell system.

FAQ 3: I am struggling with the purification of this compound. What are the best practices?

The purification of highly polar and potentially unstable molecules like CoA esters requires specific techniques to achieve high purity without significant product loss.

Troubleshooting Steps:

  • Choice of Chromatography:

    • Issue: Using an inappropriate chromatography method can lead to poor separation and low recovery.

    • Solution:

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying CoA esters. Use a C18 column with a water/acetonitrile gradient containing a small amount of a modifying acid (e.g., formic acid or acetic acid) to ensure the carboxyl groups are protonated.

      • Solid-Phase Extraction (SPE): For desalting and initial cleanup, a C18 SPE cartridge can be effective.

  • Detection Issues:

    • Issue: this compound may not be easily visible by all detection methods.

    • Solution: The adenine (B156593) ring of Coenzyme A allows for detection by UV absorbance, typically around 260 nm. Use a diode-array detector (DAD) or a UV detector set to this wavelength.

  • Sample Handling Post-Reaction:

    • Issue: Improper sample preparation before purification can lead to product loss.

    • Solution: After the reaction, it is often beneficial to immediately freeze the reaction mixture in liquid nitrogen and lyophilize it.[2] The resulting powder can then be reconstituted in the HPLC mobile phase for injection. This removes organic solvents and concentrates the sample without excessive heating.

Quantitative Data Summary

The following table summarizes typical yields for different chemo-enzymatic methods for synthesizing various CoA esters. While specific data for this compound is not extensively published, these values provide a benchmark for what can be expected from these methods.[1][4]

Synthesis RoutePrecursor TypeTypical Yield RangeReference
Route 1: Symmetric Anhydride Symmetric AnhydrideHigh (>80%)[1]
Route 2: CDI-Mediated Coupling Carboxylic AcidHigh (70-95%)[1][2]
Route 3: ECF-Mediated Coupling Carboxylic AcidModerate to High (40-80%)[1][2]
Route 5: Enzymatic Carboxylation α,β-unsaturated enoyl-CoAHigh (>90%)[2]

Experimental Protocols

Protocol 1: Chemical Synthesis via Ethyl Chloroformate (ECF) Activation

This protocol is adapted from general methods for synthesizing α,β-unsaturated acyl-CoAs and is suitable for small-scale synthesis.[1][2]

  • Activation of 2-Hexenedioic Acid:

    • Dissolve 10 equivalents of 2-hexenedioic acid in a minimal amount of anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to 4°C in an ice bath.

    • Add 5 equivalents of triethylamine, followed by 5 equivalents of ethyl chloroformate.

    • Stir the mixture at 4°C for 45 minutes. The solution may become cloudy.

  • Preparation of Coenzyme A Solution:

    • Shortly before the activation is complete, dissolve 1 equivalent of Coenzyme A (free acid) in a 0.5 M sodium bicarbonate (NaHCO₃) solution. Use a volume of buffer roughly equal to the volume of the THF solution.

  • Coupling Reaction:

    • Add the freshly prepared CoA solution to the activated carboxylic acid mixture.

    • Remove the reaction from the ice bath and stir for an additional 45 minutes at room temperature (22°C).

  • Quenching and Preparation for Purification:

    • Immediately flash-freeze the reaction mixture in liquid nitrogen.

    • Lyophilize the frozen mixture overnight to remove solvents and obtain a dry powder.

    • The crude product is now ready for purification by RP-HPLC.

Visualizations

Signaling Pathways and Workflows

cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification 2-Hexenedioic_Acid 2-Hexenedioic_Acid Activated_Intermediate Activated_Intermediate 2-Hexenedioic_Acid->Activated_Intermediate  ECF / Triethylamine in THF, 4°C Product This compound Activated_Intermediate->Product  Aqueous NaHCO₃ 22°C CoA-SH Coenzyme A CoA-SH->Product Crude_Product Lyophilized Powder Product->Crude_Product Flash Freeze & Lyophilize Pure_Product Purified Product Crude_Product->Pure_Product RP-HPLC

Caption: Workflow for the chemical synthesis of this compound.

Start Low Yield Observed Check_Purity Check Purity of Starting Materials (Acid & CoA) Start->Check_Purity Check_Activation Verify Carboxylic Acid Activation Step (e.g., via TLC/LC-MS) Check_Purity->Check_Activation Purity OK Problem_Identified Check_Purity->Problem_Identified Impure Optimize_Conditions Optimize Reaction Conditions (pH, Temp, Time) Check_Activation->Optimize_Conditions Activation OK Check_Activation->Problem_Identified Incomplete Purification_Loss Assess Purification Step for Product Loss Optimize_Conditions->Purification_Loss No Improvement Success Yield Improved Optimize_Conditions->Success Improvement Seen Purification_Loss->Success Loss Minimized Purification_Loss->Problem_Identified High Loss Yield Yield Purity_Reactants Reactant Purity Purity_Reactants->Yield Activation_Efficiency Activation Efficiency Activation_Efficiency->Yield Reaction_Temp Reaction Temperature Reaction_Temp->Yield Reaction_Temp->Activation_Efficiency Reaction_pH Reaction pH Reaction_pH->Yield Product_Stability Product Stability Reaction_pH->Product_Stability Product_Stability->Yield

References

Technical Support Center: Optimizing 5-Carboxy-2-Pentenoyl-CoA Reductase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize 5-carboxy-2-pentenoyl-CoA reductase (CCR) activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound reductase activity assay?

A1: The activity of this compound reductase is typically measured using a continuous spectrophotometric assay. The enzyme catalyzes the reduction of this compound to 5-carboxy-pentanoyl-CoA, utilizing NADPH as a cofactor. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. This rate of NADPH consumption is directly proportional to the enzyme's activity.

Q2: What are the critical components of the assay buffer?

A2: A typical assay buffer for a related enzyme, cinnamoyl-CoA reductase, consists of a suitable buffer system to maintain pH, a reducing agent to protect the enzyme from oxidation, and the necessary cofactor. For CCR, a recommended starting point is a buffer like sodium phosphate (B84403) at a pH of around 6.0, supplemented with a reducing agent such as 2-mercaptoethanol (B42355) or dithiothreitol (B142953) (DTT), and the cofactor NADPH.

Q3: My purified this compound reductase shows low or no activity. What are the possible causes?

A3: Low or absent enzyme activity can stem from several factors:

  • Improper protein folding or instability: The recombinant enzyme may not be correctly folded or could be unstable under the storage or assay conditions. The stability of similar enzymes can be enhanced by the presence of their substrate or glycerol (B35011).[1]

  • Enzyme inactivation: Thiol groups in the active site of reductases can be susceptible to oxidation.[2] The absence of a reducing agent in the purification and storage buffers can lead to irreversible inactivation.

  • Sub-optimal assay conditions: The pH, temperature, or concentrations of substrates and cofactors may not be optimal for your specific enzyme.

  • Degradation of substrates: Both this compound and NADPH can degrade over time, especially with improper storage or multiple freeze-thaw cycles.

Q4: How can I improve the enzymatic activity of my this compound reductase?

A4: If you consistently observe low activity, consider site-directed mutagenesis. Studies have shown that mutating key residues in the active site of this compound reductase can significantly enhance its enzymatic activity and reduce the Michaelis constant (Km), indicating a higher affinity for its substrate.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High background signal or rapid NADPH degradation in the absence of substrate Contamination of enzyme preparation with other NADPH-oxidizing enzymes.Re-purify the enzyme using affinity chromatography or other high-resolution methods. Include a blank reaction (without this compound) to measure and subtract the background rate of NADPH oxidation.
Chemical instability of NADPH at the assay pH or temperature.Prepare fresh NADPH solutions for each experiment. Protect the NADPH solution from light and keep it on ice. Run a control with all components except the enzyme to check for non-enzymatic NADPH degradation.
Assay signal is noisy or erratic Poor mixing of reagents.Gently vortex all solutions before adding them to the reaction mixture. Ensure thorough but gentle mixing after adding the final reagent to start the reaction.
Precipitation of enzyme or other components during the assay.Centrifuge the enzyme preparation before use to remove any aggregates. Ensure all components are fully dissolved in the assay buffer.
Spectrophotometer instability.Allow the spectrophotometer lamp to warm up for at least 30 minutes before taking measurements. Ensure the cuvette is clean and properly placed in the holder.
Reaction rate is not linear over time Substrate depletion.Use a lower enzyme concentration or a higher initial concentration of this compound and/or NADPH. Analyze only the initial linear portion of the reaction curve.
Product inhibition.Dilute the enzyme to reduce the rate of product formation. Perform initial velocity studies at different substrate concentrations.
Enzyme instability during the assay.Add stabilizing agents like glycerol or BSA to the assay buffer. Perform the assay at a lower temperature.
Low assay sensitivity Sub-optimal substrate or cofactor concentrations.Determine the Km for both this compound and NADPH to ensure you are using saturating concentrations.
Incorrect wavelength setting.Ensure the spectrophotometer is set to measure absorbance at 340 nm.
Inefficient enzyme.Consider using a coupled-enzyme assay for signal amplification, or explore site-directed mutagenesis to improve enzyme kinetics.[3]

Experimental Protocols

Spectrophotometric Assay for this compound Reductase Activity

This protocol is a recommended starting point and should be optimized for your specific experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Sodium Phosphate, pH 6.0, containing 10 mM 2-mercaptoethanol. Prepare fresh and keep on ice.

  • NADPH Stock Solution: 10 mM NADPH in assay buffer. Store in small aliquots at -20°C and protect from light.

  • This compound Stock Solution: Prepare a 10 mM stock solution in the assay buffer. The stability of this substrate should be empirically determined; store in small aliquots at -80°C.

  • Enzyme Solution: Purified this compound reductase, diluted in assay buffer to a concentration that gives a linear reaction rate for at least 5 minutes.

2. Assay Procedure:

  • Set up a quartz cuvette with a 1 cm path length in a spectrophotometer capable of measuring absorbance at 340 nm and maintaining a constant temperature (e.g., 30°C).

  • To the cuvette, add the following in order:

    • Assay Buffer (to a final volume of 500 µL)

    • NADPH stock solution to a final concentration of 0.5 mM.

    • Enzyme solution (e.g., 10-100 ng of purified protein).

  • Mix gently by pipetting and incubate for 2-3 minutes to allow the temperature to equilibrate and to record a baseline reading.

  • Initiate the reaction by adding this compound stock solution to a final concentration of 1 mM.

  • Immediately mix and start monitoring the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.

3. Data Analysis:

  • Calculate the rate of NADPH oxidation (ΔA340/min) from the initial linear portion of the absorbance versus time plot.

  • Enzyme activity can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Data Presentation

Kinetic Parameters of this compound Reductase Mutants

The following table summarizes the reported Michaelis-Menten constants (Km) for wild-type (control) and various mutants of this compound reductase, highlighting the impact of site-directed mutagenesis on substrate affinity.[3]

Enzyme VariantKm (µM)Relative Change in Km vs. Control
Control (Wild-Type)186.3 ± 12.5-
E334D89.6 ± 7.3↓ 51.9%
E334F102.4 ± 9.1↓ 45.0%
E334R115.7 ± 10.2↓ 37.9%

Data are presented as mean ± standard deviation.

Visualizations

Adipic Acid Biosynthesis Pathway

adipic_acid_pathway cluster_glycolysis Glycolysis & TCA Cycle cluster_reverse_beta_oxidation Reverse β-Oxidation Pathway Glucose Glucose Acetyl_CoA Acetyl_CoA Glucose->Acetyl_CoA multiple steps node_bkt β-Ketothiolase Succinyl_CoA Succinyl_CoA Acetyl_CoA->Succinyl_CoA TCA Cycle 3-Oxoadipyl-CoA 3-Oxoadipyl-CoA Acetyl_CoA->3-Oxoadipyl-CoA Succinyl-CoA node_3hacr 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyadipyl-CoA 3-Hydroxyadipyl-CoA node_ech Enoyl-CoA Hydratase This compound This compound node_ccr This compound Reductase (CCR) Adipyl_CoA Adipyl_CoA node_acd Acyl-CoA Dehydrogenase node_tes Thioesterase Adipic_Acid Adipic_Acid 3-Oxoadipyl-CoA->3-Hydroxyadipyl-CoA 3-Hydroxyadipyl-CoA->this compound This compound->Adipyl_CoA NADPH Adipyl_CoA->Adipic_Acid

Caption: Adipic acid biosynthesis via the reverse β-oxidation pathway.

Experimental Workflow for CCR Activity Assay

assay_workflow prep 1. Reagent Preparation (Buffer, NADPH, Substrate, Enzyme) setup 2. Spectrophotometer Setup (340 nm, 30°C) prep->setup mix 3. Prepare Reaction Mixture (Buffer, NADPH, Enzyme) setup->mix equilibrate 4. Temperature Equilibration & Baseline Reading mix->equilibrate start 5. Initiate Reaction (Add this compound) equilibrate->start monitor 6. Monitor Absorbance Decrease (ΔA340 over 5-10 min) start->monitor analyze 7. Data Analysis (Calculate initial rate) monitor->analyze troubleshooting_logic start Low or No Activity? check_reagents Check Reagent Integrity (Fresh NADPH, Substrate Aliquots) start->check_reagents Yes check_enzyme Verify Enzyme Stability (Add reducing agent/glycerol) check_reagents->check_enzyme Reagents OK success Activity Restored check_reagents->success Reagents Degraded optimize_conditions Optimize Assay Conditions (pH, Temp, Concentrations) check_enzyme->optimize_conditions Enzyme Stable check_enzyme->success Enzyme Inactive consider_mutagenesis Consider Site-Directed Mutagenesis optimize_conditions->consider_mutagenesis Still Low optimize_conditions->success Conditions Sub-optimal consider_mutagenesis->success Activity Improved

References

overcoming matrix effects in 5-Carboxy-2-pentenoyl-CoA MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometry (MS) analysis of 5-Carboxy-2-pentenoyl-CoA.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of this compound, offering potential causes and actionable solutions.

Issue 1: Poor Sensitivity and Low Signal Intensity

  • Potential Cause: Ion suppression due to co-eluting matrix components is a primary cause of reduced analyte response.[1][2][3][4][5] Endogenous compounds like phospholipids (B1166683) are major contributors to this effect in biological samples.[1]

  • Troubleshooting Steps:

    • Optimize Sample Preparation: The most effective way to combat ion suppression is by improving the sample cleanup process.[1]

      • Solid-Phase Extraction (SPE): Employing mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce significantly cleaner extracts compared to protein precipitation.[6]

      • Liquid-Liquid Extraction (LLE): LLE can also yield clean extracts, but recovery of polar analytes may be a concern.[6] Adjusting the pH of the aqueous matrix can improve extraction efficiency for acidic analytes like this compound.[1]

      • Protein Precipitation (PPT): While the simplest method, PPT is often the least effective at removing interfering matrix components.[6] If used, consider diluting the supernatant post-precipitation to lessen the matrix load.[1]

    • Chromatographic Separation: Enhance the separation of this compound from matrix interferences.

      • Adjust the gradient elution profile to better resolve the analyte from the regions of significant ion suppression.

      • Consider using a different column chemistry, such as hydrophilic interaction liquid chromatography (HILIC), which may offer alternative selectivity for polar compounds.

    • Internal Standard: The gold standard for correcting matrix effects is the use of a stable isotope-labeled (SIL) internal standard.[7][8][9] This standard co-elutes with the analyte and experiences similar ionization effects, allowing for accurate quantification.

Issue 2: High Variability and Poor Reproducibility

  • Potential Cause: Inconsistent matrix effects across different samples or batches can lead to poor reproducibility.[10][11] The buildup of matrix components, such as phospholipids, on the LC column can also cause erratic elution and variable signal intensity.

  • Troubleshooting Steps:

    • Implement a Robust Sample Preparation Protocol: As outlined above, consistent and effective sample cleanup is crucial for reproducible results.

    • Use a Stable Isotope-Labeled Internal Standard: This is the most reliable method to compensate for variations in matrix effects between samples.[9][12]

    • Column Washing: Incorporate a robust column wash step at the end of each chromatographic run to remove strongly retained matrix components.

    • Matrix Effect Evaluation: Quantitatively assess the matrix effect by comparing the analyte response in a post-extraction spiked sample to that in a neat solution.[1] This can help identify if the variability is indeed due to matrix effects.

Issue 3: Inaccurate Quantification

  • Potential Cause: Ion enhancement or suppression can lead to an over- or underestimation of the analyte concentration.[2][12][13]

  • Troubleshooting Steps:

    • Stable Isotope Dilution: This is the most accurate method for quantification in the presence of matrix effects.[8][14][15] A SIL internal standard for this compound should be used.

    • Matrix-Matched Calibration: If a SIL internal standard is unavailable, creating calibration standards in a blank matrix that matches the study samples can help to compensate for matrix effects.[10][11]

    • Standard Addition: This method can be used when a blank matrix is not available. It involves adding known amounts of the analyte to the sample and extrapolating to determine the endogenous concentration.[9]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analysis.[2][4][11]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A: A common method is the post-column infusion experiment.[7][9] In this setup, a constant flow of your analyte is introduced into the mass spectrometer after the LC column. When a blank matrix extract is injected, any dips or rises in the constant analyte signal indicate regions of ion suppression or enhancement, respectively. Another approach is the post-extraction spike method, where you compare the analyte's signal in a clean solvent versus the signal when spiked into an extracted blank matrix.[1]

Q3: What is the best internal standard for this compound analysis?

A: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C or ¹⁵N labeled).[8] This is because it has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects.[7]

Q4: Are there alternatives if a stable isotope-labeled internal standard for this compound is not available?

A: While not as ideal, a structural analog can be used as an internal standard. However, it's crucial to demonstrate that it co-elutes and experiences the same matrix effects as the analyte. Another strategy is the post-column infused standard (PCIS) approach, where a standard is continuously infused post-column to monitor and correct for ion suppression.[7]

Q5: Which sample preparation technique is best for minimizing matrix effects for acyl-CoAs?

A: Mixed-mode solid-phase extraction (SPE) is often superior as it can remove a wider range of interferences through its dual retention mechanism.[6] Liquid-liquid extraction (LLE) is also a good option for producing clean extracts.[1][6] Protein precipitation is the quickest but generally the least effective at removing matrix components that cause ion suppression.[6]

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, based on general findings for small molecule analysis in biological matrices.

Sample Preparation TechniqueRelative Matrix Effect ReductionAnalyte RecoveryKey Considerations
Protein Precipitation (PPT) LowHighSimple and fast, but often results in significant matrix effects.[6]
Liquid-Liquid Extraction (LLE) HighVariable (can be low for polar analytes)Can provide very clean extracts.[6] Recovery needs to be optimized.
Solid-Phase Extraction (SPE)
- Reversed-PhaseMedium-HighGoodMore effective than PPT at removing interferences.[6]
- Mixed-ModeHighGoodOften the most effective for complex matrices due to dual retention mechanisms.[6]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

This protocol is a general guideline and should be optimized for this compound.

  • Sample Pre-treatment: To 100 µL of sample (e.g., cell lysate, plasma), add a stable isotope-labeled internal standard.

  • Protein Precipitation: Add 300 µL of cold acetonitrile, vortex, and centrifuge to pellet proteins.

  • SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing with methanol (B129727) followed by an equilibration with water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the acyl-CoAs with an appropriate solvent, such as a mixture of methanol and ammonium (B1175870) hydroxide.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Protocol 2: Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) for Internal Standard Generation

This protocol describes the biosynthetic generation of stable isotope-labeled acyl-CoAs for use as internal standards, adapted from existing literature.[14][15][16][17]

  • Cell Culture: Culture cells (e.g., murine hepatocytes) in a medium where pantothenate (a precursor to Coenzyme A) is replaced with a stable isotope-labeled version, such as [¹³C₃¹⁵N₁]-pantothenate.[16]

  • Cell Passage: Passage the cells for a sufficient number of generations (e.g., three passages) to ensure >99% incorporation of the labeled precursor into the cellular CoA pool.[14][15][16]

  • Extraction of Labeled Acyl-CoAs: Harvest the cells and extract the stable isotope-labeled acyl-CoAs using a suitable extraction method (e.g., organic solvent extraction).

  • Use as Internal Standard: The resulting extract containing a mixture of labeled acyl-CoAs can be spiked into experimental samples as an internal standard.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add Stable Isotope-Labeled Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Evap_Recon Evaporation & Reconstitution Cleanup->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the quantitative analysis of this compound.

Troubleshooting_Matrix_Effects Troubleshooting Matrix Effects Start Poor Sensitivity or High Variability? Check_IS Using Stable Isotope-Labeled Internal Standard? Start->Check_IS Yes Matrix_Matched_Cal Use Matrix-Matched Calibration Start->Matrix_Matched_Cal No IS Available Improve_Cleanup Improve Sample Cleanup (e.g., use SPE) Check_IS->Improve_Cleanup Yes Implement_IS Implement a Stable Isotope-Labeled Internal Standard Check_IS->Implement_IS No Optimize_LC Optimize LC Separation Improve_Cleanup->Optimize_LC Solution Accurate & Reproducible Quantification Optimize_LC->Solution Implement_IS->Improve_Cleanup Matrix_Matched_Cal->Improve_Cleanup

Caption: A decision tree for troubleshooting common issues related to matrix effects.

References

Technical Support Center: Analysis of Novel Acyl-CoA Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals studying novel acyl-CoA thioesters. This resource provides troubleshooting guides and answers to frequently asked questions to help you navigate the common pitfalls encountered during experimental analysis.

Troubleshooting Guide (Q&A)

This guide addresses specific issues you may encounter during sample preparation, analysis, and quantification.

Issue 1: Low Acyl-CoA Yield or Poor Recovery

Q: Why is my acyl-CoA recovery consistently low, and how can I improve it?

A: Low recovery of acyl-CoAs is a frequent challenge stemming from their inherent chemical instability and the complexities of separating them from biological matrices. Acyl-CoAs are highly susceptible to both enzymatic and chemical degradation.[1][2] Key factors include:

  • Chemical Instability: The thioester bond is prone to hydrolysis, especially in alkaline or strongly acidic conditions.[2] Thiols in their structure can also be oxidized.[3] To minimize degradation, all sample processing steps should be performed quickly and at low temperatures (i.e., on ice).[2]

  • Inefficient Extraction: The choice of extraction solvent is critical and depends on the specific acyl-CoAs of interest. No single method is perfect for all species, as they range from hydrophilic short-chain to very hydrophobic long-chain molecules.[4][5] Simple solvent precipitation with 80% methanol (B129727) is often effective for a broad range of acyl-CoAs, while methods using solid-phase extraction (SPE) can provide cleaner samples but may result in the loss of certain species if not optimized.[2][6]

  • Sample Cleanup Losses: While SPE is excellent for reducing matrix effects, it can lead to the loss of more hydrophilic, short-chain acyl-CoAs.[2] If SPE is necessary, ensure the cartridge type (e.g., C18, anion-exchange) and the elution method are validated for your specific analytes.[2][7]

Solutions and Best Practices:

  • Quench Metabolism Rapidly: Immediately wash cells with ice-cold PBS and use an ice-cold extraction solvent to halt enzymatic activity.[2]

  • Optimize Extraction: Select an extraction method based on your target molecules. For broad profiling, solvent precipitation is a good starting point. For cleaner extracts required for sensitive detection, an optimized SPE protocol may be necessary.[6]

  • Use Internal Standards: Spike your sample with an appropriate internal standard (e.g., an odd-chain acyl-CoA like C17:0-CoA or a stable isotope-labeled standard) before homogenization to accurately track and correct for recovery losses during the entire procedure.[7][8]

Table 1: Comparison of Common Acyl-CoA Extraction Methods
Methodological ApproachKey StrengthsKey LimitationsBest For
Solvent Precipitation (e.g., 80% Methanol, Acetonitrile/Methanol/Water)Simple, fast, good recovery for a broad range of acyl-CoAs.[6][9]Co-extraction of matrix components can lead to ion suppression in LC-MS.[6]Broad, untargeted profiling where speed is important.
Solid-Phase Extraction (SPE) Excellent sample cleanup, reduces matrix effects, high recovery for a wide range of acyl-CoAs when optimized.[6]More time-consuming; potential for lower recovery of very short-chain species.[2][6]Targeted quantification requiring high sensitivity and minimal matrix interference.
Acid Precipitation (e.g., Perchloric Acid, Sulfosalicylic Acid)Effective for protein denaturation and extraction of hydrophilic short-chain acyl-CoAs.[4][7]Primarily extracts water-soluble species; may limit recovery of long-chain acyl-CoAs.[4]Analysis of short-chain acyl-CoAs and CoA biosynthetic precursors.[10]
Issue 2: Poor Chromatographic Peak Shape and Resolution

Q: My LC-MS chromatogram shows poor peak shape (e.g., tailing, broadening) for my acyl-CoAs. What can I do?

A: The wide range of polarities within the acyl-CoA class makes chromatographic separation challenging.[1] Poor peak shape is often due to secondary interactions with the column stationary phase or improper mobile phase conditions.

Solutions and Best Practices:

  • Column Choice: A reversed-phase C18 or C8 column is the most common choice and is suitable for separating short- to long-chain acyl-CoAs.[6][8] For very polar short-chain species, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative.[11]

  • Mobile Phase Optimization:

    • Buffering: Use a volatile buffer like ammonium (B1175870) acetate (B1210297) (e.g., 10 mM) in your mobile phase.[6] This helps maintain a consistent pH and improves the stability of acyl-CoAs during analysis.[9]

    • Ion-Pairing: While less common in modern methods, ion-pairing agents can improve retention and peak shape for polar analytes, but may cause long-term column contamination and ion suppression.

    • High pH Chromatography: Operating at a higher pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape and resolution for many acyl-CoA species.[2]

  • Gradient Optimization: Ensure your elution gradient is shallow enough to resolve species with similar retention times. Isobaric compounds like succinyl-CoA and methylmalonyl-CoA require excellent chromatographic separation for accurate quantification.[9][12]

Issue 3: Inaccurate or Irreproducible Quantification

Q: I'm struggling with inconsistent quantification of my acyl-CoA species. What are the common causes?

A: Quantitative accuracy is highly dependent on controlling for variability in extraction efficiency, matrix effects, and instrument response.

Solutions and Best Practices:

  • Use Appropriate Internal Standards: The gold standard is to use stable isotope-labeled internal standards for each analyte. If these are not available, use a non-endogenous, odd-chain acyl-CoA (e.g., C15:0- or C17:0-CoA) that has similar chemical properties and extraction recovery to your analytes of interest.[2][8]

  • Mitigate Matrix Effects: Matrix effects, primarily ion suppression, occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte.

    • Improve sample cleanup using methods like SPE.[10]

    • Enhance chromatographic separation to resolve analytes from interfering species.[2]

    • Prepare calibration curves in a matrix that closely matches your study samples to account for these effects.[2]

  • Construct Proper Calibration Curves: Use a weighted linear regression (e.g., 1/x or 1/x²) for calibration curves. This improves accuracy at the lower end of the concentration range, which is often where biological concentrations lie.[2]

Frequently Asked Questions (FAQs)

Q: What is the best method for ensuring the stability of my acyl-CoA samples during preparation and storage?

A: Acyl-CoA stability is paramount for reliable results. They are sensitive to temperature and pH.[1] To ensure stability:

  • Work Cold and Fast: Always keep samples on ice or at 4°C during processing.[2]

  • Control pH: Reconstitute dried extracts in a buffered solution, such as 50 mM ammonium acetate at a neutral pH.[2][9] This significantly improves stability compared to unbuffered water or solvents containing acid.[9]

  • Proper Storage: For long-term storage, store extracts as dried pellets at -80°C.[2] Avoid repeated freeze-thaw cycles.

Q: What are the characteristic MS/MS fragments I should look for to identify acyl-CoAs?

A: In positive ion mode tandem mass spectrometry (MS/MS), acyl-CoAs exhibit a highly conserved fragmentation pattern, which is extremely useful for their identification.

  • Neutral Loss of 507 Da: The most common fragmentation is the neutral loss of the 3'-phospho-ADP moiety (C₁₀H₁₄N₅O₁₀P₂), which corresponds to a mass difference of 507.1 Da.[2][8] A neutral loss scan for 507 Da can be used to screen for a wide range of acyl-CoA species in a sample.[2][11]

  • Fragment Ion at m/z 428: Another common fragment ion is observed at m/z 428, resulting from cleavage between the 5' diphosphates of the coenzyme A molecule.[2][10]

Q: How can I identify novel or unexpected acyl-CoAs in my untargeted analysis?

A: Identifying novel acyl-CoAs is challenging because experimental mass spectral libraries are limited, containing only a fraction of the thousands of possible species.[1]

  • Use In Silico Libraries: Computational tools and in silico generated spectral libraries, such as CoA-Blast, can help predict fragmentation patterns and identify acyl-CoAs that are not present in experimental databases.[1]

  • High-Resolution Mass Spectrometry: Use high-resolution mass spectrometers (e.g., Orbitrap, QTOF) to obtain accurate mass measurements of both the precursor and fragment ions. This allows for the confident determination of elemental composition, which is critical for identifying the novel acyl group.[9]

Experimental Protocols

Protocol: Solvent Precipitation for Acyl-CoA Extraction from Cultured Cells

This protocol is a rapid and effective method for extracting a broad range of acyl-CoAs.[6]

  • Cell Harvesting and Quenching: a. Aspirate culture medium from a 10 cm dish of cultured cells (~5-10 million cells). b. Immediately wash the cells twice with 5 mL of ice-cold phosphate-buffered saline (PBS). c. After the final wash, aspirate all residual PBS completely.

  • Extraction: a. Place the dish on ice. Add 1 mL of ice-cold extraction solvent (80% methanol in water). b. Immediately use a cell scraper to scrape the cells into the solvent. c. Transfer the cell lysate/solvent mixture to a 1.5 mL microcentrifuge tube. At this stage, an internal standard should be added if not already in the extraction solvent.

  • Protein Precipitation: a. Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.[6] b. Incubate on ice for 15 minutes.

  • Lysate Clarification: a. Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[2][6]

  • Supernatant Collection and Storage: a. Carefully collect the supernatant, which contains the extracted acyl-CoAs, and transfer it to a new tube. b. Dry the supernatant completely under a gentle stream of nitrogen or using a vacuum concentrator. c. Store the dried pellet at -80°C until analysis.

  • Reconstitution: a. Prior to LC-MS/MS analysis, reconstitute the dried extract in a suitable solvent, such as 50% methanol in water containing 10 mM ammonium acetate, to improve stability and compatibility with reversed-phase chromatography.[6][9]

Visualizations

Workflow & Logic Diagrams

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Sample Collection (e.g., Cell Pellet, Tissue) quench Metabolic Quenching (Rapid Freezing/Cold Solvent) start->quench Critical Step: Prevent Degradation extract Extraction & Protein Precipitation (e.g., 80% Methanol) quench->extract Pitfall: Inefficient Lysis cleanup Sample Cleanup (Centrifugation +/- SPE) extract->cleanup Pitfall: Analyte Loss dry Solvent Evaporation cleanup->dry reconstitute Reconstitution dry->reconstitute Pitfall: Instability lc Chromatographic Separation (e.g., C18 Column) reconstitute->lc Pitfall: Poor Peak Shape ms MS/MS Detection (MRM / Neutral Loss Scan) lc->ms Pitfall: Ion Suppression data Data Processing (Integration & Quantification) ms->data Pitfall: Inaccurate Quantification

Caption: General workflow for acyl-CoA analysis, highlighting critical steps and common pitfalls.

start Problem: Poor or No LC-MS Signal q1 Is the internal standard (IS) signal also low or absent? start->q1 q2 Is peak shape poor (tailing, splitting)? q1->q2 No sol1 Issue is likely upstream: - Check extraction/cleanup recovery - Verify sample stability (pH, temp) - Remake reconstitution solvent q1->sol1 Yes q3 Is the signal low across all acyl-CoA species? q2->q3 No sol3 Issue is chromatographic: - Optimize LC gradient - Check for column degradation - Adjust mobile phase pH/buffer q2->sol3 Yes sol2 Issue is likely analytical: - Check for ion suppression - Optimize MS source parameters - Check for instrument contamination q3->sol2 Yes sol4 Issue is likely specific to analytes: - Confirm MS/MS transitions - Low abundance in sample - Check stability of specific analytes q3->sol4 No

Caption: Troubleshooting logic for diagnosing poor LC-MS signal in acyl-CoA analysis.

References

Technical Support Center: Chromatographic Analysis of 5-Carboxy-2-pentenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of 5-Carboxy-2-pentenoyl-CoA and other short-chain acyl-CoA compounds. Our goal is to help you improve peak resolution and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended chromatographic method for analyzing this compound?

A1: The most robust and widely used method for the analysis of acyl-CoAs, including short-chain species like this compound, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[1][2] This approach offers high sensitivity and selectivity, which is crucial for distinguishing and quantifying low-abundance acyl-CoAs in complex biological samples.[3][4] A C18 column is the most common stationary phase used for these separations.[5]

Q2: Which mobile phases are typically used for the separation of short-chain acyl-CoAs?

A2: Mobile phases for acyl-CoA analysis typically consist of a binary gradient system:

  • Aqueous Component (Solvent A): An aqueous buffer is used to control pH and improve peak shape. Common choices include ammonium (B1175870) acetate, ammonium formate, or potassium phosphate (B84403) at concentrations between 10-75 mM.[5][6] For short-chain acyl-CoAs, a slightly acidic mobile phase is often beneficial.[2]

  • Organic Component (Solvent B): Acetonitrile is the most common organic solvent due to its low viscosity and UV transparency.[7] Methanol can also be used.[7]

The gradient elution involves gradually increasing the proportion of the organic solvent to elute compounds of increasing hydrophobicity.

Q3: Why is pH control of the mobile phase important for analyzing this compound?

A3: this compound is an ionizable compound containing a carboxylic acid group. The pH of the mobile phase will affect its ionization state, which in turn significantly impacts its retention and peak shape on a reversed-phase column.[8][9] Maintaining a stable and appropriate pH with a buffer is essential for achieving reproducible retention times and symmetrical peaks.[10] For many ionizable compounds, adjusting the pH to be approximately ±1 unit away from the analyte's pKa can improve separation.[11]

Q4: What are the common detection methods for this compound?

A4: While UV detection at 260 nm is possible due to the adenine (B156593) moiety of the CoA molecule, it may lack the sensitivity and specificity required for complex biological samples.[5][12] Tandem mass spectrometry (MS/MS) is the preferred detection method.[4] It provides excellent sensitivity and specificity through techniques like Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte.[13] For acyl-CoAs, a characteristic neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) group is often used for identification.[14]

Troubleshooting Guide: Improving Peak Resolution

Poor peak resolution is a common issue in HPLC. This guide provides a systematic approach to diagnosing and resolving these problems.

Issue: Poor Peak Resolution (Co-eluting or Broad Peaks)

Question: My peaks for this compound are broad and not well-separated from other components. What should I do first?

Answer: Start by assessing your column's health and the mobile phase composition. Column degradation and an unoptimized mobile phase are the most frequent causes of poor resolution.[13]

Workflow for Troubleshooting Poor Resolution

G start Poor Peak Resolution Observed check_column 1. Check Column Health - Is the column old? - High backpressure? start->check_column check_mobile_phase 2. Evaluate Mobile Phase - Correct composition and pH? - Freshly prepared? check_column->check_mobile_phase No solution_column Action: - Flush or reverse flush column. - Replace with a new column. check_column->solution_column Yes optimize_gradient 3. Optimize Gradient Profile - Is the gradient too steep? check_mobile_phase->optimize_gradient No solution_mobile_phase Action: - Prepare fresh mobile phase. - Adjust pH. - Degas solvents. check_mobile_phase->solution_mobile_phase Yes sample_effects 4. Investigate Sample Effects - Sample overload? - Sample solvent mismatch? optimize_gradient->sample_effects No solution_gradient Action: - Decrease gradient slope (increase run time). - Introduce isocratic holds. optimize_gradient->solution_gradient Yes solution_sample Action: - Dilute the sample. - Dissolve sample in initial mobile phase. sample_effects->solution_sample Yes resolved Resolution Improved solution_column->resolved solution_mobile_phase->resolved solution_gradient->resolved solution_sample->resolved

Caption: A logical workflow for troubleshooting poor HPLC peak resolution.

Issue: Peak Tailing

Question: My this compound peak is tailing. What causes this and how can I fix it?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself.[10] For polar, acidic compounds like this compound, interactions with residual silanol (B1196071) groups on the silica-based C18 column are a common cause.

Potential Cause Troubleshooting Steps
Secondary Silanol Interactions - Adjust Mobile Phase pH: Lowering the pH (e.g., using 0.1% formic acid) can suppress the ionization of silanol groups, reducing these interactions.[9] - Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol sites.[10] - Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to this issue.[10]
Column Overload - Dilute the Sample: Injecting a lower concentration of your analyte can improve peak shape.[10] - Reduce Injection Volume: A smaller injection volume can prevent overloading.[8]
Column Contamination/Void - Flush the Column: Use a strong solvent to wash the column.[8] - Reverse Flush: If permitted by the manufacturer, reversing the column flow can dislodge particulates from the inlet frit.[8] - Replace the Column: If the column is old or heavily used, it may need to be replaced.[15]
Sample Solvent Mismatch - Match Sample Solvent to Mobile Phase: Dissolve your sample in a solvent that is weaker than or identical to the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[14]

Experimental Protocols

Protocol 1: General RP-HPLC-MS/MS Method for Short-Chain Acyl-CoA Analysis

This protocol provides a starting point for developing a method for this compound. Optimization will be required.

  • Column: C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6 µm, 150 x 2.1 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Time (min) % Mobile Phase B (Acetonitrile)
0.02%
1.52%
6.030%
13.095%
17.095%
17.12%
20.02%
This gradient is adapted from a general acyl-CoA method and may require optimization.[6]
  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the precursor ion [M+H]+ and a product ion resulting from the characteristic neutral loss of 507 Da. Specific m/z values will need to be determined for this compound.

Metabolic Pathway Context

This compound is an intermediate in the reverse adipate (B1204190) degradation pathway (RADP), a biosynthetic route for producing adipic acid, a valuable platform chemical.[3] Understanding this context can be crucial for sample analysis, as other intermediates in the pathway may be present.

G cluster_pathway Adipic Acid Biosynthesis (Reverse β-Oxidation) acetyl_coa Acetyl-CoA c6_ketoacyl_coa 3-Oxoadipyl-CoA acetyl_coa->c6_ketoacyl_coa Thiolase succinyl_coa Succinyl-CoA succinyl_coa->c6_ketoacyl_coa c6_hydroxyacyl_coa 3-Hydroxyadipyl-CoA c6_ketoacyl_coa->c6_hydroxyacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase target_coa This compound (trans-2-Hexenedioyl-CoA) c6_hydroxyacyl_coa->target_coa Enoyl-CoA Hydratase adipyl_coa Adipyl-CoA target_coa->adipyl_coa Enoyl-CoA Reductase adipic_acid Adipic Acid adipyl_coa->adipic_acid Thioesterase

Caption: Simplified diagram of the adipic acid biosynthesis pathway.

References

preventing degradation of 5-Carboxy-2-pentenoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of 5-Carboxy-2-pentenoyl-CoA during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a dicarboxylic acyl-coenzyme A intermediate involved in various metabolic pathways. Its instability arises primarily from the high-energy thioester bond, which is susceptible to both chemical and enzymatic hydrolysis. Degradation can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: What are the main causes of this compound degradation during extraction?

The primary causes of degradation are:

  • Enzymatic Hydrolysis: Endogenous enzymes, particularly acyl-CoA thioesterases (ACOTs), can rapidly cleave the thioester bond.[1][2][3] These enzymes are present in various cellular compartments, including mitochondria and peroxisomes.[1]

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, especially under neutral to alkaline pH conditions.

  • Oxidation: The double bond in the pentenoyl chain can be susceptible to oxidation, although hydrolysis of the thioester is the more immediate concern during typical extraction procedures.

Q3: What general precautions can I take to minimize degradation?

To minimize degradation, it is crucial to work quickly and maintain cold temperatures throughout the extraction process. Rapid inactivation of enzymes is a key step. The use of acidic buffers and organic solvents can help to both precipitate proteins and create an environment that is less favorable for enzymatic activity and chemical hydrolysis.[4]

Q4: What is the expected stability of this compound under different storage conditions?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detectable this compound Enzymatic Degradation: Active acyl-CoA thioesterases in the sample.Immediate Quenching: Quench metabolic activity at the point of sample collection. For cell cultures, this can be achieved by rapid freezing in liquid nitrogen or by using a cold quenching solution (e.g., 60% methanol (B129727) at -20°C). For tissues, freeze-clamping with tools pre-cooled in liquid nitrogen is recommended.
Use of Acidic Extraction Buffer: Homogenize the sample in a cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to inhibit enzymatic activity.[4]
Chemical Hydrolysis: The pH of the extraction buffer is too high.Maintain Acidic pH: Ensure all aqueous solutions used during extraction are maintained at an acidic pH (e.g., pH 4.5-5.5).
High variability between replicate samples Inconsistent Quenching: Variation in the time between sample collection and quenching of metabolic activity.Standardize Quenching Protocol: Ensure that the quenching procedure is performed consistently and rapidly for all samples.
Sample thawing during processing: Allowing the sample to warm up can reactivate enzymes.Maintain Cold Chain: Keep samples frozen or on dry ice until the moment of homogenization. Use pre-chilled tubes, homogenizers, and centrifuges.
Presence of unexpected peaks in chromatogram (e.g., Coenzyme A, 5-Carboxy-2-pentenoic acid) Degradation Products: The unexpected peaks are likely the result of this compound hydrolysis.Optimize Extraction Protocol: Review and optimize the extraction protocol to minimize the time spent in aqueous solutions and to ensure efficient enzyme inactivation. Consider solid-phase extraction (SPE) for rapid purification.
Analyze Samples Promptly: Analyze the extracts as soon as possible after preparation. If storage is necessary, store at -80°C.

Quantitative Data Summary

While specific stability data for this compound is limited, the following table provides an estimated stability profile based on data for other short-chain acyl-CoAs and general principles of thioester chemistry. These are intended as a guideline for experimental design.

Condition Parameter Estimated Stability of this compound Reference/Basis
pH Optimal pH for stability4.5 - 5.5General stability of thioesters in acidic conditions; use of acidic buffers in extraction protocols.[4]
pH leading to rapid hydrolysis> 7.0Base-catalyzed hydrolysis of thioester bonds.
Temperature Storage of Extracts (short-term)-20°CGeneral recommendation for storing biological molecules.
Storage of Extracts (long-term)-80°CStandard practice for preserving labile metabolites.
Processing Temperature4°C or belowMinimizes enzymatic activity and chemical degradation.
Half-life in Aqueous Solution Estimated at 4°C, pH 7.4Hours to a few daysBased on half-life data of other short-chain acyl-CoAs like acetyl-CoA (92 hours) and succinyl-CoA (343 hours) in quenched mixtures.[5] The unsaturated and dicarboxylic nature may affect this.
Estimated at Room Temp, pH 7.4Minutes to hoursDegradation rate increases significantly with temperature.

Experimental Protocols

Recommended Protocol for Extraction of this compound from Cell Culture

This protocol is designed to minimize degradation by ensuring rapid inactivation of enzymes and maintaining a cold, acidic environment.

Materials:

  • Quenching Solution: 60% Methanol in water, pre-chilled to -20°C.

  • Extraction Solvent: Acetonitrile:Isopropanol (3:1, v/v), pre-chilled to -20°C.

  • Aqueous Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9, pre-chilled to 4°C.

  • Cell scraper, pre-chilled.

  • Centrifuge tubes, pre-chilled.

  • Refrigerated centrifuge (4°C).

  • Homogenizer (e.g., bead beater or sonicator).

Procedure:

  • Quenching:

    • Aspirate the culture medium from the cell culture plate.

    • Immediately add the cold quenching solution to the cells and scrape them quickly.

    • Transfer the cell suspension to a pre-chilled centrifuge tube.

    • Centrifuge at 1,000 x g for 2 minutes at 4°C.

    • Discard the supernatant.

  • Extraction:

    • To the cell pellet, add 1 mL of the cold extraction solvent (Acetonitrile:Isopropanol).

    • Add 0.5 mL of the cold aqueous extraction buffer.

    • Homogenize the mixture thoroughly (e.g., bead beat for 2 cycles of 30 seconds with cooling in between, or sonicate on ice).

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the protein precipitate.

  • Sample Collection:

    • Carefully transfer the supernatant to a new pre-chilled tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable buffer for your analytical method (e.g., the initial mobile phase of your LC-MS method).

  • Analysis:

    • Analyze the sample immediately by LC-MS/MS or store at -80°C.

Visualizations

degradation_pathways This compound This compound 5-Carboxy-2-pentenoic_acid 5-Carboxy-2-pentenoic_acid This compound->5-Carboxy-2-pentenoic_acid Hydrolysis (Enzymatic/Chemical) CoA CoA This compound->CoA Hydrolysis Oxidized_products Oxidized_products This compound->Oxidized_products Oxidation

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Low/No this compound Detected check_quenching Was metabolic activity quenched immediately? start->check_quenching improve_quenching Implement rapid quenching (liquid N2, cold solvent) check_quenching->improve_quenching No check_temp Was the extraction performed at low temperature? check_quenching->check_temp Yes improve_quenching->check_temp use_cold Use pre-chilled tubes, solvents, and equipment check_temp->use_cold No check_ph Was an acidic extraction buffer used? check_temp->check_ph Yes use_cold->check_ph use_acidic_buffer Use a buffer with pH 4.5-5.5 check_ph->use_acidic_buffer No check_time Was the extraction performed quickly? check_ph->check_time Yes use_acidic_buffer->check_time minimize_time Streamline the extraction workflow check_time->minimize_time No success Re-analyze sample check_time->success Yes spe Consider Solid-Phase Extraction (SPE) for speed minimize_time->spe spe->success

Caption: Troubleshooting workflow for low recovery of this compound.

References

Technical Support Center: Quality Control for Synthetic 5-Carboxy-2-pentenoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 5-Carboxy-2-pentenoyl-CoA standards.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage and handling for this compound standards?

A1: Synthetic this compound is susceptible to degradation. For long-term storage, it is recommended to store the lyophilized solid at -80°C.[1] For short-term use, aqueous stock solutions should be prepared fresh and kept on ice. Avoid repeated freeze-thaw cycles. Storing solutions at a slightly acidic pH of around 6.0 can improve stability.[1]

Q2: What are the primary methods for assessing the purity of this compound?

A2: The purity of this compound is typically assessed using a combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). HPLC-UV allows for the quantification of the main compound and any UV-active impurities, while LC-MS/MS provides confirmation of the compound's identity through its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Q3: What are the characteristic mass spectrometry fragmentation patterns for this compound?

A3: In positive ion mode mass spectrometry, acyl-CoAs like this compound exhibit a characteristic fragmentation pattern. This includes a neutral loss of a 507 Da fragment corresponding to the 3'-phospho-adenosine diphosphate (B83284) moiety. Another common product ion is observed at m/z 428, which results from the cleavage between the 5'-diphosphates. These characteristic fragments are crucial for the specific detection and identification of the molecule in complex mixtures.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no signal in LC-MS/MS Sample Degradation: Acyl-CoAs are prone to hydrolysis.- Prepare fresh solutions before analysis. - Keep samples on ice or at 4°C during the experimental workflow. - Avoid prolonged exposure to basic pH.
Poor Ionization: The compound may not be ionizing efficiently.- Optimize mass spectrometer source parameters. - Consider using a different ionization mode (e.g., negative ion mode).
Incorrect Mass Transitions: The selected precursor and product ions may be incorrect.- Confirm the theoretical m/z of this compound (C₂₇H₄₂N₇O₁₉P₃S, exact mass: 893.1469). - Use the characteristic neutral loss of 507 Da and the m/z 428 fragment ion for initial identification.
Multiple peaks in HPLC chromatogram Presence of Impurities: The standard may contain impurities from the synthesis or degradation products.- Review the supplier's certificate of analysis for expected purity. - Use LC-MS/MS to identify the m/z of the additional peaks to determine if they are related to the main compound (e.g., degradation products, different salt forms).
Isomers: The synthesis may have produced isomers of this compound.- If isomers are suspected, chromatographic conditions (e.g., gradient, column chemistry) may need to be optimized for better separation.
Inaccurate Quantification Standard Curve Issues: The calibration curve may not be linear or accurate.- Prepare fresh calibration standards from a stock solution. - Use a suitable internal standard, such as an odd-chain acyl-CoA (e.g., C17:0-CoA), which is not naturally present in most biological samples.
Matrix Effects: Components in the sample matrix may be suppressing or enhancing the signal.- Perform a matrix effect study by comparing the response of the standard in solvent versus in the sample matrix. - If significant matrix effects are observed, sample cleanup using solid-phase extraction (SPE) may be necessary. However, be aware that SPE can lead to the loss of more hydrophilic short-chain acyl-CoAs.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

This protocol provides a general method for the purity assessment of this compound. The specific retention time should be determined empirically.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 20 mM KH₂PO₄, pH 2.9.[1]

    • Mobile Phase B: Acetonitrile.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.[1]

    • UV Detection: 260 nm (for the adenine (B156593) moiety of CoA).

    • Gradient:

      • 0-5 min: 5% B

      • 5-32 min: 5% to 38% B

      • 32-35 min: 38% to 75% B

      • 35-40 min: 75% to 5% B

      • 40-45 min: 5% B[1]

  • Sample Preparation:

    • Dissolve the lyophilized standard in a suitable buffer (e.g., the starting mobile phase) to a known concentration (e.g., 1 mg/mL).

    • Inject an appropriate volume (e.g., 10 µL) onto the HPLC system.

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Identity Confirmation by LC-MS/MS

This protocol outlines a general procedure for the confirmation of this compound identity.

  • Sample Preparation and Extraction:

    • For standards, dissolve in an appropriate solvent (e.g., 50:50 acetonitrile:water).

    • For biological samples, a protein precipitation step is required. A common method is the addition of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA).[2]

  • Chromatographic Conditions:

    • Column: C18 or C8 UHPLC column.

    • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[3]

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[3]

    • Flow Rate: 0.4 mL/min.[3]

    • Gradient: A gradient from low to high organic phase should be optimized to achieve good retention and peak shape.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or a full scan followed by product ion scan.

    • Expected Mass Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Description
This compound894.1 [M+H]⁺387.1[M+H - 507]⁺
894.1 [M+H]⁺428.0Adenosine diphosphate fragment

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Visualizations

experimental_workflow Figure 1. Experimental Workflow for QC of this compound cluster_prep Sample Preparation cluster_hplc Purity Assessment cluster_ms Identity Confirmation prep Reconstitute Lyophilized Standard hplc HPLC-UV Analysis prep->hplc Inject for Purity lcms LC-MS/MS Analysis prep->lcms Inject for Identity purity Calculate Purity (%) hplc->purity identity Confirm Mass and Fragmentation lcms->identity

Caption: Figure 1. Workflow for the quality control analysis of synthetic this compound standards.

troubleshooting_workflow Figure 2. Troubleshooting Low Signal in LC-MS/MS start Low or No Signal? check_freshness Sample Prepared Fresh? start->check_freshness check_ms_params MS Parameters Optimized? check_freshness->check_ms_params Yes solution_remake Remake Sample and Keep on Ice check_freshness->solution_remake No check_transitions Mass Transitions Correct? check_ms_params->check_transitions Yes solution_optimize Optimize Source Parameters check_ms_params->solution_optimize No solution_verify_mass Verify Theoretical Mass and Fragments check_transitions->solution_verify_mass No

Caption: Figure 2. A decision tree for troubleshooting low signal intensity in LC-MS/MS analysis.

References

Validation & Comparative

A Researcher's Guide to Confirming the Identity of 5-Carboxy-2-pentenoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of metabolic intermediates are paramount. This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of 5-Carboxy-2-pentenoyl-CoA, a key intermediate in various metabolic pathways, within biological samples.

The robust detection of this compound is critical for understanding its role in cellular metabolism and its potential as a biomarker in disease states. This guide focuses on the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provides a comparative overview with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a viable alternative.

Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on the specific requirements of the research, including sensitivity, specificity, and throughput. LC-MS/MS offers unparalleled sensitivity and specificity, making it the premier choice for the analysis of low-abundance metabolites like acyl-CoAs.[1][2] HPLC-UV presents a more accessible alternative, though with limitations in sensitivity and specificity.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation.Separation by liquid chromatography followed by detection based on UV absorbance of the adenine (B156593) moiety of CoA.
Specificity Very High (identification based on precursor and product ion masses).Moderate (risk of co-eluting compounds with similar UV absorbance).
Sensitivity (LOD) High (low fmol to pmol range).Low to Moderate (pmol to nmol range).
Quantitative Accuracy High (especially with stable isotope-labeled internal standards).Moderate (susceptible to matrix effects and baseline noise).
Throughput High.Moderate.
Instrumentation Cost High.Moderate.
Expertise Required High.Moderate.

This table provides a general comparison. Specific performance will vary based on the instrument, method, and sample matrix.

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible scientific findings. Below are outlined methodologies for sample preparation and analysis using both LC-MS/MS and HPLC-UV.

Sample Preparation from Biological Matrices

The initial step in the analysis of intracellular metabolites is the efficient extraction of the target analyte while minimizing degradation.

1. Cell Harvesting and Lysis:

  • For adherent cells, wash the cell monolayer with ice-cold phosphate-buffered saline (PBS). For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cells by adding a cold extraction solvent, typically a mixture of acetonitrile, methanol (B129727), and water (e.g., 2:2:1 v/v/v).[1]

  • For tissue samples, rapidly freeze the tissue in liquid nitrogen and grind to a fine powder before adding the extraction solvent.

2. Protein Precipitation and Clarification:

  • After lysis, vortex the samples vigorously and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins and cell debris.

  • Carefully collect the supernatant containing the acyl-CoAs.

3. (Optional) Solid-Phase Extraction (SPE) for Sample Clean-up:

  • For complex matrices, an optional SPE step can be employed to remove interfering substances.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the supernatant and wash with a low percentage of organic solvent.

  • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for analysis.[2]

LC-MS/MS Method for this compound

This protocol is based on established methods for short- and medium-chain acyl-CoAs and is adapted for this compound.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm) is typically used.[1]

    • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute acyl-CoAs of varying chain lengths.

    • Flow Rate: 0.2 mL/min.[1]

    • Column Temperature: 30°C.[1]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • Precursor Ion (Q1): The [M+H]+ ion for this compound (C₂₇H₄₂N₇O₁₉P₃S, MW: 893.64 g/mol ) is m/z 894.15.

      • Product Ion (Q3): A characteristic fragment resulting from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 m/z) is monitored at m/z 387.15.[2] A second, confirmatory transition to the panthothenate fragment can also be monitored.

    • Instrument Parameters: Optimize spray voltage, gas flows, and collision energy for maximum signal intensity.

HPLC-UV Method for Acyl-CoA Analysis

This method provides a less sensitive but more accessible alternative to LC-MS/MS.

  • Chromatography:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., methanol or acetonitrile).

    • Detection: UV absorbance is monitored at 254 or 260 nm, corresponding to the adenine base of the CoA molecule.

Performance Comparison

The following table summarizes the expected performance characteristics of the two methods for the analysis of this compound, with data for the target analyte estimated based on published data for structurally similar dicarboxylic acyl-CoAs like succinyl-CoA and glutaryl-CoA.[2][3]

Performance MetricLC-MS/MS (Estimated)HPLC-UV (Estimated)
Limit of Detection (LOD) 2 - 10 nM1 - 5 µM
Limit of Quantification (LOQ) 5 - 25 nM5 - 15 µM
Linearity (R²) > 0.99> 0.98
Precision (%RSD) < 15%< 20%
Accuracy (% Recovery) 85 - 115%80 - 120%

Synthesis of Standards

Accurate quantification necessitates the use of a pure analytical standard. For this compound, which is not readily commercially available, a chemo-enzymatic synthesis approach is recommended.[4][5] This typically involves the chemical synthesis of the carboxylic acid precursor (5-carboxy-2-pentenoic acid) followed by enzymatic ligation to Coenzyme A using a promiscuous acyl-CoA synthetase. For the highest accuracy, the synthesis of a stable isotope-labeled internal standard (e.g., ¹³C-labeled) is advised to account for matrix effects and variations in sample preparation.[6]

Visualizing the Workflow and Pathways

To further clarify the experimental process and the metabolic context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Cells or Tissue) extraction Lysis & Extraction (Acetonitrile/Methanol/Water) sample->extraction centrifugation Protein Precipitation & Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (Optional Clean-up) supernatant->spe reconstitution Reconstitution spe->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms Primary Method hplcuv HPLC-UV Analysis reconstitution->hplcuv Alternative data Data Acquisition & Analysis lcms->data hplcuv->data

General workflow for the analysis of this compound.

logical_comparison cluster_attributes Performance Attributes lcms LC-MS/MS sensitivity Sensitivity lcms->sensitivity High specificity Specificity lcms->specificity Very High cost Cost lcms->cost High complexity Complexity lcms->complexity High hplcuv HPLC-UV hplcuv->sensitivity Low-Moderate hplcuv->specificity Moderate hplcuv->cost Moderate hplcuv->complexity Moderate

Comparison of key attributes for LC-MS/MS and HPLC-UV.

This guide provides a framework for the robust and reliable confirmation of this compound in biological samples. The choice between LC-MS/MS and HPLC-UV will depend on the specific research question and available resources. For definitive identification and accurate quantification, especially at low physiological concentrations, the LC-MS/MS methodology is unequivocally superior.

References

Navigating the Labyrinth of Acyl-CoA Quantification: A Comparative Guide to LC-MS/MS Validation for 5-Carboxy-2-pentenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate study of lipid metabolism, the precise quantification of fatty acyl-Coenzyme A (acyl-CoA) species is of paramount importance. These molecules are central players in a host of cellular functions, from energy metabolism and lipid biosynthesis to the regulation of critical signaling pathways. The selection of an appropriate analytical methodology is a critical determinant of the accuracy and comprehensiveness of the resulting acyl-CoA profile. This guide presents an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of 5-Carboxy-2-pentenoyl-CoA, supported by established experimental data and detailed protocols.

The Superiority of LC-MS/MS for Acyl-CoA Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of acyl-CoAs due to its unparalleled sensitivity and selectivity.[1][2][3] Alternative methods, such as fluorescence-based enzymatic assays and high-performance liquid chromatography (HPLC) with UV detection, are generally less effective for complex biological samples, often lacking the specificity to distinguish between structurally similar acyl-CoA species.[3][4]

Comparative Analysis of Methodologies

The performance of an LC-MS/MS method is critically dependent on the chosen sample preparation and chromatographic strategies. Below is a comparison of common approaches, with performance metrics synthesized from validated methods for short-chain acyl-CoAs.

Methodology Key Strengths Key Limitations Typical Recovery Limit of Quantification (LOQ)
Protein Precipitation (e.g., Acetonitrile (B52724), Methanol (B129727), or SSA) Simple, rapid, and effective for a broad range of acyl-CoAs.[1][5]Potential for ion suppression from co-extracted matrix components.[5]85-115%Low ng/mL to sub-ng/mL range.[6][7]
Solid-Phase Extraction (SPE) Excellent for sample clean-up, significantly reducing matrix effects and improving sensitivity.[1][5]More time-consuming and can lead to the loss of more hydrophilic short-chain acyl-CoAs if not optimized.[1]80-120%Sub-ng/mL to pg/mL range.
Ion-Pairing Chromatography Enhances retention of polar acyl-CoAs on reverse-phase columns, improving separation.Can lead to ion suppression and requires dedicated columns and longer equilibration times.Not explicitly stated, but high MS intensities reported.Low nM to sub-nM range.[2]

Experimental Protocol: A Validated LC-MS/MS Approach

A robust and reproducible experimental protocol is fundamental to reliable quantification. The following is a representative LC-MS/MS methodology for the analysis of this compound in biological samples, based on established methods for similar short-chain acyl-CoAs.[1][6][8]

Sample Preparation (Protein Precipitation)
  • Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water or 2.5% 5-sulfosalicylic acid).[1][5]

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample) to all samples, calibration standards, and quality controls.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[5]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.[5]

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[5]

  • Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis, such as 50% methanol in water.[5]

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.[7][8]

    • Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is typical.[8]

    • Injection Volume: 5-10 µL of the reconstituted sample is injected.[8]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of acyl-CoAs.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.[7][8] The common fragmentation pattern for CoA esters involves the loss of the 3'-phospho-ADP moiety.[9]

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).[10][11][12] Key validation parameters include:

Parameter Acceptance Criteria Reference
Selectivity and Specificity No significant interfering peaks at the retention time of the analyte in blank matrix samples.[10][11]
Linearity A linear relationship between concentration and response, with a correlation coefficient (r²) ≥ 0.99.[10]
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ).[11][13]
Precision Relative standard deviation (RSD) ≤15% (≤20% at the LLOQ).[11][13]
Matrix Effect Assessed to ensure that the matrix does not interfere with the ionization of the analyte.[11][13]
Stability Analyte stability should be demonstrated under various conditions (e.g., bench-top, freeze-thaw, long-term storage).[11]

Visualizing the Workflow and Metabolic Context

To further clarify the experimental process and the biological significance of this compound, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization 1. Homogenization in Extraction Solvent Spiking 2. Internal Standard Spiking Homogenization->Spiking Precipitation 3. Protein Precipitation Spiking->Precipitation Centrifugation 4. Centrifugation Precipitation->Centrifugation Collection 5. Supernatant Collection Centrifugation->Collection Evaporation 6. Solvent Evaporation Collection->Evaporation Reconstitution 7. Reconstitution Evaporation->Reconstitution LC_Separation 8. Chromatographic Separation (C18) Reconstitution->LC_Separation MS_Detection 9. Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification 10. Quantification vs. Calibration Curve MS_Detection->Quantification

Caption: Experimental workflow for LC-MS/MS quantification of this compound.

G Fatty_Acids Fatty Acids Acyl_CoA_Pool Acyl-CoA Pool Fatty_Acids->Acyl_CoA_Pool Amino_Acids Amino Acids Amino_Acids->Acyl_CoA_Pool Glucose Glucose Glucose->Acyl_CoA_Pool Target_Analyte This compound Acyl_CoA_Pool->Target_Analyte Beta_Oxidation β-Oxidation Acyl_CoA_Pool->Beta_Oxidation TCA_Cycle TCA Cycle Acyl_CoA_Pool->TCA_Cycle Lipid_Synthesis Lipid Synthesis Acyl_CoA_Pool->Lipid_Synthesis Protein_Acylation Protein Acylation Acyl_CoA_Pool->Protein_Acylation

Caption: Central role of Acyl-CoAs in cellular metabolism.

By leveraging a well-validated LC-MS/MS method, researchers can achieve the accurate and precise quantification of this compound, enabling a deeper understanding of its role in health and disease. The principles and protocols outlined in this guide provide a solid foundation for developing and implementing such methods in a research or drug development setting.

References

A Comparative Analysis of 5-Carboxy-2-pentenoyl-CoA and Glutaryl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the metabolic pathways involving 5-Carboxy-2-pentenoyl-CoA and glutaryl-CoA. While both are acyl-CoA derivatives, their known metabolic roles diverge significantly. Glutaryl-CoA is a well-characterized intermediate in the catabolism of essential amino acids in mammals. In contrast, this compound is primarily recognized as an intermediate in an engineered, synthetic pathway for the production of adipic acid, inspired by a reversal of the β-oxidation spiral. This guide will delve into the specifics of their respective metabolic contexts, the enzymes that catalyze their transformations, and available quantitative data.

Metabolic Context: Natural Catabolism vs. Synthetic Anabolism

The metabolic pathways of glutaryl-CoA and this compound represent two distinct paradigms: a natural catabolic route for energy production and a synthetic anabolic pathway for bioproduction.

Glutaryl-CoA Metabolism:

Glutaryl-CoA is a key intermediate in the mitochondrial degradation of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[1][2] This catabolic pathway ultimately breaks down these amino acids into acetyl-CoA, which can then enter the citric acid cycle for energy production. The central enzyme in this pathway is glutaryl-CoA dehydrogenase (GCDH), which catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and carbon dioxide.[2] Deficiencies in GCDH lead to the genetic disorder glutaric aciduria type I, characterized by the accumulation of glutaric acid and other metabolites, leading to severe neurological damage.[2]

This compound Metabolism:

This compound is known as an intermediate in a synthetic metabolic pathway designed for the bio-based production of adipic acid, a valuable platform chemical.[1][3][4] This engineered pathway, often referred to as the reverse β-oxidation pathway, essentially reverses the steps of fatty acid degradation to build a six-carbon dicarboxylic acid from smaller precursors like acetyl-CoA and succinyl-CoA.[3] In this anabolic sequence, this compound is formed and subsequently reduced by the enzyme this compound reductase.[5] To date, there is limited evidence for the widespread natural occurrence of this pathway or of this compound as a common metabolic intermediate.[6]

Key Enzymes: A Dehydrogenase vs. a Reductase

The primary enzymes responsible for the metabolism of glutaryl-CoA and this compound are glutaryl-CoA dehydrogenase and this compound reductase, respectively. These enzymes, while both acting on acyl-CoA substrates, catalyze opposing types of reactions.

Glutaryl-CoA Dehydrogenase (GCDH):

GCDH is a mitochondrial flavoprotein that belongs to the acyl-CoA dehydrogenase (ACAD) family.[2][7] It catalyzes the FAD-dependent oxidative decarboxylation of glutaryl-CoA. The reaction mechanism involves the abstraction of a proton from the α-carbon and a hydride transfer from the β-carbon to FAD, followed by decarboxylation to yield crotonyl-CoA.[2][8] The release of the product, crotonyl-CoA, has been identified as the rate-determining step in the steady-state turnover of the enzyme.[9]

This compound Reductase:

This enzyme, often sourced from organisms like Thermobifida fusca for synthetic biology applications, catalyzes the reduction of the carbon-carbon double bond in this compound to form adipyl-CoA.[5] This reaction is a key step in the engineered adipic acid biosynthesis pathway.[3][4] The enzyme's activity is a critical control point in the overall efficiency of adipic acid production.[5]

Quantitative Data Comparison

The following table summarizes available kinetic data for the key enzymes in each pathway. It is important to note that the data for this compound reductase is from an engineered enzyme used in a synthetic pathway and may not reflect the properties of a naturally occurring enzyme.

ParameterGlutaryl-CoA Dehydrogenase (Human)This compound Reductase (Tfu_1647 mutant E334D)
Substrate Glutaryl-CoAThis compound
Km 3.4 µMSignificantly reduced compared to wild-type
Vmax 0.24 µmoles/min/mgHigher than wild-type
Cofactor FADLikely NAD(P)H
Cellular Location MitochondriaCytosol (in engineered E. coli)

Note: Specific Km and Vmax values for the E334D mutant of this compound reductase were not explicitly found in the search results, but the qualitative improvement was noted.[5]

Experimental Protocols

Measurement of Glutaryl-CoA Dehydrogenase (GCDH) Activity:

A common method for assaying GCDH activity involves monitoring the reduction of an artificial electron acceptor.

  • Principle: The activity of GCDH is determined by measuring the rate of reduction of an electron acceptor, such as ferrocenium (B1229745) hexafluorophosphate (B91526) or an electron-transfer flavoprotein (ETF), which is coupled to the oxidation of glutaryl-CoA. The change in absorbance of the electron acceptor is monitored spectrophotometrically.

  • Reaction Mixture: A typical assay mixture contains buffer (e.g., potassium phosphate), the substrate glutaryl-CoA, the electron acceptor, and the enzyme source (e.g., purified enzyme, cell lysate).

  • Procedure: The reaction is initiated by the addition of the enzyme, and the decrease in absorbance of the oxidized electron acceptor is followed over time. The rate of the reaction is proportional to the enzyme activity.

  • Detection: The change in absorbance is measured at a specific wavelength depending on the electron acceptor used. For example, the reduction of ferrocenium can be monitored at 300 nm.

Several ELISA kits are also commercially available for the quantitative determination of human GCDH in biological samples.[10][11]

Measurement of this compound Reductase Activity:

The activity of this reductase is typically assayed by monitoring the consumption of the reducing cofactor, NADPH.

  • Principle: The enzymatic activity is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of this compound.

  • Reaction Mixture: The assay mixture typically includes a buffer (e.g., Tris-HCl), NADPH, the substrate this compound, and the enzyme preparation.

  • Procedure: The reaction is started by adding the enzyme, and the decrease in absorbance at 340 nm is monitored over time.

  • Detection: A spectrophotometer is used to measure the change in absorbance at 340 nm. The rate of NADPH oxidation is directly proportional to the reductase activity. A similar spectrophotometric assay has been described for 2,4-dienoyl-CoA reductase, which also monitors NADPH oxidation.[12]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the metabolic pathways and the logical flow of the experimental setups.

glutaryl_coa_metabolism Lysine L-Lysine / L-Tryptophan Glutaryl_CoA Glutaryl-CoA Lysine->Glutaryl_CoA Multiple Steps Glutaconyl_CoA Glutaconyl-CoA Glutaryl_CoA->Glutaconyl_CoA GCDH (Dehydrogenation) Crotonyl_CoA Crotonyl-CoA Glutaconyl_CoA->Crotonyl_CoA GCDH (Decarboxylation) Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA β-oxidation-like steps TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Catabolic pathway of Glutaryl-CoA from amino acids.

five_carboxy_pentenoyl_coa_metabolism Succinyl_CoA Succinyl-CoA Three_Oxoadipyl_CoA 3-Oxoadipyl-CoA Succinyl_CoA->Three_Oxoadipyl_CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->Three_Oxoadipyl_CoA Three_Hydroxyadipyl_CoA 3-Hydroxyadipyl-CoA Three_Oxoadipyl_CoA->Three_Hydroxyadipyl_CoA Reduction Five_Carboxy_Pentenoyl_CoA This compound Three_Hydroxyadipyl_CoA->Five_Carboxy_Pentenoyl_CoA Dehydration Adipyl_CoA Adipyl-CoA Five_Carboxy_Pentenoyl_CoA->Adipyl_CoA This compound reductase (Reduction) Adipic_Acid Adipic Acid Adipyl_CoA->Adipic_Acid Thioesterase

Caption: Synthetic pathway for adipic acid biosynthesis.

experimental_workflow cluster_gcdh GCDH Assay cluster_reductase This compound Reductase Assay GCDH_Sample Enzyme Source (e.g., cell lysate) GCDH_Mix Reaction Mix GCDH_Sample->GCDH_Mix GCDH_Substrate Glutaryl-CoA GCDH_Substrate->GCDH_Mix GCDH_Acceptor Electron Acceptor GCDH_Acceptor->GCDH_Mix GCDH_Spectro Spectrophotometer (Measure Absorbance Change) GCDH_Mix->GCDH_Spectro GCDH_Activity Calculate GCDH Activity GCDH_Spectro->GCDH_Activity Red_Sample Enzyme Source Red_Mix Reaction Mix Red_Sample->Red_Mix Red_Substrate This compound Red_Substrate->Red_Mix Red_Cofactor NADPH Red_Cofactor->Red_Mix Red_Spectro Spectrophotometer (Measure NADPH Oxidation at 340nm) Red_Mix->Red_Spectro Red_Activity Calculate Reductase Activity Red_Spectro->Red_Activity

Caption: Workflow for enzyme activity assays.

Conclusion

The comparison between this compound and glutaryl-CoA metabolism highlights a fascinating contrast between natural catabolic pathways and engineered biosynthetic routes. Glutaryl-CoA is an integral part of mammalian amino acid degradation, with a well-defined metabolic fate and clinical relevance. This compound, on the other hand, is currently understood primarily as a synthetic intermediate in the burgeoning field of metabolic engineering for the production of valuable chemicals. While the enzymes acting upon them, a dehydrogenase and a reductase, catalyze opposing reactions, the study of both provides valuable insights into the principles of enzyme catalysis, metabolic regulation, and the potential for designing novel biochemical pathways. Future research may yet uncover natural roles for this compound, which would add another layer to this intriguing comparison.

References

A Comparative Analysis of the 5-Carboxy-2-pentenoyl-CoA Pathway and Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Central carbon metabolism comprises a complex network of interconnected pathways essential for cellular growth, energy production, and biosynthesis. Among these, pathways that utilize acetyl-CoA as a key building block are fundamental. This guide provides an objective comparison of two such pathways: the 5-Carboxy-2-pentenoyl-CoA pathway, a key part of the ethylmalonyl-CoA pathway for acetyl-CoA assimilation, and the canonical fatty acid synthesis pathway. This comparison is supported by experimental data and detailed methodologies to assist researchers in understanding their distinct roles and mechanisms.

At a Glance: Key Differences

FeatureThis compound Pathway (Ethylmalonyl-CoA Pathway)Fatty Acid Synthesis Pathway
Primary Function Acetyl-CoA assimilation for the production of C4 and C5 dicarboxylic acids and other metabolic intermediates.Synthesis of long-chain fatty acids for energy storage, membrane biogenesis, and signaling molecules.
Key Enzyme Crotonyl-CoA Carboxylase/Reductase (CCR)Fatty Acid Synthase (FAS) complex
Starting Substrates Acetyl-CoA, Bicarbonate (CO2)Acetyl-CoA, Malonyl-CoA
Primary Product Intermediates like (2S)-Ethylmalonyl-CoA, leading to succinyl-CoA and glyoxylate (B1226380).Palmitate (a 16-carbon saturated fatty acid)
Reductant Used NADPHNADPH
Cellular Location Primarily in the cytoplasm of bacteria and some eukaryotes.Primarily in the cytoplasm of eukaryotes and bacteria.
Stoichiometry (per 2 Acetyl-CoA) Varies depending on the specific output, but involves carboxylation and reduction steps.1 Acetyl-CoA + 7 Malonyl-CoA + 14 NADPH + 14 H+ → Palmitate + 7 CO2 + 8 CoA + 14 NADP+ + 6 H2O. The synthesis of 7 malonyl-CoA requires 7 ATP.

Pathway Overview

This compound Pathway (within the Ethylmalonyl-CoA Pathway)

The this compound pathway is a central part of the ethylmalonyl-CoA pathway, which serves as an alternative to the glyoxylate cycle for the assimilation of acetyl-CoA in many bacteria.[1] This pathway is crucial for organisms that lack the key enzymes of the glyoxylate cycle, such as isocitrate lyase.[1] The pathway's primary role is to convert two-carbon acetyl-CoA units into four- and five-carbon intermediates that can replenish the tricarboxylic acid (TCA) cycle and serve as precursors for biosynthesis.[2]

A key and unique reaction in this pathway is the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA, catalyzed by crotonyl-CoA carboxylase/reductase (CCR).[1][3] This reaction is notable as it fixes CO2.[1] The pathway ultimately leads to the formation of succinyl-CoA and glyoxylate, which can then enter central metabolism.

Fatty Acid Synthesis Pathway

The fatty acid synthesis pathway is a fundamental anabolic process responsible for the de novo synthesis of fatty acids.[4] This pathway is highly conserved across all domains of life.[4] It commences with the carboxylation of acetyl-CoA to malonyl-CoA, which serves as the two-carbon donor for the growing fatty acid chain.[5] In most eukaryotes and some bacteria, a large multifunctional enzyme complex called fatty acid synthase (FAS) catalyzes the subsequent series of reactions.[6][7] In most bacteria, these reactions are carried out by a series of individual enzymes (Type II FAS).[4]

The process involves a repeating four-step sequence of condensation, reduction, dehydration, and another reduction, with each cycle elongating the acyl chain by two carbons.[5] The primary product of this pathway is palmitate, a 16-carbon saturated fatty acid, which can then be further elongated or desaturated to produce a variety of other fatty acids.

Quantitative Performance Comparison

Direct comparative experimental data on the overall flux and efficiency of these two pathways under identical conditions is limited in the literature. However, a comparison can be drawn from their stoichiometry and the kinetic properties of their key enzymes.

ParameterThis compound Pathway (CCR)Fatty Acid Synthesis Pathway (FAS)Reference
Specific Activity (Vmax) ~40 units/mg (tagged enzyme ~100 units/mg) for Rhodobacter sphaeroides CCR.Varies significantly depending on the organism and conditions. For reconstituted E. coli FAS, rates can exceed 100 µM/min.[8][9]
Apparent Km (Crotonyl-CoA) 0.4 mMN/A[10]
Apparent Km (NADPH) 0.7 mMN/A (NADPH is a required cofactor)[10]
Apparent Km (HCO3-) 14 mMN/A[10]
ATP Consumption (per 2 carbons added) 1 ATP (for the carboxylation of acetyl-CoA to malonyl-CoA, which is a precursor to crotonyl-CoA)1 ATP (for the synthesis of each malonyl-CoA)
NADPH Consumption (per 2 carbons added) 1 NADPH (for the reductive carboxylation of crotonyl-CoA)2 NADPH (for the two reduction steps in each elongation cycle)

Note: The stoichiometry for the fatty acid synthesis of palmitate (16 carbons) from 8 acetyl-CoA molecules is: 8 Acetyl-CoA + 7 ATP + 14 NADPH → Palmitate + 8 CoA + 7 ADP + 7 Pi + 14 NADP+ + 6 H2O.[11][12]

Signaling Pathway and Experimental Workflow Diagrams

5_Carboxy_2_pentenoyl_CoA_Pathway cluster_main This compound Pathway (Key Steps) AcetylCoA1 2 Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA1->AcetoacetylCoA Thiolase HydroxybutyrylCoA 3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA NADPH CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA Dehydratase EthylmalonylCoA (2S)-Ethylmalonyl-CoA CrotonylCoA->EthylmalonylCoA CCR NADPH, CO2 CarboxypentenoylCoA This compound MethylsuccinylCoA Methylsuccinyl-CoA EthylmalonylCoA->MethylsuccinylCoA Mutase SuccinylCoA Succinyl-CoA MethylsuccinylCoA->SuccinylCoA Oxidation Glyoxylate Glyoxylate MethylsuccinylCoA->Glyoxylate Lyase

Caption: Key steps of the this compound pathway.

Fatty_Acid_Synthesis_Pathway cluster_main Fatty Acid Synthesis Pathway (One Elongation Cycle) AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS KetoacylACP β-Ketoacyl-ACP FAS->KetoacylACP Condensation AcylACP Growing Acyl-ACP AcylACP->FAS HydroxyacylACP β-Hydroxyacyl-ACP KetoacylACP->HydroxyacylACP Reduction (NADPH) EnoylACP Enoyl-ACP HydroxyacylACP->EnoylACP Dehydration SaturatedAcylACP Saturated Acyl-ACP (Chain elongated by 2C) EnoylACP->SaturatedAcylACP Reduction (NADPH) SaturatedAcylACP->AcylACP Next Cycle

Caption: A single elongation cycle in the Fatty Acid Synthesis pathway.

Experimental_Workflow cluster_main Comparative Metabolic Analysis Workflow CellCulture Cell Culture / In Vitro Reconstitution MetaboliteExtraction Metabolite Extraction CellCulture->MetaboliteExtraction FluxAnalysis Metabolic Flux Analysis (¹³C labeling) CellCulture->FluxAnalysis LCMS LC-MS/MS Analysis MetaboliteExtraction->LCMS DataAnalysis Quantitative Data Analysis LCMS->DataAnalysis FluxAnalysis->LCMS Comparison Pathway Comparison DataAnalysis->Comparison

Caption: A general experimental workflow for comparative metabolic analysis.

Experimental Protocols

Protocol 1: Assay for Crotonyl-CoA Carboxylase/Reductase (CCR) Activity

This protocol is adapted from methodologies used to characterize CCR from Rhodobacter sphaeroides.[8][10]

Principle: The activity of CCR is determined spectrophotometrically by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Reagents:

  • 1 M Tris-HCl buffer, pH 7.8

  • 100 mM Crotonyl-CoA solution

  • 10 mM NADPH solution

  • 1 M NaHCO3 solution

  • Purified CCR enzyme

  • Enzyme dilution buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

Procedure:

  • Prepare a reaction mixture in a 1 ml cuvette containing:

    • 100 µl of 1 M Tris-HCl, pH 7.8 (final concentration 100 mM)

    • 10 µl of 10 mM NADPH (final concentration 0.1 mM)

    • 10 µl of 1 M NaHCO3 (final concentration 10 mM)

    • Deionized water to a final volume of 990 µl.

  • Incubate the mixture for 2 minutes at 30°C to allow the temperature to equilibrate.

  • Initiate the reaction by adding 10 µl of purified CCR enzyme (the amount will depend on the enzyme's specific activity).

  • Start the measurement by adding 10 µl of 100 mM crotonyl-CoA (final concentration 1 mM).

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • The rate of NADPH oxidation is proportional to the CCR activity. Calculate the specific activity using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹).

Protocol 2: In Vitro Reconstitution and Assay of Fatty Acid Synthase (FAS) Activity

This protocol is based on the reconstitution of the E. coli FAS system.[9]

Principle: The overall activity of the reconstituted FAS system is measured by monitoring the incorporation of radiolabeled acetyl-CoA or malonyl-CoA into fatty acids, or by a coupled spectrophotometric assay monitoring NADPH consumption.

Reagents:

  • Purified FAS enzymes (for Type II systems) or the FAS complex (for Type I)

  • Acyl carrier protein (ACP)

  • Acetyl-CoA

  • [¹⁴C]-Malonyl-CoA

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM DTT and 1 mM EDTA)

  • Quenching solution (e.g., 10% SDS)

  • Scintillation cocktail

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, acetyl-CoA (e.g., 50 µM), NADPH (e.g., 200 µM), and all purified FAS components at appropriate concentrations (e.g., 1 µM each for E. coli FAS enzymes).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding [¹⁴C]-malonyl-CoA (e.g., 50 µM, with a specific activity of ~1 µCi/µmol).

  • Incubate the reaction at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 10, 15 minutes).

  • Stop the reaction in the aliquots by adding the quenching solution.

  • The fatty acid products are extracted (e.g., using hexane (B92381) after acidification).

  • The radioactivity in the extracted fatty acids is quantified by liquid scintillation counting.

  • The rate of fatty acid synthesis is calculated from the incorporation of radioactivity over time.

Protocol 3: LC-MS/MS Analysis of Acyl-CoA Intermediates

This protocol provides a general framework for the quantification of acyl-CoA species from both pathways.

Principle: Liquid chromatography is used to separate the different acyl-CoA molecules, which are then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Procedure:

  • Metabolite Extraction:

    • Quench cellular metabolism rapidly (e.g., by using cold methanol).

    • Extract acyl-CoAs from cell pellets or tissue samples using an appropriate solvent system (e.g., a mixture of acetonitrile, methanol, and water).

    • Include an internal standard (e.g., a ¹³C-labeled acyl-CoA) for accurate quantification.

  • LC Separation:

    • Use a reverse-phase C18 column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile).

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use multiple reaction monitoring (MRM) to detect specific parent-to-daughter ion transitions for each acyl-CoA of interest.

  • Data Analysis:

    • Quantify the concentration of each acyl-CoA by comparing its peak area to that of the internal standard and a standard curve of known concentrations.

Conclusion

The this compound pathway and the fatty acid synthesis pathway both utilize acetyl-CoA as a fundamental precursor but are directed towards distinct metabolic fates. The former is a key component of an anaplerotic sequence in certain microorganisms, enabling growth on two-carbon compounds by replenishing TCA cycle intermediates. In contrast, the latter is a ubiquitous anabolic pathway for the synthesis of fatty acids, crucial for energy storage and cellular structure.

For researchers in drug development, understanding the differences between these pathways is critical. The enzymes unique to the ethylmalonyl-CoA pathway, such as CCR, could represent potential targets for antimicrobial agents against pathogens that rely on this pathway for carbon assimilation. Conversely, inhibitors of the fatty acid synthase complex are being actively investigated as potential anticancer and antimicrobial agents, given the high demand for fatty acids in proliferating cells. The provided data and protocols offer a foundation for further investigation into the regulation, kinetics, and potential for therapeutic intervention in these essential metabolic pathways.

References

A Researcher's Guide to Antibody Cross-Reactivity for Acyl-CoA Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specific detection of protein acylation is critical for understanding cellular metabolism and signaling. Acyl-Coenzyme A (acyl-CoA) molecules provide the acyl groups for these post-translational modifications (PTMs). The antibodies used to detect these modifications are invaluable tools, but their utility is contingent on their specificity. Cross-reactivity with structurally similar acyl groups can lead to inaccurate data and misinterpretation of results.

This guide provides a comparative overview of the specificity of commercially available antibodies designed to detect various lysine (B10760008) acylation states, which serve as the direct readouts for the enzymatic activity of acyl-CoA-dependent transferases. We present available experimental data on their cross-reactivity, detail a standard protocol for assessing antibody specificity, and provide conceptual diagrams to illustrate key processes.

Performance Comparison of Anti-Acyl-Lysine Antibodies

The specificity of an antibody is its ability to distinguish between its target antigen and other structurally related molecules. For pan-specific antibodies that recognize a particular type of acylation (e.g., succinylation) on any protein, the key is to avoid cross-reactivity with other common acyl modifications (e.g., acetylation). The following table summarizes available data on the cross-reactivity of several widely used anti-acyl-lysine antibodies.

Antibody TargetAlternative Acyl-Lysine TestedObserved Cross-ReactivityAssay MethodSource
Anti-Succinyl-Lysine (SuccK) Acetyl-Lysine (AcK)No cross-reactivity observed with acetylated BSA.[1]Dot Blot / ELISAProduct Datasheet[1]
Anti-Succinyl-Lysine (SuccK) Unmodified Lysine, Acetyl-Lysine (AcK)Specific for SuccK; no cross-reactivity observed.[2]Dot BlotResearch Article[2]
Anti-Malonyl-Lysine (MalK) Other Lysine ModificationsDoes not cross-react with other lysine modifications.[3]Not SpecifiedProduct Datasheet[3]
Anti-Malonyl-Lysine (MalK) SuccK, PropionylK, ButyrylK, Unmodified KHighly specific for MalK; minimal to no signal for others.Dot BlotProduct Datasheet
Anti-Propionyl-Lysine (PrK) Acetyl-Lysine (AcK), Butyryl-Lysine (BuK)Specific for propionylated BSA; no signal for Ac-BSA or Bu-BSA.[4]Dot BlotProduct Datasheet[4]
Anti-Propionyl-Histone H3 (Lys23) Acetyl-Histone H3 (Lys23)~9-fold lower affinity for the acetylated peptide.[5]Affinity ChromatographyResearch Article[5]

Note: Data is often qualitative ("no cross-reactivity observed") based on dot blot or Western blot analysis. Quantitative data, such as IC50 values from competitive ELISA, is less commonly published in datasheets but is the gold standard for assessing specificity.

Experimental Protocols for Assessing Cross-Reactivity

The most common and quantitative method for evaluating antibody cross-reactivity is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) . This assay measures the ability of a free analyte (the potential cross-reactant) to compete with a plate-bound antigen for a limited number of antibody binding sites.

Competitive ELISA Protocol

Objective: To determine the degree to which various acyl-lysine peptides inhibit the binding of a primary antibody to its target acyl-lysine peptide coated on a microplate.

Materials:

  • High-binding 96-well microplate

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Target Antigen: Synthetic peptide with the target acylation (e.g., Succinyl-Lysine peptide)

  • Competitor Antigens: Synthetic peptides with alternative acylations (e.g., Acetyl-Lysine, Malonyl-Lysine peptides)

  • Primary Antibody: The anti-acyl-lysine antibody being tested

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)[6]

  • Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated Goat anti-Rabbit IgG)

  • Substrate Solution (e.g., TMB)[7]

  • Stop Solution (e.g., 2N H₂SO₄)[8]

  • Microplate reader

Procedure:

  • Antigen Coating: Coat the wells of a microtiter plate with the target antigen (e.g., succinylated peptide) at a concentration of 1-10 µg/mL in Coating Buffer. Incubate overnight at 4°C.[7][8]

  • Washing: Discard the coating solution and wash the wells three times with Wash Buffer.[8]

  • Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.[6][7]

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction: Prepare a series of dilutions for each competitor antigen. In separate tubes, pre-incubate the primary antibody (at a fixed, non-saturating concentration) with each dilution of the competitor antigens for at least 1 hour at room temperature.[8] A control reaction should contain the primary antibody with no competitor.

  • Incubation: Add 100 µL of the antibody-competitor mixtures to the corresponding wells of the coated plate. Incubate for 2 hours at room temperature.[8]

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[7][8]

  • Washing: Repeat the wash step as in step 2.

  • Signal Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 10-30 minutes, or until sufficient color develops.[7][8]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.[7]

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.[7][8]

Data Analysis: The signal is inversely proportional to the concentration of the competitor in the solution.[1] Plot the absorbance against the log of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) can be calculated for each acyl-peptide. The cross-reactivity percentage is then calculated as:

% Cross-Reactivity = (IC50 of Target Antigen / IC50 of Competitor Antigen) x 100

Visualizing Workflows and Concepts

Diagrams can clarify complex experimental setups and biological concepts. The following are Graphviz DOT script-generated diagrams illustrating the competitive ELISA workflow and the principle of antibody cross-reactivity.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection cluster_analysis Analysis p1 1. Coat Plate with Target Antigen p2 2. Wash p1->p2 p3 3. Block Non-specific Sites p2->p3 p4 4. Wash p3->p4 c2 6. Add Mixture to Plate p4->c2 c1 5. Pre-incubate Antibody with Competitor Antigens c1->c2 d1 7. Wash c2->d1 d2 8. Add Secondary Antibody d1->d2 d3 9. Wash d2->d3 d4 10. Add Substrate (TMB) d3->d4 d5 11. Add Stop Solution d4->d5 a1 12. Read Absorbance (450nm) d5->a1 a2 Calculate IC50 and % Cross-Reactivity a1->a2

Competitive ELISA workflow for assessing antibody cross-reactivity.

Cross_Reactivity_Concept cluster_antibody cluster_antigens Antibody Anti-Succinyl-Lysine Antibody Target Succinylated Lysine Antibody->Target High Affinity (Specific Binding) CrossReactant Glutarylated Lysine (Structurally Similar) Antibody->CrossReactant Lower Affinity (Cross-Reactivity) NonTarget Acetylated Lysine (Structurally Dissimilar)

Conceptual model of antibody specificity and cross-reactivity.

References

Comparative Metabolomics of Pathways Involving 5-Carboxy-2-pentenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of metabolic pathways involving the key intermediate, 5-Carboxy-2-pentenoyl-CoA. We will explore its central role in the engineered biosynthesis of adipic acid and contrast this with the catabolic peroxisomal β-oxidation of dicarboxylic acids. This objective comparison is supported by representative experimental data and detailed methodologies to aid in research and development.

Executive Summary

Data Presentation: Pathway Intermediates

The following table presents a representative comparison of intracellular metabolite concentrations in a wild-type E. coli strain versus a metabolically engineered strain designed for adipic acid production. This data is illustrative and compiled from typical results seen in metabolic engineering studies.

MetaboliteWild-Type E. coli (μmol/g DCW)Engineered E. coli for Adipic Acid Production (μmol/g DCW)Fold Change
Acetyl-CoA~50~150+3
Succinyl-CoA~20~80+4
3-Oxoadipyl-CoANot Detected~5N/A
3-Hydroxyadipyl-CoANot Detected~2N/A
This compound Not Detected ~1.5 N/A
Adipyl-CoANot Detected~10N/A
Adipic Acid (extracellular)Not Detected>10 g/LN/A

Metabolic Pathways Involving this compound

Engineered Adipic Acid Biosynthesis via Reverse Adipate (B1204190) Degradation

This synthetic pathway, often engineered in hosts like E. coli or Saccharomyces cerevisiae, essentially reverses the β-oxidation pathway for dicarboxylic acids to produce adipic acid from central metabolites.[1][2][3] this compound is a key intermediate in this multi-step enzymatic conversion of acetyl-CoA and succinyl-CoA.

Adipic Acid Biosynthesis acetyl_coa Acetyl-CoA oxo_adipyl_coa 3-Oxoadipyl-CoA acetyl_coa->oxo_adipyl_coa succinyl_coa Succinyl-CoA succinyl_coa->oxo_adipyl_coa  Succinyl-CoA:acetyl-CoA  acyl transferase (PaaJ) hydroxy_adipyl_coa 3-Hydroxyadipyl-CoA oxo_adipyl_coa->hydroxy_adipyl_coa  3-Hydroxyacyl-CoA  dehydrogenase (PaaH) carboxy_pentenoyl_coa This compound hydroxy_adipyl_coa->carboxy_pentenoyl_coa  3-Hydroxyadipyl-CoA  dehydratase (PaaF) adipyl_coa Adipyl-CoA carboxy_pentenoyl_coa->adipyl_coa  this compound  reductase adipic_acid Adipic Acid adipyl_coa->adipic_acid  Adipyl-CoA  thioesterase

Fig. 1: Engineered pathway for adipic acid biosynthesis.
Alternative Pathway: Peroxisomal β-Oxidation of Dicarboxylic Acids

In eukaryotes, the breakdown of long-chain dicarboxylic acids occurs primarily in peroxisomes.[4] This catabolic pathway shortens the dicarboxylic acid chain by two carbons in each cycle, producing acetyl-CoA. While this pathway degrades dicarboxylic acids, it can be conceptually viewed as the reverse of the adipic acid biosynthesis pathway.

Peroxisomal Beta-Oxidation dicarboxylic_acid_coa Dicarboxylyl-CoA (e.g., Adipyl-CoA) enoyl_coa 2,3-enoyl-CoA derivative dicarboxylic_acid_coa->enoyl_coa  Acyl-CoA  oxidase hydroxyacyl_coa 3-Hydroxyacyl-CoA derivative enoyl_coa->hydroxyacyl_coa  Enoyl-CoA  hydratase oxoacyl_coa 3-Oxoacyl-CoA derivative hydroxyacyl_coa->oxoacyl_coa  3-Hydroxyacyl-CoA  dehydrogenase shortened_dca_coa Chain-shortened Dicarboxylyl-CoA oxoacyl_coa->shortened_dca_coa acetyl_coa Acetyl-CoA oxoacyl_coa->acetyl_coa  Thiolase

Fig. 2: Peroxisomal β-oxidation of dicarboxylic acids.

Experimental Protocols

Metabolite Extraction from E. coli

This protocol is designed for the extraction of intracellular acyl-CoAs from bacterial cultures.

Materials:

  • Quenching solution: 60% methanol, 75 mM HEPES, pH 7.2 (-40°C)

  • Extraction solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v) with 0.1 M formic acid (-20°C)

  • Centrifuge capable of reaching -20°C and 14,000 x g

  • Lyophilizer

Procedure:

  • Rapidly quench a defined volume of cell culture (e.g., corresponding to 5-10 mg of cell dry weight) by mixing with 5 volumes of cold quenching solution.

  • Centrifuge the quenched cell suspension at 10,000 x g for 5 minutes at -20°C.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of cold extraction solvent.

  • Immediately freeze the suspension in liquid nitrogen and lyophilize overnight.

  • Resuspend the lyophilized powder in 200 µL of 50% methanol.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Quantification of Acyl-CoAs by LC-MS/MS

This method provides a robust approach for the sensitive and specific quantification of this compound and other acyl-CoA species.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

LC Conditions:

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 2% to 98% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each analyte. For this compound, the transition would be determined using a purified standard, but a representative transition for a similar molecule would be m/z 852.2 -> m/z 345.1.

  • Calibration: A standard curve is generated using authentic standards of the acyl-CoAs of interest.

Workflow for Comparative Metabolomics

The following diagram illustrates the logical workflow for a comparative metabolomics study focused on pathways involving this compound.

Comparative Metabolomics Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase strain1 Wild-Type Strain culture1 Cell Culture strain1->culture1 strain2 Engineered Strain culture2 Cell Culture strain2->culture2 quench_extract1 Quenching & Metabolite Extraction culture1->quench_extract1 quench_extract2 Quenching & Metabolite Extraction culture2->quench_extract2 lcms LC-MS/MS Analysis quench_extract1->lcms quench_extract2->lcms peak_integration Peak Integration & Quantification lcms->peak_integration statistical_analysis Statistical Analysis peak_integration->statistical_analysis pathway_mapping Pathway Mapping & Interpretation statistical_analysis->pathway_mapping

Fig. 3: Workflow for comparative metabolomics analysis.

References

A Comparative Guide to Validating the Role of 5-Carboxy-2-pentenoyl-CoA Using Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The elucidation of novel metabolic pathways and the validation of their intermediates are critical endeavors in biochemical research and drug development. This guide provides a comparative overview of methodologies for validating the role of a specific acyl-CoA intermediate, 5-Carboxy-2-pentenoyl-CoA. Evidence suggests this molecule is an intermediate in several metabolic pathways, including caprolactam degradation and phenylalanine metabolism.[1] This document focuses on the application of stable isotope tracing, a powerful technique for mapping metabolic fluxes, and contrasts it with alternative approaches.[2][3][4]

Hypothesized Metabolic Context of this compound

For the purpose of this guide, we will consider this compound in the context of adipic acid biosynthesis, where it is acted upon by this compound reductase.[5] The validation of its role as a key intermediate is crucial for understanding and engineering this pathway for industrial applications.

Method 1: Stable Isotope Labeling and Mass Spectrometry

Stable isotope tracing is a robust technique to track the flow of atoms through metabolic pathways.[3][6] By introducing a precursor molecule labeled with a stable isotope (e.g., ¹³C or ¹⁵N), researchers can trace the incorporation of the label into downstream metabolites, providing direct evidence of pathway activity.[2][3][7]

Experimental Workflow: Isotopic Labeling

The general workflow for an isotopic labeling experiment involves introducing a labeled substrate to a biological system and monitoring its incorporation into the metabolite of interest.[2][3]

G cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis A Introduce ¹³C-labeled Adipic Acid Precursor B Incubate for Time Course (0-24h) A->B C Quench Metabolism B->C D Extract Metabolites C->D E LC-MS/MS Analysis D->E F Data Analysis: Isotopologue Distribution E->F G A Purify Recombinant This compound reductase C Set up Reaction with Cofactors (NADPH) A->C B Synthesize This compound Substrate B->C D Monitor Substrate Depletion / Product Formation via LC-MS C->D E Calculate Kinetic Parameters (Km, Vmax) D->E G A Design gRNA targeting This compound reductase gene B Transform E. coli with Cas9 and gRNA Plasmids A->B C Select and Verify Knockout Strains B->C D Culture WT and Knockout Strains in Defined Media C->D E Analyze Metabolite Levels via LC-MS/MS D->E

References

Safety Operating Guide

Essential Safety and Operational Guide for 5-Carboxy-2-pentenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety, handling, and disposal information for 5-Carboxy-2-pentenoyl-CoA. Given the absence of a specific Safety Data Sheet (SDS), this document establishes a safety protocol based on the known hazards of analogous compounds, such as acyl-CoA thioesters and α,β-unsaturated carbonyl compounds.

Hazard Identification and Summary

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this compound to minimize exposure.

PPE Category Specification Rationale
Eye and Face Chemical safety goggles. A face shield should be worn over goggles when there is a risk of splashing.[4][5]Protects against splashes of solutions containing the compound.
Hand Protection Disposable nitrile gloves (minimum 4-mil thickness).[6] Consider double-gloving for extended operations.Prevents skin contact. Nitrile offers good resistance to a range of chemicals.
Body Protection A standard laboratory coat must be worn at all times.[7] An additional chemical-resistant apron is recommended for large quantities.Protects clothing and underlying skin from contamination.
Respiratory Not generally required if handled in a certified chemical fume hood.A fume hood provides adequate ventilation to prevent inhalation of any potential aerosols.
Footwear Closed-toe shoes that cover the entire foot.[7]Protects feet from spills and falling objects.

Handling and Operational Plan

3.1. Engineering Controls

  • All handling of this compound, including weighing, reconstitution, and addition to reaction mixtures, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

3.2. Step-by-Step Handling Protocol

  • Preparation: Before handling the compound, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Weighing: If working with a solid form, carefully weigh the desired amount in the fume hood. Avoid creating dust. For small quantities, consider using pre-weighed aliquots if available.

  • Reconstitution: If preparing a solution, add the solvent slowly to the solid to avoid splashing. Cap and vortex or sonicate to ensure complete dissolution.

  • Reaction Setup: When adding the compound to a reaction, do so slowly and carefully to prevent splashes or aerosol generation.

  • Post-Handling: After use, securely cap the container and store it under appropriate conditions (typically -20°C or below for acyl-CoA compounds). Clean any contaminated surfaces in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.

  • Doffing PPE: Remove gloves, lab coat, and eye protection in that order, avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

4.1. Waste Segregation and Collection

  • Liquid Waste: Unused solutions of this compound and aqueous waste from experiments should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.[8]

  • Solid Waste: All disposable materials that have come into contact with the compound, such as pipette tips, microfuge tubes, and gloves, must be disposed of in a designated solid hazardous waste container.[9]

  • Sharps Waste: Needles, syringes, or other sharps contaminated with the compound must be placed in a designated sharps container.

4.2. Disposal Procedure

  • Collect all waste in appropriately labeled containers as described above.

  • For liquid waste, ensure the container is compatible with the solvents used.

  • Store waste containers in a designated, secondary containment area away from general laboratory traffic.

  • When waste containers are full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[8] Follow all institutional guidelines for hazardous waste disposal.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste. For a large spill, evacuate the area and contact your institution's EHS office.

Experimental Protocol: Acyl-CoA Synthetase Activity Assay

This is a representative protocol for an enzymatic assay involving an acyl-CoA compound.

Objective: To measure the activity of an acyl-CoA synthetase enzyme.

Materials:

  • Acyl-CoA Synthetase enzyme

  • This compound (or other fatty acid substrate)

  • Coenzyme A (CoA)

  • ATP

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2)

  • Detection reagents (e.g., a coupled enzyme system that produces a fluorescent or colorimetric signal proportional to the amount of acyl-CoA produced)

  • 96-well microplate

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer. Keep enzymes on ice.

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture by adding the assay buffer, ATP, CoA, and the fatty acid substrate.

  • Enzyme Addition: Initiate the reaction by adding the Acyl-CoA Synthetase enzyme to each well.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 30 minutes).

  • Detection: Stop the reaction (if necessary) and add the detection reagents according to the manufacturer's instructions.

  • Measurement: Read the fluorescence or absorbance using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the enzyme activity based on a standard curve.

Visualizations

Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Storage cluster_disposal Waste Disposal prep 1. Assemble Materials in Fume Hood ppe 2. Don PPE prep->ppe Secure Area weigh 3. Weigh/Reconstitute ppe->weigh segregate 7. Segregate Waste ppe->segregate Used PPE react 4. Perform Experiment weigh->react Controlled Addition store 5. Store Unused Compound react->store clean 6. Decontaminate Work Area react->clean clean->segregate dispose 8. EHS Disposal segregate->dispose Scheduled Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Carboxy-2-pentenoyl-CoA
Reactant of Route 2
5-Carboxy-2-pentenoyl-CoA

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